2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(4-2)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFUUOPDUHKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N-(4-(diethylamino)phenyl)acetamide basic properties
An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: Core Properties and Applications
Authored by Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound. This compound is a key intermediate in various synthetic pathways, particularly in the development of dyes and potentially bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure scientific integrity and practical applicability.
Chemical Identity and Molecular Structure
This compound is a substituted acetamide featuring a chloroacetyl group attached to an N,N-diethyl-p-phenylenediamine core. This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.
-
IUPAC Name : 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1]
-
Synonyms : 2-Chloro-N-(4-diethylamino-phenyl)-acetamide, AKOS BBS-00003903[2]
-
CAS Number : 125983-31-5[3]
The molecule's structure consists of an electron-rich aromatic ring, due to the activating diethylamino group, and a reactive electrophilic site at the carbon-bearing chlorine atom.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, solvent selection, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 240.73 g/mol | [1][2][4] |
| Boiling Point | 417.7°C at 760 mmHg | [5] |
| Density | 1.174 g/cm³ | [5] |
| Flash Point | 206.4°C | [5] |
| Vapor Pressure | 3.48E-07 mmHg at 25°C | [5] |
| Refractive Index | 1.587 | [5] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., ethanol, DMSO) and lower solubility in water. | [6] |
Expert Insights: The presence of the diethylamino group, a polar tertiary amine, along with the amide linkage, suggests some affinity for polar solvents. However, the overall structure, dominated by the phenyl ring and ethyl groups, results in lower solubility in water.[6] Solubility can be influenced by pH; protonation of the tertiary amine under acidic conditions would increase aqueous solubility.
Synthesis Protocol
The primary synthesis route for this compound is the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction. A similar synthesis is well-documented for the N,N-dimethyl analogue.[7]
Experimental Workflow: Acylation Reaction
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from a standard procedure for analogous compounds and should be performed by qualified personnel in a fume hood.[7][8]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cooling : Place the flask in an ice-water bath and cool the solution to approximately 0°C. Causality: This initial cooling is crucial to manage the exothermic nature of the acylation reaction and prevent potential side reactions.
-
Addition of Acylating Agent : Add chloroacetyl chloride (1.0 equivalent), dissolved in a small amount of DCM, dropwise to the stirred solution over 15-30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]
-
Work-up : Upon completion, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, often as an oily residue or solid.[7]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography if necessary.
Chemical Reactivity and Applications
The utility of this compound stems from its distinct reactive sites, making it a valuable intermediate.
-
Nucleophilic Substitution : The α-chloro group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups (e.g., amines, thiols, azides), which is a common strategy in the synthesis of more complex molecules, including potential pharmaceuticals.[8]
-
Aromatic Ring Chemistry : The diethylamino group is a strong activating group, making the aromatic ring electron-rich. This facilitates electrophilic aromatic substitution reactions. This property is particularly exploited in the synthesis of azo dyes, where the ring acts as an effective coupling component with diazonium salts.[9]
-
Amide Functionality : The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.
Primary Applications:
-
Dye Intermediate : It serves as a precursor in the production of azo dyes.[9]
-
Pharmaceutical and Bioactive Compound Synthesis : The chloroacetamide moiety is a common pharmacophore and a versatile handle for chemical modification. Related phenylacetamide structures have been investigated for a range of biological activities, including potential antidepressant, antimicrobial, and anti-inflammatory properties.[8][9][10]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The safety information for structurally similar compounds indicates it should be treated as an irritant.[11][12]
Hazard Identification:
-
May be harmful if swallowed or in contact with skin.[13]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][15] If working with fine powder, use a dust mask or ensure adequate ventilation.[11]
-
Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
-
First-Aid Measures :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[14][15]
-
Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13][15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[13][15]
-
Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[13][15]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[14][15]
References
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- 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide - MySkinRecipes. (n.d.). MySkinRecipes.
- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S | CID 2362577 - PubChem. (n.d.). PubChem.
- Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide - PrepChem.com. (n.d.). PrepChem.com.
- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. (n.d.). Solubility of Things.
- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]
- Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. (n.d.). ResearchGate.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in the production of various dyes and pharmaceutical compounds.[1] The electron-rich diethylamino-substituted phenyl ring makes it a valuable component in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.
Foundational Principles and Mechanistic Overview
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The primary amine of N,N-diethyl-p-phenylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
The Core Reaction: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established mechanism. The lone pair of electrons on the nitrogen atom of the primary amine group in N,N-diethyl-p-phenylenediamine initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the chloride ion as a leaving group and the formation of the amide bond. The presence of a base is often crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Key Reagents and Their Roles
-
N,N-diethyl-p-phenylenediamine: This compound serves as the nucleophilic component. The diethylamino group is an electron-donating group, which increases the nucleophilicity of the primary amine, facilitating the reaction.
-
Chloroacetyl Chloride: As an acyl chloride, it is a highly reactive acylating agent. The presence of the electron-withdrawing chlorine atom on the acetyl group further enhances the electrophilicity of the carbonyl carbon.
-
Solvent: A suitable aprotic solvent is required to dissolve the reactants and facilitate the reaction without participating in it. Dichloromethane or glacial acetic acid are common choices.[2][3]
-
Base (Optional but Recommended): A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Synthesis Protocol
This section details a proven, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| N,N-diethyl-p-phenylenediamine | C10H16N2 | 164.25 | (Specify amount) |
| Chloroacetyl Chloride | C2H2Cl2O | 112.94 | (Specify molar equivalent) |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | (Specify volume) |
| Triethylamine | (C2H5)3N | 101.19 | (Specify molar equivalent) |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine and triethylamine in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2][4]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Safety and Handling Precautions
Both chloroacetyl chloride and N,N-diethyl-p-phenylenediamine are hazardous materials and must be handled with appropriate safety measures.
Chloroacetyl Chloride
-
Hazards: Chloroacetyl chloride is highly corrosive, toxic if inhaled or swallowed, and causes severe skin and eye burns.[5][6][7] It reacts violently with water.[8]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] An emergency shower and eyewash station should be readily accessible.[6][7]
-
Spills: In case of a spill, evacuate the area and cover the spill with a dry absorbent material like sand or soda ash.[5][7] Do not use water.[5][9]
N,N-diethyl-p-phenylenediamine
-
Hazards: This compound is toxic if swallowed and can cause skin and eye irritation.[10]
-
Handling: Handle in a fume hood, wearing appropriate PPE.[10] Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[10]
Analytical Characterization
To confirm the identity and purity of the synthesized product, various analytical techniques can be employed.
| Analytical Technique | Purpose | Expected Results |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with a specific Rf value in a given solvent system. |
| Melting Point | Determine purity | A sharp melting point range consistent with the literature value. |
| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure | Specific chemical shifts and coupling patterns for the aromatic and aliphatic protons. |
| Mass Spectrometry (MS) | Determine the molecular weight | A molecular ion peak corresponding to the mass of the product.[4] |
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By adhering to the outlined protocols and safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The provided mechanistic insights and analytical guidance further support the successful execution and validation of the synthesis.
References
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- Actylis Lab Solutions. (2010, June 10). Chloroacetyl Chloride MSDS.
- NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
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- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate.
- Fisher Scientific. (2010, May 21). N,N-Diethyl-p-phenylenediamine - SAFETY DATA SHEET.
- CAMEO Chemicals - NOAA. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE.
- ChemicalBook. (n.d.). 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N-Diethyl-1,4-phenylenediamine.
- MedChemExpress. (n.d.). N,N-Diethyl-p-phenylenediamine Sulfate | Biochemical Reagent.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
CAS Number: 125983-31-5
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its structure, featuring a reactive chloroacetyl group and a nucleophilic diethylamino-substituted phenyl ring, makes it a valuable building block for researchers in medicinal chemistry, materials science, and industrial dye production. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific literature and aim to facilitate the effective and safe utilization of this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125983-31-5 | [1] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [2] |
| Molecular Weight | 240.73 g/mol | [2] |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not precisely reported, but related chloroacetanilides have melting points ranging from 136-139 °C.[3] | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| InChI Key | JZMFUUOPDUHKBZ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The most common and straightforward method for the synthesis of this compound is the chloroacetylation of N,N-diethyl-p-phenylenediamine. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme
The synthesis proceeds by the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. A base, such as sodium acetate or a tertiary amine, is often added to neutralize the hydrochloric acid byproduct.
Caption: General synthesis scheme for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethyl-p-phenylenediamine in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution via a dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing a solution of sodium acetate in water to neutralize the excess acid and precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the diethylamino group (triplet and quartet), the aromatic protons, the NH proton of the amide, and the singlet for the CH₂Cl group.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the aliphatic carbons of the diethylamino group, the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the CH₂Cl group. For a similar compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the CH₂ carbon appears at approximately 43.42 ppm and the carbonyl carbon at 164.76 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (amide I band), and the C-Cl stretching. For a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, these bands are observed at 3200 cm⁻¹ (N-H) and 1640 cm⁻¹ (C=O).[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Intermediate in Pharmaceutical Synthesis
Chloroacetamides are important precursors in the synthesis of various biologically active heterocyclic compounds and other pharmaceutical agents.[5][6] The chloroacetyl group can react with a variety of nucleophiles (amines, thiols, etc.) to introduce new functional groups and build more complex molecular architectures. A notable example is the synthesis of the local anesthetic lidocaine, which involves the reaction of a chloroacetamide intermediate with diethylamine.[7][8][9] While the direct precursor to lidocaine is 2-chloro-N-(2,6-dimethylphenyl)acetamide, the synthetic principles are directly applicable to this compound for the generation of lidocaine analogues and other bioactive molecules.
Precursor for Dyes and Pigments
The presence of the electron-donating diethylamino group on the phenyl ring makes this compound a valuable intermediate in the synthesis of azo dyes.[10][11][12][13] The amino group activates the aromatic ring, facilitating electrophilic substitution reactions, such as coupling with diazonium salts, to produce intensely colored compounds. These dyes find applications in the textile industry for dyeing synthetic fabrics like polyester.[14]
The general workflow for the synthesis of a disperse dye using this intermediate is outlined below.
Caption: Workflow for the synthesis of a disperse dye.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not extensively documented, information from related chloroacetamides should be considered.
-
General Hazards: Chloroacetamides are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound, with its CAS number 125983-31-5, is a valuable and versatile chemical intermediate. Its straightforward synthesis and the high reactivity of the chloroacetyl group make it a key building block in the development of new pharmaceuticals, particularly in the synthesis of heterocyclic compounds and analogues of existing drugs. Furthermore, its role as a precursor in the dye industry highlights its industrial relevance. Researchers and scientists utilizing this compound should adhere to the safety guidelines outlined in this guide to ensure safe and effective handling in the laboratory. A comprehensive understanding of its properties and reactivity will undoubtedly facilitate innovation in various fields of chemical science.
References
- PubChem. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide.
- Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Prajapati, et al. (2014). Disperse dyes: Synthesis of 2,4′-dichloro diphenyl ether 4-(aryl azo) dyes and their application to polyester fabric. Journal of the Serbian Chemical Society, 79(10), 1279-1287.
- Prajapati, A. K., & Patel, N. K. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5868-5873.
- IS MUNI. 2. Lidocaine. Masaryk University. [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a valuable intermediate in synthetic organic chemistry and a potential building block in drug discovery. The guide delves into the molecule's structural features, physicochemical properties, a detailed synthesis protocol, and in-depth analysis of its spectral data. Furthermore, it explores the mechanistic underpinnings of its synthesis and its reactivity, particularly as a covalent modifier of biological nucleophiles. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
This compound, belonging to the class of N-aryl 2-chloroacetamides, is a versatile bifunctional molecule. It incorporates a reactive chloroacetyl group, a well-known electrophilic "warhead," and a diethylaminophenyl moiety, which can modulate the compound's electronic properties and solubility. The inherent reactivity of the C-Cl bond makes this compound a key precursor for the synthesis of a wide range of more complex molecules through nucleophilic substitution reactions.[1] In the realm of medicinal chemistry, chloroacetamides are recognized for their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to irreversible inhibition of enzyme activity.[2] This guide aims to provide a detailed technical resource on the synthesis, characterization, and chemical behavior of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, application in reactions, and for its purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |
| Molecular Weight | 240.73 g/mol | [3] |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | PubChem |
| CAS Number | 125983-31-5 | ChemicalBook |
| Appearance | Expected to be a solid at room temperature | [2] |
| Melting Point | Not available for the free base. Related compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide have a melting point of 135-136 °C.[2] | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chloroacetylation of N,N-diethyl-p-phenylenediamine. This reaction involves the nucleophilic attack of the primary amine of the phenylenediamine on the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amino group of N,N-diethyl-p-phenylenediamine attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is often used to neutralize the hydrochloric acid byproduct.[4][5]
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar N-aryl chloroacetamides.[6]
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Triethylamine or an aqueous base (e.g., sodium bicarbonate)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis.
Structural Elucidation and Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its molecular structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Amide Proton (NH): A broad singlet, typically in the range of δ 8.0-9.5 ppm. Its chemical shift can be concentration and solvent dependent.
-
Chloromethyl Protons (CH₂Cl): A sharp singlet around δ 4.2 ppm.
-
Ethyl Protons (N(CH₂CH₃)₂): A quartet around δ 3.3 ppm for the methylene protons and a triplet around δ 1.1 ppm for the methyl protons, indicating the free rotation of the ethyl groups.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), consistent with a 1,4-disubstituted benzene ring.
-
Chloromethyl Carbon (CH₂Cl): A signal around δ 43 ppm.
-
Ethyl Carbons (N(CH₂CH₃)₂): Two signals, one for the methylene carbons around δ 44 ppm and one for the methyl carbons around δ 12 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹, characteristic of a secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-N Stretch: Bands associated with the aromatic amine and the amide linkage.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 240, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 242) with an intensity of approximately one-third of the M⁺ peak is expected.
-
Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, cleavage of the C-C bond between the carbonyl group and the chloromethyl group, and fragmentation of the diethylamino group. A prominent fragment would be expected from the loss of the CH₂Cl group (m/z 49/51).
Reactivity and Applications
The primary site of reactivity in this compound is the electrophilic carbon atom of the chloroacetyl group. This makes the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.[5]
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively. This reactivity is the foundation for its use as a synthetic intermediate.
Application as a Covalent Modifier
In the context of drug discovery, the chloroacetamide moiety is a well-established "warhead" for the targeted covalent inhibition of proteins. It can react with the nucleophilic thiol group of cysteine residues in enzyme active sites, forming a stable thioether linkage and leading to irreversible inhibition.[2] The diethylaminophenyl portion of the molecule can be tailored to enhance binding affinity and selectivity for the target protein. The kinetics of the reaction with thiols, such as cysteine, are pH-dependent, with the reaction rate increasing at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate.[1][7]
Caption: Covalent modification of a cysteine residue.
Safety and Handling
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
This compound is a molecule with significant potential in both synthetic chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of the chloroacetyl group, makes it a valuable building block for creating more complex molecular architectures. The ability of the chloroacetamide moiety to act as a covalent modifier for proteins underscores its importance in the design of targeted therapeutics. This technical guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this and related compounds.
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A Technical Guide to the Putative Mechanism of Action and Research Framework for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract: 2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a small molecule belonging to the chloroacetamide class of compounds. While its synthesis and basic chemical properties are established, its specific biological mechanism of action remains largely uncharacterized in publicly accessible literature. This technical guide synthesizes the available information on its chemical nature, the synthesis process, and the documented biological activities of structurally analogous compounds. Based on this analysis, we present several putative mechanisms of action, focusing on its potential as a covalent inhibitor of enzyme activity. Critically, this document provides a comprehensive, field-proven experimental framework for researchers to systematically investigate, identify, and validate the molecular targets and biological effects of this compound. The protocols and workflows described herein are designed to serve as a foundational guide for drug development professionals and academic scientists aiming to elucidate the pharmacological profile of this compound.
Introduction and Current Knowledge Gap
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an α-chloro group introduces a reactive electrophilic site, suggesting a potential for covalent interaction with biological nucleophiles. This compound combines this reactive chloroacetamide moiety with an electron-rich N,N-diethylaminophenyl group. This specific combination is primarily documented in chemical supplier catalogs and in literature describing its use as a synthetic intermediate, particularly in the production of dyes.[1]
Despite the known biological activities of related chloroacetamides, which range from antimicrobial to anti-inflammatory effects, a significant knowledge gap exists regarding the specific mechanism of action for this compound.[2][3] This guide aims to bridge this gap by providing a dual-perspective analysis: first, by hypothesizing potential mechanisms based on chemical structure and analog data, and second, by presenting a detailed, actionable research plan to empirically determine its biological function.
Synthesis and Physicochemical Characterization
The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution. The primary amine of N,N-diethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthesis Protocol
This protocol is adapted from standard procedures for the acylation of anilines.[4][5]
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.[4]
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Physicochemical Properties
The following data provides key identifiers and computed properties for the molecule.
| Property | Value | Source |
| Molecular Formula | C12H17ClN2O | [6] |
| Molecular Weight | 240.73 g/mol | [6] |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [6] |
| CAS Number | 125983-31-5 | [6] |
| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CCl | [6] |
| Complexity | 211 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Putative Mechanisms of Action Based on Analog Data
While direct evidence is lacking, the chemical structure allows for the formulation of several evidence-based hypotheses regarding its mechanism of action.
Hypothesis 1: Covalent Inactivation of Bacterial Enzymes
The most prominent feature of the molecule is the α-chloroacetamide group. This is a classic electrophilic "warhead" capable of undergoing nucleophilic substitution with amino acid residues in proteins, such as the thiol group of cysteine or the imidazole of histidine. This covalent and often irreversible binding can lead to enzyme inhibition.
-
Supporting Evidence: A study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated antibacterial activity against Klebsiella pneumoniae, with in-silico modeling suggesting it acts on penicillin-binding proteins.[7] Other research has broadly shown that 2-chloro-N-aryl acetamide derivatives possess significant antibacterial and antifungal activity.[2][8] The addition of the chlorine atom has been shown to be critical for the antimicrobial activity of some acetamides.[7]
Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes
The N-phenylacetamide core is found in various anti-inflammatory drugs. Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated as potential analgesic agents through the inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
-
Supporting Evidence: Molecular docking studies of related acetamide derivatives have shown favorable binding interactions within the active sites of COX enzymes.[3] While the substitution pattern on the phenyl ring is different, the shared scaffold suggests this is a plausible, albeit weaker, hypothesis that warrants investigation.
Hypothesis 3: Central Nervous System (CNS) Activity
Phenylacetamide derivatives have also been explored for their potential as antidepressant agents.[5] The mechanism for these compounds often involves the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like serotonin and dopamine.
-
Supporting Evidence: A study designing novel phenylacetamides found several compounds with potent antidepressant activity in animal models.[5] The lipophilicity and structural features of this compound may allow it to cross the blood-brain barrier, making CNS targets a theoretical possibility.
Caption: Hypothesized mechanisms of action and their potential outcomes.
Experimental Framework for Mechanism of Action Elucidation
To move from hypothesis to empirical validation, a structured, multi-tiered experimental approach is required. The following workflows provide self-validating systems for researchers.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step is to perform broad screening to identify which, if any, of the primary hypotheses are viable.
Protocol: Phenotypic Screening Panel
-
Antimicrobial Activity:
-
Objective: To determine if the compound has activity against a range of microbes.
-
Method: Perform Minimum Inhibitory Concentration (MIC) assays using the broth microdilution method according to CLSI guidelines.
-
Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and a fungal species (e.g., Candida albicans).
-
-
Anti-inflammatory Activity:
-
Objective: To assess inhibition of key inflammatory enzymes.
-
Method: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits (fluorometric or colorimetric).
-
Control: Use a known non-selective NSAID (e.g., Diclofenac) as a positive control.
-
-
Cytotoxicity:
-
Objective: To determine the compound's general toxicity to mammalian cells.
-
Method: Perform an MTT or similar cell viability assay on a standard cell line (e.g., HEK293, HepG2). This provides a therapeutic window, comparing antimicrobial/anti-inflammatory IC50 to cytotoxic IC50.
-
Tier 2: Target Identification and Validation
If significant activity is observed in Tier 1 (e.g., potent antimicrobial effect), the next phase is to identify the specific molecular target(s).
Protocol: Covalent Target Identification via Chemical Proteomics This workflow is predicated on the hypothesis that the chloroacetamide moiety acts as a covalent binder.
-
Probe Synthesis: Synthesize an analog of the compound that incorporates a "clickable" tag, such as a terminal alkyne or azide. This tag will be used for downstream visualization and enrichment.
-
Cell Lysate Labeling: Incubate the tagged compound with lysate from the target organism (e.g., S. aureus). The compound will covalently bind to its protein targets.
-
Click Chemistry: Add the corresponding fluorescent dye or biotin tag with a "click" handle (e.g., Azide-AlexaFluor 488 or Azide-Biotin). This will attach the reporter tag to the compound-protein adduct.
-
Visualization & Enrichment:
-
Visualization: Separate the labeled proteome by SDS-PAGE and visualize labeled proteins using a gel imager. This provides a "fingerprint" of target engagement.
-
Enrichment: For biotin-tagged proteins, use streptavidin beads to pull down the protein targets.
-
-
Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using LC-MS/MS. This provides a list of candidate protein targets for the compound.
-
Validation: Validate top candidates by performing in vitro enzymatic assays with the purified candidate protein and the original, untagged compound.
Tier 2 Experimental Workflow Diagram
Caption: Workflow for covalent target identification using chemical proteomics.
Conclusion
While the precise mechanism of action for this compound is not currently defined in scientific literature, its chemical structure provides strong, rational starting points for investigation. The reactive α-chloroacetamide moiety points towards a mechanism involving covalent modification of protein targets, a strategy employed by numerous successful drugs. The documented bioactivities of analogous compounds suggest that antimicrobial and anti-inflammatory pathways are the most promising areas for initial screening.
The experimental framework detailed in this guide provides a clear and robust pathway for any research team to systematically elucidate the compound's mechanism of action. By beginning with broad phenotypic screening and progressing to sophisticated chemical proteomics for target identification, researchers can effectively characterize the pharmacological profile of this compound, potentially uncovering a novel therapeutic agent.
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An In-Depth Technical Guide to the Solubility of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of a compound is a critical first step in the formulation of therapeutic agents and the design of chemical syntheses. This document outlines the theoretical and practical aspects of determining the solubility of this specific acetamide derivative.
Introduction: The Critical Role of Solubility in Drug Development
The bioavailability of an orally administered drug is fundamentally linked to its aqueous solubility and its permeability across the intestinal membrane. For a compound like this compound, which holds potential as a synthetic intermediate in medicinal chemistry, characterizing its solubility is paramount. Poor solubility can lead to challenging formulations, low absorption, and ultimately, the failure of a promising drug candidate. Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a cornerstone of successful drug development.
Derivatives of acetamide are explored for a range of biological activities.[1] The structural features of this compound—specifically the chloroacetamide group and the diethylamino-substituted phenyl ring—suggest a compound with moderate polarity. The presence of the diethylamino group, a tertiary amine, implies that the compound's solubility will be pH-dependent.
Physicochemical Properties and Predicted Solubility Profile
This compound is an organic compound featuring an amide functional group, a chlorinated alkyl chain, and a substituted aromatic ring. Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in organic solvents compared to aqueous media. The non-polar phenyl ring and the diethylamino group contribute to its hydrophobic character, while the amide and chloro groups introduce some polarity.
Compounds of a similar acetamide class are generally found to be soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[2] The solubility is influenced by factors such as temperature, pH, and the specific solvent used.[2]
Estimated Solubility of this compound
While specific experimental data for this compound is not widely available in the literature, we can estimate its solubility based on structurally similar compounds like N-phenylacetamide (acetanilide). It is crucial to note that these are estimations and should be confirmed by experimental analysis.
| Solvent | Solvent Classification | Estimated Solubility at 25°C ( g/100 mL) | Rationale for Estimation |
| Water | Protic, Polar | Low (<0.5) | The hydrophobic phenyl and diethylamino groups are expected to limit aqueous solubility.[3] |
| Ethanol | Protic, Polar | Moderate (5-10) | The compound is expected to be soluble in alcohols due to potential hydrogen bonding with the amide group.[4] |
| Acetone | Aprotic, Polar | High (>10) | Acetone is a versatile solvent for many organic compounds.[4] |
| Dichloromethane | Aprotic, Nonpolar | High (>10) | The chloroacetamide and phenyl groups suggest good solubility in chlorinated solvents. |
| Diethyl Ether | Aprotic, Nonpolar | Moderate (1-5) | Expected to have moderate solubility due to its nonpolar nature.[4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very High (>20) | DMSO is a powerful solvent for a wide range of organic molecules.[2] |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, standardized experimental protocols must be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]
The Shake-Flask Method: A Protocol for Equilibrium Solubility
This method is designed to determine the thermodynamic or equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several physicochemical factors.
Caption: Key Factors Affecting Solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for both storage and formulation.
-
pH: The presence of the basic diethylamino group means that the solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic conditions, the amine will be protonated, forming a more soluble salt.
-
Solvent Polarity: As indicated in the estimated solubility table, the polarity of the solvent plays a crucial role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in solubility.
Conclusion
References
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
- ChemBK. (n.d.). N-Phenylacetamide.
- Stenutz. (n.d.). N-phenylacetamide.
- Wikipedia. (n.d.). Acetanilide.
- Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical and Engineering Data, 55(11), 5314-5318.
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- NOAA. (n.d.). N,N-DIETHYLANILINE.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a substituted aromatic amide containing several key functional groups that make it a molecule of interest in synthetic chemistry, potentially as an intermediate for pharmaceuticals or dyes. Its structure comprises a chloroacetamide moiety attached to a para-substituted N,N-diethylaniline ring. Accurate structural confirmation and purity assessment are critical for any application, mandating a thorough spectroscopic analysis.
This guide provides a detailed exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from closely related analogous compounds to predict and interpret its spectral characteristics. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic properties. The key components are:
-
A Chloroacetamide Group: Containing a reactive C-Cl bond, an amide linkage (-NH-C=O), and an adjacent methylene group (-CH₂-).
-
A 1,4-disubstituted (para) Aromatic Ring: Which will exhibit characteristic splitting patterns in NMR.
-
An N,N-diethylamino Group: A strong electron-donating group that significantly influences the electronic environment of the aromatic ring and possesses its own distinct proton and carbon signals.
The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a complete, self-validating picture of the molecule's identity and integrity.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules, while DMSO-d₆ is excellent for observing exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion and resolution.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum in CDCl₃ would exhibit several distinct signals. The electron-donating diethylamino group will cause the aromatic protons ortho and meta to it to be shifted upfield (to lower ppm values) compared to benzene (7.34 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~8.0 - 8.5 | Broad Singlet | 1H | N-H (Amide) | The amide proton is often broad due to quadrupole coupling with the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak would be sharper and appear further downfield (~10.2 ppm), as seen in analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide.[1] |
| ~7.3 - 7.5 | Doublet | 2H | Ar-H (H-2', H-6') | These protons are ortho to the electron-withdrawing acetamide group and meta to the electron-donating diethylamino group. The doublet arises from coupling to the H-3'/H-5' protons. Their downfield shift is driven by the deshielding effect of the amide. |
| ~6.6 - 6.8 | Doublet | 2H | Ar-H (H-3', H-5') | These protons are ortho to the strongly electron-donating diethylamino group, which shields them significantly, shifting them upfield. The signal is a doublet due to coupling with H-2'/H-6'. |
| ~4.1 - 4.3 | Singlet | 2H | -CH₂-Cl (H-2) | The methylene protons are adjacent to two electron-withdrawing groups (the carbonyl and the chlorine atom), causing a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with. Data for 2-chloro-N-(4-hydroxyphenyl)acetamide shows this peak at 4.21 ppm.[1] |
| ~3.3 - 3.5 | Quartet | 4H | -N-(CH₂CH₃)₂ (H-a) | These methylene protons are adjacent to the nitrogen atom and a methyl group. They will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule). |
| ~1.1 - 1.3 | Triplet | 6H | -N-(CH₂CH₃)₂ (H-b) | These terminal methyl protons are coupled to the adjacent methylene group and will appear as a triplet. This is a characteristic signal for an ethyl group. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a single line.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~164 - 166 | C=O (C-1) | The carbonyl carbon of an amide typically appears in this downfield region. Data for the analogous 2-chloro-N-(4-hydroxyphenyl)acetamide shows this peak at 164.76 ppm.[1] |
| ~145 - 147 | Ar-C (C-4') | This is the aromatic carbon directly attached to the diethylamino nitrogen. The strong electron-donating effect of nitrogen causes a significant downfield shift. |
| ~129 - 131 | Ar-C (C-1') | The carbon atom attached to the amide nitrogen. It is less deshielded than C-4'. |
| ~121 - 123 | Ar-C (C-2', C-6') | These carbons are ortho to the amide group. |
| ~112 - 114 | Ar-C (C-3', C-5') | These carbons are ortho to the strongly electron-donating diethylamino group, which shields them and shifts them significantly upfield. |
| ~44 - 46 | -N-(CH₂CH₃)₂ (C-a) | The methylene carbons directly attached to the nitrogen. |
| ~42 - 44 | -CH₂-Cl (C-2) | The carbon atom bonded to the chlorine atom is deshielded and appears in this region. The corresponding carbon in 2-chloro-N-(4-hydroxyphenyl)acetamide is at 43.42 ppm.[1] |
| ~12 - 14 | -N-(CH₂CH₃)₂ (C-b) | The terminal methyl carbons of the ethyl groups. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, fast, and reliable method.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty accessory (or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum will show characteristic absorption bands for the amide, aromatic, and alkyl functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expert Insights |
| ~3300 - 3250 | N-H Stretch | Secondary Amide | This is a characteristic sharp to medium peak for the N-H bond in a secondary amide. In 2-chloro-N-(4-hydroxyphenyl)acetamide, this appears at 3200 cm⁻¹.[1] |
| ~3100 - 3000 | C-H Stretch | Aromatic | These absorptions correspond to the C-H stretching vibrations on the phenyl ring. |
| ~2970 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the diethylamino and chloroacetyl groups. |
| ~1670 - 1650 | C=O Stretch (Amide I) | Secondary Amide | This is a very strong and sharp absorption, characteristic of the carbonyl group in an amide. The IR spectrum of 2-chloro-N-(4-hydroxyphenyl)acetamide shows a strong C=O stretch at 1640 cm⁻¹.[1] |
| ~1560 - 1530 | N-H Bend (Amide II) | Secondary Amide | This band results from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring | These two bands are typical for the skeletal vibrations of a benzene ring. |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | A strong band in this region is highly indicative of para-substitution on a benzene ring. |
| ~750 - 650 | C-Cl Stretch | Alkyl Halide | The carbon-chlorine stretching vibration typically appears in this region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, which is excellent for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is good for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₂H₁₇ClN₂O, giving a monoisotopic mass of approximately 240.10 Da. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the M and M+2 peaks.
Caption: Predicted major fragmentation pathway for this compound.
| m/z (Mass/Charge) | Proposed Fragment | Rationale & Expert Insights |
| 240 / 242 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 242, with roughly one-third the intensity of the m/z 240 peak, is the definitive signature of a single chlorine atom. |
| 178 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical (•CH₂Cl) via cleavage of the C-C bond between the carbonyl carbon and the methylene carbon. This would result in a stable acylium ion. |
| 163 | [C₁₀H₁₅N₂]⁺ | Cleavage of the amide C-N bond, with the charge retained on the diethylaminophenyl fragment. This is a common fragmentation pathway for amides.[2] |
| 120 | [C₈H₁₀N]⁺ | Further fragmentation of the m/z 163 ion via loss of an ethyl group and rearrangement. |
| 49 / 51 | [CH₂Cl]⁺ | Alpha-cleavage can also lead to the formation of the chloromethyl cation. The 3:1 isotopic pattern would be visible here as well. |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-validating methodology for the structural confirmation of this compound. The predicted data, derived from fundamental principles and analysis of analogous structures, offers a clear roadmap for researchers. The ¹H and ¹³C NMR spectra will precisely map the proton and carbon skeleton, IR spectroscopy will confirm the presence of key amide and aromatic functional groups, and mass spectrometry will establish the molecular weight and reveal characteristic fragmentation patterns. Together, these techniques provide the unambiguous evidence required to verify the identity and purity of this compound, ensuring its suitability for further research and application.
References
- Missioui, M., Derafa, W., Anouar, E. H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a member of the N-substituted chloroacetamide class of compounds. While the specific historical discovery of this molecule is not prominently documented in readily available literature, this paper extrapolates its likely synthesis, properties, and potential applications based on established chemical principles and the well-documented history of analogous compounds. This guide serves as a foundational resource for researchers interested in the synthesis and potential utility of this and related chemical entities in various scientific and industrial applications, including as a versatile chemical intermediate.
Introduction: The Landscape of N-Aryl Chloroacetamides
N-aryl chloroacetamides are a significant class of organic compounds characterized by an acetamide group where the nitrogen atom is attached to an aromatic ring, and a chlorine atom is bonded to the alpha-carbon of the acetyl group. These compounds are recognized for their utility as synthetic intermediates in the preparation of a wide array of more complex molecules. The reactivity of the carbon-chlorine bond makes them susceptible to nucleophilic substitution, providing a straightforward route to introduce diverse functional groups.
Historically, the synthesis and application of chloroacetamide derivatives have been widespread. In the early 20th century, these compounds found use in various industrial processes. Over time, their importance grew in the fields of medicinal chemistry and agrochemicals. Many N-substituted chloroacetamides have been investigated for their biological activities, including herbicidal, fungicidal, and even potential therapeutic properties. For instance, some chloroacetamide derivatives have been explored as potential cancer stem cell inhibitors.
The subject of this guide, this compound, with the CAS Number 125983-31-5, fits squarely within this chemical family. The presence of the N,N-diethylamino group on the phenyl ring is expected to influence its electronic properties and, consequently, its reactivity and potential applications, particularly in areas like dye synthesis and as an intermediate for pharmacologically active molecules.
Synthesis and Mechanism
The synthesis of this compound follows a well-established and robust chemical transformation: the acylation of an aniline derivative with an acyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is the cornerstone for the formation of a wide variety of amides.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amino group of N,N-diethyl-p-phenylenediamine on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine is more nucleophilic than that of the tertiary amine due to less steric hindrance and the electron-donating nature of the diethylamino group, which enhances the nucleophilicity of the para-amino group. The reaction typically proceeds readily, often at or below room temperature. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of analogous N-substituted chloroacetamides.[1][2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N,N-diethyl-p-phenylenediamine | 164.25 | 10 | 1.64 g |
| Chloroacetyl chloride | 112.94 | 11 | 0.98 mL |
| Triethylamine | 101.19 | 12 | 1.67 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
Procedure:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-diethyl-p-phenylenediamine (1.64 g, 10 mmol) and dichloromethane (50 mL).
-
Stir the mixture at room temperature until the amine is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Slowly add chloroacetyl chloride (0.98 mL, 11 mmol) dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Visualization of the Synthetic Workflow
Sources
A Technical Guide to the Potential Research Applications of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This document provides a forward-looking technical guide for researchers, medicinal chemists, and drug development professionals on the potential research applications of the chemical compound 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. While direct, extensive research on this specific molecule is nascent, its constituent chemical motifs—a reactive chloroacetamide "warhead" and a redox-active N,N-diethyl-p-phenylenediamine core—suggest a rich landscape for innovative applications. This guide will deconstruct the molecule's potential based on these functionalities, proposing scientifically-grounded research avenues and hypothetical experimental designs.
Compound Overview and Physicochemical Properties
This compound is a substituted acetamide with the molecular formula C12H17ClN2O.[1][2] Its structure is characterized by a central phenyl ring, substituted with a diethylamino group and an N-linked 2-chloroacetamide group.
| Property | Value | Source |
| Molecular Formula | C12H17ClN2O | [1][2] |
| Molecular Weight | 240.73 g/mol | [1] |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [1] |
| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CCl | [1] |
| InChIKey | JZMFUUOPDUHKBZ-UHFFFAOYSA-N | [1] |
The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[3][4] In this case, N,N-diethyl-p-phenylenediamine would be reacted with chloroacetyl chloride, often in the presence of a mild base or in a suitable solvent like glacial acetic acid.[3][4][5]
The Chloroacetamide Moiety: A Privileged Covalent Warhead
The most salient feature of this compound from a drug discovery perspective is the chloroacetamide group. This functional group is a well-established electrophilic "warhead" used to create targeted covalent inhibitors (TCIs).[6][7]
Mechanism of Covalent Modification
The chloroacetamide group functions as an alkylating agent. The carbon atom adjacent to the chlorine is electrophilic and is susceptible to nucleophilic attack by amino acid residues on a protein target. Cysteine, with its nucleophilic thiol group (-SH), is the most common target for chloroacetamide warheads.[6][8] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable, irreversible thioether bond between the inhibitor and the protein, effectively silencing its biological function.
This irreversible binding can offer significant pharmacological advantages, including:
-
Increased Potency: The covalent bond can lead to a more durable and potent inhibitory effect compared to non-covalent interactions.
-
Prolonged Duration of Action: The irreversible nature of the binding can extend the drug's effect, potentially allowing for less frequent dosing.
-
High Specificity: When combined with a selective recognition moiety, the warhead can achieve high specificity for the target protein, minimizing off-target effects.
The reactivity of the chloroacetamide warhead must be carefully tuned to avoid promiscuous reactivity with other biological nucleophiles, which could lead to toxicity.[9] However, it is considered a privileged warhead and has been successfully used in various screening and drug development campaigns.[9]
Application 1: Targeted Covalent Inhibition of Enzymes
Based on the established reactivity of the chloroacetamide group, a primary application for this compound is in the development of targeted covalent inhibitors for enzymes implicated in disease, particularly those with a cysteine residue in or near their active site.
Hypothetical Target Classes:
-
Cysteine Proteases: This family of enzymes (e.g., caspases, cathepsins) plays critical roles in apoptosis, inflammation, and cancer. Their catalytic mechanism relies on a nucleophilic cysteine in the active site, making them ideal targets.
-
Kinases: Several kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), have been successfully targeted with covalent inhibitors that engage a non-catalytic cysteine residue within the ATP-binding pocket.[9]
-
Metabolic Enzymes: Enzymes like MurA, which is crucial for bacterial peptidoglycan biosynthesis, possess an active site cysteine and have been successfully inhibited by chloroacetamide-based compounds.[8][10]
-
Transcription Factors: The TEAD family of transcription factors, regulated by S-palmitoylation of a conserved cysteine, has been targeted by chloroacetamide fragments that covalently bind to this site, disrupting the oncogenic TEAD-YAP1 interaction.[11]
Proposed Experimental Workflow
The following workflow outlines a strategy to identify and validate enzyme targets for this compound.
Caption: Workflow for validating a covalent inhibitor.
Protocol: Time-Dependent Inhibition Assay
-
Objective: To determine if the inhibition of the target enzyme by the compound is time-dependent, a hallmark of covalent modification.
-
Materials: Purified target enzyme, this compound, appropriate enzyme substrate and detection reagents, assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, pre-incubate the enzyme with each concentration of the compound (and a vehicle control) for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Allow the reaction to proceed for a fixed period.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis: Plot the enzyme activity against the pre-incubation time for each inhibitor concentration. A downward trend in activity with increasing pre-incubation time indicates time-dependent inhibition.
Application 2: Chemical Probe for Proteomics and Activity-Based Profiling
The reactive nature of the compound also makes it a candidate for use as a chemical probe. By attaching a reporter tag (like a fluorophore or a biotin handle), derivatives of this molecule could be used for activity-based protein profiling (ABPP).
The N,N-diethyl-p-phenylenediamine core itself is structurally related to compounds used in dyes and as redox indicators.[12][13][14][15] This suggests the molecule may possess inherent fluorescent or electrochemical properties that could be exploited, potentially eliminating the need for a separate reporter tag.
Proposed Research Workflow
Caption: Workflow for chemical probe development.
Application 3: Intermediate for Synthesis of Biologically Active Molecules
2-Chloroacetamide and its derivatives are versatile intermediates in organic synthesis.[16][17][18] The chlorine atom is a good leaving group that can be readily displaced by various nucleophiles (e.g., thiols, amines, alcohols), allowing for the construction of more complex molecules.[3]
For instance, the reaction of this compound with various sulfur nucleophiles could yield novel sulfide compounds, which have been shown to possess antimicrobial and antioxidant properties.[19] Similarly, it can be used to synthesize derivatives with potential antifungal or herbicidal activity.[3][20]
General Reaction Scheme
Caption: General synthetic utility of the compound.
Conclusion
While this compound is not yet a widely studied compound, its chemical architecture presents a compelling case for its utility in several high-impact research areas. The presence of a validated covalent warhead makes it a prime candidate for the development of targeted covalent inhibitors against a range of enzymes implicated in human disease. Furthermore, its potential as a chemical probe and a versatile synthetic intermediate broadens its applicability. This guide serves as a foundational blueprint for researchers to unlock the potential of this promising molecule, providing both the strategic rationale and the initial experimental frameworks required to begin this exploration.
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An In-Depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: Synthesis, Reactivity, and Applications
This document provides a comprehensive technical overview of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a versatile chemical intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, core chemical properties, reactivity, and its role as a precursor in the development of various bioactive molecules. The information is presented with an emphasis on the practical causality behind experimental procedures and is grounded in authoritative references.
Core Compound Profile and Physicochemical Properties
This compound is an aromatic amide characterized by a reactive chloroacetyl group attached to a diethylamino-substituted aniline ring. This unique combination of functionalities makes it a valuable building block in organic synthesis. The electron-donating diethylamino group activates the phenyl ring, influencing its reactivity, while the chloroacetamide moiety serves as a potent electrophilic site for nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [1][2][3] |
| Molecular Weight | 240.73 g/mol | [1][2][3] |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [3] |
| Appearance | Typically a solid, may be crystalline | Inferred from related compounds |
| MDL Number | MFCD00791331 | [1] |
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing this compound is through the N-acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Workflow
The overall process involves the reaction of the primary amine with the acid chloride, followed by workup and purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted chloroacetamides.[4][5][6]
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C.
-
Expert Insight: This cooling step is critical. The acylation reaction is highly exothermic. Maintaining a low temperature minimizes the formation of side products and prevents potential degradation of the starting material or product.
-
-
Reagent Addition: Add chloroacetyl chloride (1.0-1.1 eq.) dropwise to the stirred solution over 15-30 minutes. If using a base like triethylamine (1.1 eq.), it can be pre-mixed with the starting amine or added concurrently.
-
Expert Insight: A slow, dropwise addition ensures the reaction rate is controlled. The optional base neutralizes the hydrochloric acid (HCl) byproduct as it forms. Without a base, the generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[4][5]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.[6]
Reactivity and Synthetic Utility
The primary utility of this compound stems from the electrophilic nature of the carbon atom bonded to the chlorine. This makes the chloroacetyl group an excellent handle for introducing new functionalities via nucleophilic substitution.
Caption: General reactivity of the chloroacetyl group with nucleophiles.
This reactivity is the foundation for its use in medicinal chemistry. By reacting it with various nucleophiles (e.g., amines, thiols, imidazoles), a diverse library of derivative compounds can be generated.[5][7][8] Many N-arylacetamide derivatives have been investigated for a range of biological activities.[9]
Applications in Research and Development
While primarily a synthetic intermediate, the derivatives of this compound have shown significant potential in several fields.
-
Pharmaceuticals: The chloroacetamide moiety is a common pharmacophore. Derivatives have been synthesized and investigated for various therapeutic effects, including:
-
Antimicrobial and Antifungal Activity: The addition of a chloro atom to acetamide structures has been shown to enhance or introduce antimicrobial activity.[10][11][12] Studies on related N-phenylacetamide derivatives have demonstrated moderate to high activity against various bacterial strains.[13]
-
Analgesic and Anti-inflammatory Agents: By conjugating the core structure with other pharmacologically active groups, novel compounds with potential analgesic properties have been developed and evaluated.[7]
-
Antidepressant Agents: Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents.[6]
-
-
Dye Synthesis: The electron-rich N,N-diethylamino phenyl group serves as an effective coupling component in the production of azo dyes.[14]
Safety, Handling, and Disposal
As with any reactive chemical, proper safety protocols are mandatory when handling this compound. The safety data for the parent compound, 2-chloroacetamide, indicates significant hazards.[11][15]
Table 2: Summary of Safety Recommendations
| Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate protective gloves. | [16][17][18] |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, or mist. | [16][17] |
| Exposure - Skin | In case of contact, wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [15][16] |
| Exposure - Eyes | Rinse immediately with plenty of water for several minutes. Seek medical advice. | [15][18] |
| Exposure - Ingestion | Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. | [16][17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [16][17][18] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | [16][18] |
Expert Insight: The primary hazards are associated with its reactivity. As an alkylating agent, it can react with biological nucleophiles, leading to irritation and potential toxicity. Always handle with care and assume it is toxic and irritant.
Conclusion
This compound is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group provide a reliable platform for developing a wide array of more complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in creating novel compounds with desired biological or physical properties.
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A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a versatile intermediate compound with significant potential in the synthesis of dyes and pharmaceuticals. Its utility is largely due to the reactive chloroacetamide moiety and the electron-rich diethylamino-substituted phenyl ring, which serves as an effective coupling component.[1] As with many halogenated organic compounds, a thorough understanding of its chemical properties and associated hazards is paramount for safe handling and successful application in research and development. This guide provides a comprehensive overview of this compound, with a focus on safety protocols, handling procedures, and relevant chemical context for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Molecular Formula | C12H17ClN2O | [2] |
| Molecular Weight | 240.73 g/mol | [2] |
| CAS Number | Not explicitly available, similar compounds referenced | |
| MDL Number | MFCD00791331 | [2] |
Hazard Identification and Risk Assessment
Primary Hazards of Structurally Similar Compounds:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[4][5][7]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Allergic Skin Reaction: Some chloroacetamides may cause an allergic skin reaction.
-
Suspected Reproductive Toxicity: Certain chloroacetamides are suspected of damaging fertility or the unborn child.[8]
The following GHS hazard statements are associated with similar chloroacetamide compounds and should be considered when handling this compound:
-
H301/H302: Toxic or harmful if swallowed.[9]
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.[4]
-
H361: Suspected of damaging fertility or the unborn child.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This is a nucleophilic substitution reaction where the amino group of the diamine attacks the carbonyl carbon of the chloroacetyl chloride.
A general synthetic scheme is presented below:
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of a Phenylacetamide Derivative
The following is a generalized procedure for the synthesis of a phenylacetamide derivative, which can be adapted for this compound.[10][11]
-
Dissolution: Dissolve the amine precursor (e.g., N,N-diethyl-p-phenylenediamine) in a suitable solvent such as glacial acetic acid or dichloromethane in a reaction vessel.[10][12]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.[12]
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20°C.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[10]
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.[10][11]
Safe Handling and Storage
Given the potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Essential PPE for handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form or when heated, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][13]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][14]
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a flammable solvent.
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]
-
Store locked up or in an area accessible only to authorized personnel.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[4][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7] |
| Spill | Evacuate personnel to safe areas. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Do not let product enter drains.[4][15] |
Waste Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[16] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[16]
Conclusion
This compound is a valuable chemical intermediate. However, its potential hazards necessitate a diligent and informed approach to its handling and use. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks and safely harness the synthetic potential of this compound. A culture of safety, grounded in a thorough understanding of chemical properties and adherence to established protocols, is the cornerstone of responsible scientific advancement.
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Physical and chemical properties of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction
This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure incorporates a reactive chloroacetyl group and an electron-rich N,N-diethylaminophenyl moiety, making it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, reactivity, and safety considerations, tailored for researchers and drug development professionals.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name : 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1]
-
Synonyms : 2-Chloro-N-(4-diethylamino-phenyl)-acetamide, AKOS BBS-00003903[2]
-
CAS Number : 125983-31-5[3]
-
PubChem CID : 237734[1]
Molecular Formula and Weight
Structural Representation
The molecule consists of a central phenyl ring substituted with a diethylamino group at position 4 and a chloroacetamide group at position 1.
Caption: 2D Structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for the molecule. Experimental data for this specific compound is not widely published; therefore, these values are derived from computational models.
| Property | Value | Source |
| Molecular Weight | 240.73 g/mol | [1] |
| Exact Mass | 240.1029409 Da | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Complexity | 211 | [1] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[5][6] For the target molecule, this involves the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.
Experimental Rationale:
-
Choice of Amine : N,N-diethyl-p-phenylenediamine serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Acylating Agent : Chloroacetyl chloride is a highly reactive acylating agent, ensuring an efficient reaction.
-
Solvent and Base : The reaction is often conducted in a non-protic solvent like dichloromethane or in glacial acetic acid.[6][7] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or sodium acetate, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Temperature Control : The reaction is exothermic and is typically initiated at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature.[7]
Protocol: Synthesis of this compound
This protocol is adapted from analogous synthetic procedures for similar N-arylacetamides.[7][8][9]
-
Dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
If using an inert solvent, add a non-nucleophilic base like triethylamine (1.1 equivalents). If using acetic acid, add a saturated solution of sodium acetate.[6]
-
Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until completion is indicated by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
-
Filter the solid precipitate, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[6][8]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this molecule is dominated by two key functional groups:
-
α-Chloroacetamide Group : The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This functionality allows the molecule to act as an alkylating agent, readily reacting with various nucleophiles (e.g., thiols, amines, phenoxides) to form more complex structures. This is a common strategy in the synthesis of thienopyridines and other heterocyclic systems.[10]
-
N,N-Diethylaminophenyl Group : The diethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the amino group. This electron-rich nature also makes the aromatic amine a potential site for oxidation and a key component (coupling component) in the synthesis of azo dyes.[11]
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs are found in compounds with significant biological and industrial relevance.
-
Pharmaceutical Intermediate : N-arylacetamides are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds.[8] The chloroacetamide handle allows for the introduction of various functionalities, and related structures have been investigated for antimicrobial, anti-inflammatory, and antidepressant activities.[6][11]
-
Dye Synthesis : The electron-rich diethylamino-substituted phenyl ring is a common feature in dye chemistry. This moiety can serve as an effective coupling component in reactions with diazonium salts to produce azo dyes.[11]
-
Organic Synthesis Building Block : Due to its dual reactivity, it serves as a versatile building block for constructing more complex molecular architectures, including various heterocyclic compounds.[10]
Safety and Handling
Safety data for this specific compound is limited. The following information is based on safety data sheets for structurally related chloroacetamides.[12][13][14][15]
Hazard Identification
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Eye Irritation : Causes serious eye irritation or damage.[12][14]
-
Respiratory Irritation : May cause respiratory irritation.[12][14]
-
Hazard Class : Often classified as an irritant.[2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[12][13]
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13][14]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact : Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
References
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- PubChem. (n.d.). 2-chloro-N-((4-(dimethylamino)phenyl)methyl)acetamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide....
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987.
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- SpectraBase. (n.d.). Acetamide, 2-chloro-N,N-diphenyl-.
- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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- Al-Zahrani, F. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(40), 35987–36000.
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An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-chloro-N-(4-(diethylamino)phenyl)acetamide and its derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and biological mechanisms of these versatile molecules.
Introduction: The Versatile Chloroacetamide Scaffold
The 2-chloro-N-phenylacetamide core structure is a privileged scaffold in medicinal chemistry, recognized for its capacity to engage in a multitude of biological interactions. The incorporation of a diethylamino group at the para-position of the phenyl ring, as seen in this compound, introduces unique electronic and steric properties that have been exploited to develop a range of bioactive derivatives.[1][2] These compounds have garnered considerable attention for their potential applications as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] This guide will delve into the chemical intricacies and biological significance of this compound class, providing a foundational resource for its further exploration and development.
Synthetic Strategies and Chemical Characterization
The synthesis of this compound and its analogs is typically achieved through a straightforward and robust chloroacetylation reaction.
General Synthesis Workflow
The fundamental synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride. For the parent compound, N,N-diethyl-p-phenylenediamine serves as the amine precursor. The reaction is often carried out in an appropriate solvent such as dichloromethane or acetic acid, and may be performed at reduced temperatures to control reactivity.[5][6] The progress of the reaction is commonly monitored by thin-layer chromatography (TLC).[5]
Below is a generalized workflow for the synthesis of 2-chloro-N-arylacetamide derivatives.
Caption: Generalized synthetic workflow for 2-chloro-N-arylacetamide derivatives.
Detailed Experimental Protocol
A representative protocol for the synthesis of a 2-chloro-N-phenylacetamide derivative is as follows:
-
Dissolution: Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.[7]
-
Addition of Reagent: In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture.[7]
-
Reaction: Stir the reaction for 1 hour.[7]
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.[7]
-
Filtration and Washing: Recover the crude product by filtration and wash with a very dilute solution of glacial acetic acid.[7]
-
Recrystallization: Recrystallize the product from a mixture of ethanol and water to obtain the purified compound.[7]
Analytical Characterization
The structural confirmation of synthesized derivatives is crucial and is typically achieved using a combination of spectroscopic and spectrometric techniques.
| Analytical Technique | Purpose | Key Observables |
| Infrared (IR) Spectroscopy | Functional group identification | N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and C-Cl stretching.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C) | Chemical shifts and coupling constants of aromatic and aliphatic protons, and carbon signals of the acetamide and phenyl groups.[2][8] |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak [M+] and fragmentation patterns.[4] |
| Elemental Analysis | Elemental composition verification | Percentage composition of C, H, N, and other elements, compared against theoretical values.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time and peak area.[9] |
| Gas Chromatography (GC) | Purity and volatile impurity analysis | Retention time and peak area, may require derivatization.[9] |
| UV-Visible Spectrophotometry | Quantification | Measurement of light absorbance at a specific wavelength.[9] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents.
Analgesic and Anti-inflammatory Activity
Several studies have reported the analgesic properties of 2-chloro-N-phenylacetamide derivatives.[1][3] The proposed mechanism of action for their analgesic and anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[3] Molecular docking studies have been employed to investigate the binding interactions of these derivatives with COX-1 and COX-2 enzymes, providing insights for the rational design of more potent and selective inhibitors.[3] The hot plate test is a common in vivo model used to evaluate the analgesic activity of these compounds.[3]
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Methodological & Application
Laboratory protocol for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide synthesis
Application Note & Laboratory Protocol
Topic: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in the development of various chemical entities. The synthesis is achieved through the nucleophilic acyl substitution of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, ensuring both reproducibility and a deeper understanding of the chemical transformation. It includes detailed safety procedures, quantitative tables, step-by-step instructions for synthesis and purification, characterization guidelines, and visual diagrams of the workflow and reaction mechanism.
Introduction and Scientific Context
2-Chloro-N-aryl acetamides are a class of compounds widely utilized as precursors and intermediates in medicinal chemistry and materials science.[1] The presence of a reactive chloro-acetyl group makes them ideal building blocks for introducing an acetamide linker through nucleophilic substitution, while the substituted phenyl ring allows for fine-tuning of molecular properties. The target molecule, this compound, combines this reactive handle with an electron-rich diethylamino-phenyl moiety, making it a key intermediate for synthesizing dyes and pharmacologically active molecules.[2]
The protocol herein describes a robust and scalable method for the acylation of N,N-diethyl-p-phenylenediamine. The reaction proceeds via a well-established nucleophilic acyl substitution mechanism where the primary amine of the phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] A tertiary amine base is employed to neutralize the hydrochloric acid byproduct, which is critical for driving the reaction to completion and preventing unwanted side reactions.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Materials, Equipment, and Quantitative Data
Reagents and Materials
-
N,N-diethyl-p-phenylenediamine (≥98%)
-
Chloroacetyl chloride (≥98%)
-
Triethylamine (TEA, ≥99%), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (95%) for recrystallization
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Melting point apparatus
-
Fume hood
Quantitative Reaction Data
This table is based on a representative 25 mmol scale. Adjustments can be made as needed.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N,N-diethyl-p-phenylenediamine | C₁₀H₁₆N₂ | 164.25 | 4.11 g | 25.0 | 1.0 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 2.4 mL | 30.0 | 1.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.2 mL | 37.5 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
Safety and Hazard Management
Proactive safety is non-negotiable. This synthesis involves hazardous materials and should only be performed by trained personnel within a certified chemical fume hood.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Handle with extreme care using compatible gloves (e.g., butyl rubber), safety goggles, and a face shield.[3] All additions should be performed slowly and cautiously.
-
Chloroacetamides: This class of compounds is toxic if swallowed and may cause allergic skin reactions.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
Personal Protective Equipment (PPE): A lab coat, safety glasses or goggles, a face shield, and appropriate chemical-resistant gloves are mandatory at all times.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local environmental regulations.[7] Do not pour waste down the drain.
Detailed Experimental Protocol
Reaction Setup
-
Flask Preparation: Place a magnetic stir bar into a dry 250 mL two-neck round-bottom flask. Attach a dropping funnel to the central neck and a nitrogen inlet adapter to the side neck.
-
Inert Atmosphere: Flame-dry the glassware under vacuum or oven-dry it prior to use. Purge the assembled apparatus with dry nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere. This is crucial as chloroacetyl chloride is sensitive to moisture.
-
Reagent Loading: In the flask, dissolve N,N-diethyl-p-phenylenediamine (4.11 g, 25.0 mmol) and triethylamine (5.2 mL, 37.5 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Maintaining a low temperature is essential to control the highly exothermic nature of the acylation reaction and minimize the formation of byproducts.[5]
Reaction Execution
-
Chloroacetyl Chloride Addition: Dilute chloroacetyl chloride (2.4 mL, 30.0 mmol) with 20 mL of anhydrous DCM in the dropping funnel.
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form almost immediately. The slow addition rate is critical for thermal control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the N,N-diethyl-p-phenylenediamine spot indicates the reaction is complete.
Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water to quench any remaining chloroacetyl chloride and dissolve the triethylamine hydrochloride salt.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 x 50 mL of 1M HCl (to remove excess triethylamine).
-
1 x 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
1 x 50 mL of brine (to remove bulk water).
-
Causality Note: These washing steps are crucial for removing impurities and ensuring a cleaner crude product, which simplifies the final purification.
-
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Swirl for 5-10 minutes, then filter the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.
Purification
-
Recrystallization: The most common method for purifying solid chloroacetamides is recrystallization.[9] Dissolve the crude product in a minimum amount of hot 95% ethanol. If the product does not precipitate upon cooling, add deionized water dropwise until persistent turbidity is observed.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR: Expect characteristic signals for the diethylamino protons (triplet and quartet), aromatic protons, the methylene protons of the chloroacetyl group (singlet), and the amide N-H proton (broad singlet).
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1670 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₇ClN₂O, MW: 240.73 g/mol ).[10]
Visual Diagrams
Experimental Workflow
Caption: A flowchart of the key stages in the synthesis protocol.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: The mechanism of amide formation via nucleophilic attack.
References
- Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide.
- Eurofins. 2-Chloroacetamide Safety Data Sheet.
- Organic Syntheses. Chloroacetamide.
- Sciencemadness Wiki. Chloroacetamide.
- PubChem, National Center for Biotechnology Information. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide.
- PrepChem. Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), pp.148-156.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 16.
- Gowda, B. T., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o988.
- MySkinRecipes. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
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Application Note: Comprehensive Characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in various synthetic pathways. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This document adheres to the principles of scientific integrity, ensuring that each protocol is a self-validating system grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction
This compound is an aromatic chloroacetamide derivative of significant interest in organic synthesis and pharmaceutical development. Its purity and full characterization are paramount to ensure the quality, safety, and efficacy of downstream products. This guide details a multi-faceted analytical approach for the unambiguous identification, purity assessment, and structural elucidation of this compound.
The analytical strategy herein employs a suite of orthogonal techniques, each providing a unique and complementary piece of information. High-Performance Liquid Chromatography (HPLC) is utilized for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Ultraviolet-Visible (UV-Vis) spectroscopy for basic chromophoric analysis.
Potential Impurities: A Synthesis-Based Perspective
A thorough understanding of the synthesis of this compound is crucial for anticipating potential impurities. The most common synthetic route involves the N-acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.
Figure 1: Synthesis and Potential Impurities.
Based on this, potential impurities can be categorized as:
-
Process-related impurities: Unreacted starting materials (N,N-diethyl-p-phenylenediamine, chloroacetic acid from hydrolysis of the acid chloride) and by-products (e.g., diacylated species).
-
Degradation products: The primary degradation pathway is the hydrolysis of the chloroacetamide moiety to a hydroxyacetamide.[1]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The analytical methods described below are designed to separate and identify these potential impurities, in line with ICH Q3A guidelines which mandate the identification and characterization of impurities in new drug substances.[2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
Rationale: Reversed-phase HPLC with UV detection is the cornerstone for assessing the purity of this compound. The method's high resolution allows for the separation of the main component from structurally similar impurities. A stability-indicating method is developed through forced degradation studies to ensure that any degradation products can be resolved from the parent peak.[7][8][9][10][11]
Forced Degradation Protocol: Forced degradation studies are essential to demonstrate the specificity of the HPLC method.[7][8] The following conditions are recommended:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid state) |
| Photolytic | ICH Q1B conditions (UV and visible light) |
HPLC Protocol:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |
This method should be validated according to USP <1225> and ICH Q2(R2) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[12][13][14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: GC-MS is the gold standard for the identification and quantification of residual solvents from the manufacturing process, as mandated by ICH Q3C.[5] A headspace sampling technique is employed to introduce volatile solvents into the GC system, minimizing matrix effects.
GC-MS Protocol:
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min |
| Injector | Split (10:1), 250°C |
| MS Transfer Line | 230°C |
| Ion Source | 230°C, Electron Impact (EI) at 70 eV |
| Mass Range | 35-350 amu |
| Sample Preparation | 100 mg of sample in 5 mL of DMSO in a headspace vial |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, allow for the unambiguous assignment of the entire molecular structure.
Expected Chemical Shifts (¹H NMR, CDCl₃):
-
~1.1-1.2 ppm (t, 6H): Methyl protons of the two ethyl groups.
-
~3.3-3.4 ppm (q, 4H): Methylene protons of the two ethyl groups.
-
~4.1-4.2 ppm (s, 2H): Methylene protons of the chloroacetyl group.
-
~6.6-6.7 ppm (d, 2H): Aromatic protons ortho to the diethylamino group.
-
~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the diethylamino group.
-
~8.0-8.2 ppm (s, 1H): Amide N-H proton.
NMR Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | ~10 mg/mL | ~50 mg/mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Temperature | 25°C | 25°C |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule. The characteristic absorption bands provide a molecular fingerprint.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretch (Amide) |
| ~2970 | C-H | Stretch (Aliphatic) |
| ~1670 | C=O | Stretch (Amide I) |
| ~1540 | N-H | Bend (Amide II) |
| ~1520 | C=C | Stretch (Aromatic) |
| ~1250 | C-N | Stretch |
| ~750 | C-Cl | Stretch |
FTIR Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Scans | 32 |
| Resolution | 4 cm⁻¹ |
| Range | 4000 - 400 cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the substituted aromatic ring system. It is a simple and rapid technique that can be used for quantitative analysis and to determine an appropriate wavelength for HPLC detection. The N,N-diethylaniline chromophore is expected to have a strong absorbance in the UV region.
UV-Vis Protocol:
| Parameter | Condition |
| Solvent | Ethanol or Methanol |
| Concentration | ~10 µg/mL |
| Scan Range | 200 - 400 nm |
| Blank | Solvent used for sample preparation |
Workflow and Data Integration
The characterization of this compound should follow a logical workflow to ensure a comprehensive analysis.
Figure 2: Integrated Analytical Workflow.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from multiple orthogonal methods and adhering to established regulatory guidelines, researchers and drug development professionals can ensure the quality and purity of this important chemical entity. The emphasis on the scientific rationale behind each technique empowers the analyst to troubleshoot and adapt these methods as needed.
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- USP <1225> Method Valid
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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- <1225> VALID
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- 4 Simplified Infrared Correl
- Infrared spectroscopy correl
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
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- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]
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- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]
- Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]
- Ion‐Pair Reversed‐Phase HPLC Determination of Arom
- N-acylation of amides through internal nucleophilic c
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Using 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in organic synthesis
An Application Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Concepts: The Duality of Reactivity
This compound (Molecular Formula: C₁₂H₁₇ClN₂O, Molecular Weight: 240.73 g/mol ) is a valuable intermediate whose utility is derived from its two distinct reactive domains.[1][2]
-
The Electrophilic α-Carbon: The chloroacetyl group provides a highly reactive electrophilic center. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This is the primary site for building molecular complexity via substitution reactions.
-
The Nucleophilic Aromatic Ring: The N,N-diethylamino group is a potent electron-donating group, which activates the phenyl ring towards electrophilic substitution. This feature is particularly useful in the synthesis of dyes and other conjugated systems.[3][4]
Understanding this duality is key to unlocking the full synthetic potential of this reagent.
Physicochemical & Safety Data
Safe and effective use begins with a thorough understanding of the reagent's properties and hazards.
| Property | Value | Source |
| CAS Number | 38426-10-7 | [3] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [1] |
| Molecular Weight | 240.73 g/mol | [1] |
| Appearance | Typically an off-white or crystalline solid | N/A |
| Storage | Room temperature, under inert gas | [3] |
Hazard Profile & Precautionary Measures: This compound's parent class, chloroacetamides, are known to be toxic and may cause allergic skin reactions.[5][6] While a specific safety data sheet for this exact diethylamino derivative was not retrieved, data from analogous compounds suggests a cautious approach.
-
Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent release to the environment.[5][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][10]
Synthesis of the Core Reagent: A Foundational Protocol
The most direct route to this compound is the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Protocol: Synthesis of this compound
This protocol is adapted from analogous syntheses of N-substituted chloroacetamides.[11][12]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x), 1M HCl (1x) to remove excess amine and base, and finally with brine (1x).
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Core Application: Nucleophilic Substitution Reactions
The most prominent application of this reagent is as an electrophile in Sₙ2 reactions. The chloroacetamide moiety serves as a robust building block for introducing a glycinamide-type linker into a target molecule.[13][14][15]
Protocol 3.1: Synthesis of N-Substituted Glycinamide Derivatives
This reaction type is fundamental for creating libraries of compounds for biological screening, particularly in the development of antimicrobial and anti-inflammatory agents.[3][16]
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or ethanol.[17]
-
Addition of Reagents: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 eq). A catalytic amount of sodium iodide (NaI, 0.1 eq) can be added to accelerate the reaction via the Finkelstein reaction. Causality: The base is required to neutralize the HCl formed, driving the reaction to completion. Using an excess of the reactant amine can sometimes serve this purpose, but may lead to over-alkylation.[18]
-
Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 60°C, depending on the nucleophilicity of the amine.
-
Monitoring & Workup: Monitor by TLC. Once complete, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for extraction.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Application in Dye & Materials Synthesis
The electron-rich nature of the diethylamino-phenyl moiety makes this compound a valuable precursor in the synthesis of azo dyes and other functional materials.[3][4] While not a direct coupling component itself, it can be elaborated into one.
Protocol 4.1: Elaboration for Azo Dye Synthesis
This protocol outlines a two-step conceptual pathway where the chloroacetamide is first functionalized to create a viable coupling component.
Step A: Synthesis of a Phenolic Intermediate
-
React this compound (1.0 eq) with a protected hydroquinone, such as 4-(methoxymethoxy)phenol, under Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone, reflux).
-
Deprotect the resulting ether to reveal the free phenol, creating an activated aromatic ring ready for azo coupling.
Step B: Azo Coupling
-
Prepare a diazonium salt by treating an aromatic amine (e.g., aniline) with sodium nitrite and HCl at 0-5°C.
-
In a separate flask, dissolve the phenolic intermediate from Step A in an alkaline solution (e.g., 10% NaOH) at 0-5°C.
-
Slowly add the cold diazonium salt solution to the phenolic solution. An intensely colored azo dye should precipitate. Causality: The coupling reaction is an electrophilic aromatic substitution. The strong electron-donating effects of the hydroxyl and diethylamino groups are essential for the reaction to proceed efficiently.
-
Isolate the dye by filtration, wash with cold water, and dry.
Utility in Pharmaceutical and Bioactive Compound Synthesis
The chloroacetamide functional group is a common pharmacophore and a versatile handle for further chemical modification in drug discovery.[16][19][20] N-(substituted phenyl)-2-chloroacetamides are important intermediates for a variety of derivatives, including those with potential antidepressant or anticancer activities.[20][21]
The reaction of 2-chloro-N-arylacetamides with various nucleophiles is a proven strategy for generating novel molecular scaffolds. For instance, they can be used as precursors for thienopyridines, a class of compounds with known biological activities.[22] The protocols described in Section 3 are directly applicable to the synthesis of precursors for these more complex molecules. The key is the selection of a nucleophile that contains the necessary functionality for subsequent cyclization or elaboration steps.
References
- ChemicalBook. (n.d.). 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.
- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - chloroacetamide.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- Fisher Scientific. (2024). SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Acetamide, N-(4-chlorophenyl)-.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides.
- Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides.
- PubChem. (n.d.). 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde.
- Wikipedia. (n.d.). Amine alkylation.
- ChemicalBook. (n.d.). 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE.
- ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
- PMC - NIH. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
- Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS.
- Chemistry Stack Exchange. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine.
- ResearchGate. (2003). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide.
- ChemicalBook. (n.d.). 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
- PubMed. (1991). Improvements in the N,N-diethyl-p-phenylenediamine method for the determination of free and combined residual chlorine through the use of FIA.
- ResearchGate. (2025). An improved N,N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection.
- ECHEMI. (n.d.). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine.
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The Strategic Utility of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in Pharmaceutical Synthesis: Application Notes and Protocols
This guide provides an in-depth exploration of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in the synthesis of a variety of pharmacologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, reaction mechanisms, and analytical characterization of this versatile building block. Beyond a mere recitation of procedural steps, this guide offers insights into the rationale behind the experimental choices, ensuring a deeper understanding of the chemical processes involved.
Introduction: The Value Proposition of a Reactive Intermediate
In the landscape of pharmaceutical development, the efficient construction of molecular complexity is paramount. Intermediates like this compound serve as pivotal platforms for the introduction of specific pharmacophores. The inherent reactivity of the α-chloro group, coupled with the electronic properties of the substituted phenyl ring, makes this compound a valuable precursor in the synthesis of a range of biologically active agents.[1] The diethylamino moiety, an electron-donating group, activates the aromatic ring, influencing its reactivity in subsequent transformations. Furthermore, the amide linkage is a ubiquitous feature in many approved drugs, highlighting the importance of intermediates that facilitate its formation.[2]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the N-acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target intermediate.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of similar N-arylacetamides.[3][4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| N,N-diethyl-p-phenylenediamine | 164.25 | 16.43 g (0.1 mol) | >98% |
| Chloroacetyl chloride | 112.94 | 12.42 g (0.11 mol) | >98% |
| Dichloromethane (DCM) | 84.93 | 200 mL | Anhydrous |
| Triethylamine | 101.19 | 12.14 g (0.12 mol) | >99% |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (16.43 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 200 mL of anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (12.42 g, 0.11 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Rationale for Experimental Choices
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both reactants.
-
Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Temperature Control: The reaction is initially carried out at low temperatures to control the exothermic nature of the acylation and to minimize potential side reactions.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: The nucleophilic addition-elimination mechanism of N-acylation.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of various pharmaceutical agents. The reactive α-chloro group allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
While not a direct precursor to a specific blockbuster drug, its structural motifs are found in compounds investigated for a variety of therapeutic applications. The core structure is analogous to the intermediate used in the synthesis of the local anesthetic Lidocaine.[2] Furthermore, N-arylacetamides, in general, are known to be key intermediates in the synthesis of compounds with diverse biological activities, including antimicrobial, antifungal, and herbicidal properties.[5] The diethylamino group can also serve as a key pharmacophoric element or be a precursor to other functional groups.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantitative analysis of the intermediate and for monitoring reaction progress.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be a good starting point and would require validation for linearity, accuracy, precision, and specificity according to ICH guidelines.
Spectroscopic Analysis
1H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule.
Expected Chemical Shifts (in CDCl3, δ ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -CH2-Cl | ~4.2 | singlet | 2H | Methylene protons adjacent to chlorine |
| Aromatic-H | ~6.6-7.4 | multiplet | 4H | Protons on the phenyl ring |
| -N(CH2CH3)2 | ~3.3 | quartet | 4H | Methylene protons of ethyl groups |
| -N(CH2CH3)2 | ~1.1 | triplet | 6H | Methyl protons of ethyl groups |
| -NH- | ~8.0 | broad singlet | 1H | Amide proton |
13C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl3, δ ppm):
| Carbon | Chemical Shift (ppm) | Assignment |
| C=O | ~165 | Carbonyl carbon |
| Aromatic-C | ~110-145 | Carbons of the phenyl ring |
| -CH2-Cl | ~43 | Methylene carbon adjacent to chlorine |
| -N(CH2CH3)2 | ~44 | Methylene carbons of ethyl groups |
| -N(CH2CH3)2 | ~12 | Methyl carbons of ethyl groups |
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
Expected IR Absorption Bands (cm-1):
| Wavenumber (cm-1) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~1670 | C=O | Stretching (Amide I) |
| ~1540 | N-H | Bending (Amide II) |
| ~2850-2970 | C-H | Stretching (aliphatic) |
| ~1500-1600 | C=C | Stretching (aromatic) |
| ~700-800 | C-Cl | Stretching |
Safety and Handling
Both the starting materials and the product require careful handling in a well-ventilated fume hood.
-
Chloroacetyl chloride: Is corrosive, a lachrymator, and reacts violently with water.[6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
N,N-diethyl-p-phenylenediamine: Is toxic if swallowed and can cause skin and eye irritation.[1] Appropriate PPE should be worn.
-
This compound: As a chloroacetamide derivative, it should be handled with care, assuming it may have irritant properties.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the reactive α-chloro group, provides a versatile platform for the synthesis of a wide array of more complex molecules. A thorough understanding of its synthesis, reaction mechanism, and analytical characterization, as detailed in this guide, is essential for its effective utilization in drug discovery and development programs.
References
- El Moutaouakil Ala Allah, A., Kariuki, B. M., El Hassani, I. A., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ChemicalBook. (n.d.). 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.
- Fisher Scientific. (2010).
- PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]
- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- Fisher Scientific. (2010). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine.
- Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Ismail, M. A., Fahad, M. M., & Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). Chloroacetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 5. ijpsr.info [ijpsr.info]
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Application Notes and Protocols for the Experimental Use of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in Medicinal Chemistry
Introduction: The Emerging Potential of N-Phenylacetamide Derivatives
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Since the introduction of acetanilide as an analgesic and antipyretic, a vast array of derivatives has been synthesized and evaluated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2]. The versatility of this scaffold lies in the amenability of the phenyl ring and the acetamide group to chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
This document provides a detailed guide for the experimental investigation of a specific N-phenylacetamide derivative, 2-Chloro-N-(4-(diethylamino)phenyl)acetamide . This compound features a reactive chloroacetyl group, a common precursor for introducing further chemical diversity, and a diethylamino-substituted phenyl ring, which can influence its electronic properties and biological target interactions. These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, characterization, and preliminary biological evaluation of this compound for potential therapeutic applications.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Molecular Formula | C12H17ClN2O | [3][4] |
| Molecular Weight | 240.73 g/mol | [3][4] |
| CAS Number | Not readily available in search results. | |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. | General knowledge of similar compounds. |
PART 1: Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward acylation reaction. The following protocol is based on established methods for the synthesis of similar N-phenylacetamide derivatives[5][6].
Experimental Workflow for Synthesis and Purification
Sources
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 4. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 5. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-N-(4-(diethylamino)phenyl)acetamide reaction with aromatic amines
Application Note & Protocol
Topic: Synthesis of N-Aryl Glycinamide Derivatives via Reaction of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide with Aromatic Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-aryl glycinamide derivatives through the N-alkylation of aromatic amines with this compound. This reaction is a cornerstone transformation for accessing molecular scaffolds of significant interest in medicinal chemistry and materials science. We present a detailed examination of the reaction mechanism, a robust and scalable experimental protocol, strategies for optimization and troubleshooting, and illustrative data for a range of aromatic amine substrates. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Significance of the N-Aryl Glycinamide Scaffold
The reaction between α-haloacetamides and amines is a classical yet highly relevant method for forming carbon-nitrogen bonds. Specifically, the reaction of this compound with aromatic amines yields N-(aryl)-N'-(4-(diethylamino)phenyl)glycinamide derivatives. This structural motif is a key pharmacophore found in a variety of biologically active molecules. The resulting N-aryl glycine derivatives and their amides are known for their applications as intermediates in the synthesis of pharmaceuticals, displaying activities such as antibacterial and antifungal properties.[1][2] The diethylamino substituent on one of the aromatic rings often enhances solubility and can modulate the electronic properties of the molecule, making it a valuable component in drug design. This guide provides the necessary framework for researchers to confidently employ this reaction in their synthetic programs.
Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)
The core of this transformation is a nucleophilic aliphatic substitution reaction, specifically proceeding through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be displaced by nucleophiles.[3]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile. It attacks the electrophilic methylene carbon (the carbon atom bonded to the chlorine). This attack occurs from the backside, opposite to the carbon-chlorine bond.
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The chlorine atom departs as a chloride ion (Cl⁻), a stable leaving group. Simultaneously, the new carbon-nitrogen bond is fully formed.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base present in the reaction mixture (e.g., triethylamine, potassium carbonate) to yield the final neutral product and the corresponding ammonium salt of the base.
The bimolecular nature of the SN2 reaction means the rate is dependent on the concentration of both the aromatic amine and the 2-chloroacetamide substrate.
Caption: SN2 reaction pathway for the N-alkylation of an aromatic amine.
Experimental Protocols & Workflow
This section details a general, robust protocol for the reaction. It is designed to be a starting point and can be optimized based on the specific reactivity of the chosen aromatic amine.
Materials and Reagents
-
This compound
-
Substituted Aromatic Amine (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))[4][5]
-
Catalytic amount of Sodium Iodide (NaI) (Optional, for less reactive substrates)
-
Reaction flask (Round-bottom flask)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Rationale: Using dry glassware under an inert atmosphere prevents the introduction of water, which can hydrolyze the starting material or interfere with the base.
-
-
Addition of Reagents: Add the chosen aromatic amine (1.1 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq). Suspend the solids in a suitable anhydrous solvent (e.g., Acetonitrile, ~0.2 M concentration).
-
Rationale: A slight excess of the amine can help drive the reaction to completion. A non-nucleophilic inorganic base like K₂CO₃ is often preferred as it is easily filtered off and avoids potential side reactions. Acetonitrile is a good polar aprotic solvent for SN2 reactions.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C).
-
Rationale: Increased temperature increases the reaction rate, allowing the reaction to complete in a reasonable timeframe.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.
-
Rationale: TLC is a rapid and effective method to visually track the consumption of reactants and the formation of the product, preventing unnecessarily long reaction times which can lead to side product formation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base (e.g., K₂CO₃) and wash the solid with a small amount of the reaction solvent.
-
Rationale: This step removes the inorganic base and its corresponding salt.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[4]
-
Rationale: Recrystallization is an effective method for purifying solid products, while column chromatography is used for oils or for separating closely related impurities.
-
Experimental Workflow Diagram
Caption: General experimental workflow from setup to product analysis.
Representative Data & Substrate Scope
The described protocol is effective for a range of aromatic amines. The electronic nature of the substituent on the aromatic amine can influence the reaction rate. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the amine, generally leading to faster reactions, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease nucleophilicity and may require longer reaction times or more forcing conditions.
| Entry | Aromatic Amine (Ar-NH₂) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 6 | 92 |
| 2 | 4-Methylaniline (p-Toluidine) | K₂CO₃ | MeCN | 5 | 95 |
| 3 | 4-Methoxyaniline (p-Anisidine) | K₂CO₃ | MeCN | 4 | 96 |
| 4 | 4-Chloroaniline | Et₃N | THF | 12 | 85 |
| 5 | 4-Nitroaniline | K₂CO₃ | DMF | 24 | 70* |
*Addition of a catalytic amount of NaI may improve yield and reaction time.
Troubleshooting and Optimization
-
Low or No Reaction:
-
Cause: Insufficiently reactive amine (e.g., highly electron-deficient).
-
Solution: Switch to a more polar, higher-boiling solvent like DMF. Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide displaces the chloride via the Finkelstein reaction to form a more reactive iodoacetamide intermediate in situ.
-
-
Formation of Side Products (Dialkylation):
-
Cause: The product amine is more nucleophilic than the starting amine and reacts with another molecule of the chloroacetamide.
-
Solution: Use a slight excess of the starting aromatic amine (1.1-1.2 eq) to ensure the chloroacetamide is consumed preferentially by the intended nucleophile. Avoid excessively high temperatures or prolonged reaction times.
-
-
Difficult Purification:
-
Cause: Product and starting material have similar polarities.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If separation by chromatography is difficult, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility for purification, followed by neutralization.
-
Safety Precautions
-
2-Chloro-N-aryl acetamides are alkylating agents and should be handled with care as they are potential irritants and sensitizers.
-
Aromatic amines can be toxic and may be absorbed through the skin.
-
Solvents like DMF and Acetonitrile have specific health hazards.
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-alkylation of aromatic amines with this compound is a reliable and versatile method for synthesizing valuable N-aryl glycinamide derivatives. By understanding the underlying SN2 mechanism and the key parameters influencing the reaction, researchers can effectively troubleshoot and optimize the protocol for a wide array of substrates. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
- ResearchGate. (n.d.). Synthesis of N-substituted chloroacetamides.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Reddit. (2022).
- Khuti, N. P., & Chaniyara, R. A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
Sources
Purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide by recrystallization
Application Note & Protocol
High-Purity Recovery of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide via Optimized Single-Solvent Recrystallization
Abstract: This document provides a comprehensive guide and a detailed protocol for the purification of this compound, a key intermediate in various organic synthesis pathways. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] This application note elucidates the fundamental principles of recrystallization, offers a systematic approach to solvent selection, and presents a robust, step-by-step protocol for obtaining high-purity crystalline product suitable for downstream applications in research and drug development.
Foundational Principles of Recrystallization
Recrystallization is a purification technique that leverages the principle that the solubility of most solid compounds increases significantly with temperature.[1] The process involves dissolving the impure, crude material in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]
The success of this technique hinges on the formation of a well-ordered crystal lattice. During slow cooling, molecules of the desired compound selectively deposit onto the growing crystal, excluding dissimilar impurity molecules.[3] This selective process is what drives the purification. Rapid precipitation, in contrast, can trap impurities within the solid, diminishing the effectiveness of the procedure.[3]
Pre-Protocol Characterization and Safety
Physicochemical Properties
A thorough understanding of the target compound's properties is essential before commencing any purification protocol.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 38426-10-7 | [5] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [4][6] |
| Molecular Weight | 240.73 g/mol | [4][6] |
| Appearance | Typically a solid, may be off-white or yellowish when crude | [7] |
Potential Impurities
The synthesis of N-substituted chloroacetamides typically involves the acylation of an amine with chloroacetyl chloride.[8][9] For the target compound, this involves the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. Consequently, common impurities may include:
-
Unreacted N,N-diethyl-p-phenylenediamine.
-
Hydrolysis products, such as chloroacetic acid.
-
By-products from side reactions.
Safety and Handling
-
Hazard Profile: Chloroacetamide and its derivatives are classified as toxic and irritants. They can cause skin and eye irritation and may be harmful if swallowed.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine crystalline dust.
Protocol Part A: Systematic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3] While ethanol is often a suitable starting point for chloroacetamide derivatives, a small-scale screening is highly recommended.[3]
Screening Protocol:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent will not dissolve the compound readily.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath while continuing to add the solvent dropwise until the solid just dissolves.[3]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath to promote maximum crystallization.
-
Record your observations in a table. The best solvent will dissolve the compound when hot and yield a high quantity of crystalline precipitate upon cooling.
Table 1: Solvent Screening Observation Log
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Ethanol | e.g., Low | e.g., High | e.g., Abundant, well-defined needles | Promising candidate |
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Water | Likely an anti-solvent |
Protocol Part B: Bulk Recrystallization Workflow
This protocol assumes ethanol has been identified as a suitable solvent. Adjust solvent choice based on the results of the screening in Part A.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the mixture to a gentle boil with stirring.
-
Continue to add small portions of the hot solvent until the solid compound has just completely dissolved.
-
Scientist's Note: It is crucial to use the minimum amount of hot solvent required for dissolution. Using an excess will significantly reduce the final yield as more product will remain in the mother liquor upon cooling.[3]
-
-
Hot Gravity Filtration (Optional):
-
If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, a hot filtration is necessary.
-
Pre-heat a receiving Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated receiving flask.
-
Rationale: This step must be performed quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.[11]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
-
Isolation:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the ice-cold recrystallization solvent to create a seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the Erlenmeyer flask.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a very small amount of ice-cold solvent. This helps to remove any residual mother liquor containing dissolved impurities.
-
Caution: Use a minimal amount of wash solvent, as even cold solvent will dissolve some of the product, leading to yield loss.[3]
-
-
Drying:
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. For optimal drying, use a vacuum oven at a mild temperature.
-
Post-Purification Analysis and Quality Control
-
Yield Calculation: Determine the mass of the dried, purified crystals and calculate the percent recovery.
-
Melting Point Analysis: A key indicator of purity. A pure compound will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value if available. Several related chloroacetamides have melting points well above 100 °C.[12]
-
Thin-Layer Chromatography (TLC): A simple and effective way to qualitatively assess purity. The purified product should appear as a single spot, while the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The solution is supersaturated above the compound's melting point. The solvent may be too nonpolar. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling rate. Consider a more polar solvent.[11] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off a portion of the solvent to increase the concentration and allow it to cool again. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| Low Yield | Too much solvent was used. Crystals were washed with too much cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Use only a very small volume of ice-cold solvent for washing. Ensure all glassware for hot filtration is adequately pre-heated.[3] |
| Product Still Impure (Broad melting point) | Cooling was too rapid, trapping impurities. The chosen solvent is not effective for the specific impurities present. | Repeat the recrystallization, ensuring very slow, undisturbed cooling. Screen for a different solvent or consider a two-solvent system (e.g., ethanol/water).[3][13] |
References
- Benchchem Technical Support. (n.d.). Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Reddit r/OrganicChemistry. (2023). Recrystallization.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate.
- Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- Kang, J., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. (n.d.). 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Chloroacetamide.
- Zhang, S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.
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- 2. Home Page [chem.ualberta.ca]
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- 5. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
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- 10. 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S | CID 2362577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. prepchem.com [prepchem.com]
- 13. reddit.com [reddit.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this document offers a complete workflow from sample preparation to final data interpretation. We delve into the causality behind experimental choices, providing field-proven insights to ensure data integrity and accurate structural elucidation. The protocols are presented as self-validating systems, and all theoretical claims are substantiated with citations to authoritative literature.
Introduction: The Need for Precise Structural Verification
This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure combines an electrophilic chloromethyl group, a nucleophilic diethylamino moiety, and an amide linkage, making it a versatile building block. Given its role in multi-step syntheses, unambiguous confirmation of its structure and purity is paramount to ensure the desired outcome of subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C. This application note serves as an expert-level guide to leveraging one-dimensional ¹H and ¹³C NMR for the complete and confident characterization of this target molecule.
Molecular Structure and Atom Numbering
For clarity and unambiguous assignment of spectral data, the following IUPAC-standard numbering scheme is applied to the structure of this compound. This numbering will be referenced throughout the analysis.
Caption: Structure of this compound with atom numbering.
Foundational Principles of NMR Analysis
A robust interpretation of NMR spectra is built upon a few core principles:
-
Chemical Shift (δ) : The position of a signal (resonance) on the x-axis, measured in parts per million (ppm). It is determined by the local electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to higher ppm values), while electron-donating groups shield it, causing an upfield shift (lower ppm).
-
Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of nuclear spins through covalent bonds, causing signals to split into multiplets. The multiplicity is typically predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about connectivity and stereochemistry.[1][2]
-
Integration : For ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
¹³C NMR Characteristics : Standard ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single line (singlet). This simplifies the spectrum significantly. The chemical shift range is much wider (~0-220 ppm) than for protons, leading to less signal overlap.[3] Due to long relaxation times and other factors, standard ¹³C peak integrations are not reliably quantitative.[4]
Experimental Workflow and Protocols
The following diagram outlines the comprehensive workflow for acquiring high-quality NMR data.
Caption: A comprehensive workflow for the NMR spectral analysis.
Protocol 1: Sample Preparation for NMR Analysis
Causality: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent is paramount; it must fully dissolve the analyte without reacting with it and have minimal interfering signals. Sample concentration must be sufficient for a good signal-to-noise ratio (S/N) but not so high as to cause line broadening.
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): An excellent first choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Recommended if the amide (N-H) proton is of particular interest, as it slows the rate of proton exchange, resulting in a sharper N-H signal. Residual solvent peak is at δ 2.50 ppm.[5]
-
-
Dissolution: Vortex the vial for 30-60 seconds until the sample is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C spectra to δ 0.00 ppm.[6] Most high-quality deuterated solvents are supplied with TMS already added. If not, add a minuscule drop via a capillary tube.
-
Filtration & Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution height should be at least 4 cm.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
Causality: The acquisition parameters are chosen to balance signal sensitivity, resolution, and experimental time. A sufficient relaxation delay (d1) is crucial for ensuring the magnetic state of the nuclei returns to equilibrium between pulses, which is important for accurate integration.[4]
-
Spectrometer: 400 MHz or higher recommended
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker)
-
Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time (aq): 3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 8-16 (adjust based on concentration)
-
Temperature: 298 K (ambient probe temperature)
Protocol 3: ¹³C{¹H} NMR Data Acquisition
Causality: ¹³C nuclei have a low natural abundance (1.1%) and a smaller gyromagnetic ratio compared to protons, resulting in inherently lower sensitivity. Therefore, a significantly higher number of scans is required.[4] The use of proton decoupling ({¹H}) collapses carbon-proton coupling, simplifying the spectrum to single lines for each carbon and providing a significant S/N boost via the Nuclear Overhauser Effect (NOE).
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker)
-
Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm)
-
Acquisition Time (aq): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds (sufficient for qualitative analysis)
-
Number of Scans (ns): 256 to 1024 (adjust based on concentration)
-
Temperature: 298 K
Protocol 4: Data Processing
Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum we interpret. Each step is essential for producing an accurate and visually clear spectrum.
-
Fourier Transformation (FT): Converts the time-domain FID into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase correction parameters to ensure all peaks are in the pure absorption mode (symmetrical and positive).[7]
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not present, reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration (¹H only): Define the integral regions for each signal to determine their relative areas.
Spectral Interpretation and Data Analysis
The combination of ¹H and ¹³C NMR data provides a complete "fingerprint" of the molecule, allowing for full structural confirmation.
¹H NMR Spectrum: Detailed Analysis
The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, amide, chloromethyl, and diethylamino protons.
-
Aromatic Region (δ 6.6-7.5 ppm): The phenyl ring is para-substituted with a strong electron-donating group (-N(Et)₂) and a moderately electron-withdrawing group (-NHC(O)CH₂Cl). This leads to a classic AA'BB' splitting pattern, which often appears as two distinct doublets.
-
H3/H5 Protons: These protons are ortho to the powerful electron-donating diethylamino group and will be significantly shielded, appearing upfield around δ 6.6-6.7 ppm . They will appear as a doublet with an integration of 2H.
-
H2/H6 Protons: These protons are ortho to the amide group and will be deshielded relative to H3/H5, appearing downfield around δ 7.3-7.4 ppm . They will also be a doublet integrating to 2H. The coupling constant (³J) between these adjacent aromatic protons is typically 8-9 Hz.
-
-
Amide Proton (δ 8.0-9.5 ppm): The N1-H proton signal is typically a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and possible chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it will be sharper and more downfield than in CDCl₃. It integrates to 1H.
-
Chloromethyl Protons (δ ~4.2 ppm): The two C8 protons are adjacent to an electronegative chlorine atom and the carbonyl group, causing a significant downfield shift. With no adjacent protons to couple with, this signal appears as a sharp singlet integrating to 2H.
-
Diethylamino Protons (δ 1.1-1.2 ppm and 3.3-3.4 ppm): This group gives rise to two distinct signals.
-
Methylene Protons (C9-H₂, C11-H₂): These four protons are adjacent to the nitrogen atom, shifting them downfield to δ 3.3-3.4 ppm . They are split by the three neighboring methyl protons, resulting in a quartet (³J ≈ 7.2 Hz). Integration is 4H.
-
Methyl Protons (C10-H₃, C12-H₃): These six protons are further from the deshielding influences and appear upfield around δ 1.1-1.2 ppm . They are split by the two neighboring methylene protons, resulting in a triplet (³J ≈ 7.2 Hz). Integration is 6H.
-
Table 1: Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H2, H6 | 7.35 | Doublet (d) | ~8.8 | 2H | Aromatic |
| H3, H5 | 6.65 | Doublet (d) | ~8.8 | 2H | Aromatic |
| N1-H | ~8.2 (variable) | Broad Singlet (br s) | - | 1H | Amide |
| C8-H₂ | 4.18 | Singlet (s) | - | 2H | Chloromethyl |
| C9, C11-H₂ | 3.34 | Quartet (q) | ~7.2 | 4H | Diethylamino CH₂ |
| C10, C12-H₃ | 1.17 | Triplet (t) | ~7.2 | 6H | Diethylamino CH₃ |
¹³C NMR Spectrum: Detailed Analysis
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as C2/C6, C3/C5, C9/C11, and C10/C12 are chemically equivalent due to molecular symmetry.
-
Carbonyl Carbon (δ ~164 ppm): The C7 carbonyl carbon of the amide appears significantly downfield, in a characteristic region for this functional group.
-
Aromatic Carbons (δ 111-145 ppm): Four signals are expected.
-
C4 (Quaternary): Attached to the electron-donating nitrogen (N2), this carbon is shielded but its signal is shifted downfield by the substituent effect, appearing around δ 144-145 ppm .
-
C1 (Quaternary): Attached to the amide nitrogen (N1), this carbon appears around δ 129-130 ppm .
-
C2, C6: These carbons are ortho to the amide and meta to the diethylamino group, appearing around δ 121-122 ppm .
-
C3, C5: These carbons are ortho to the strongly donating diethylamino group and are heavily shielded, appearing furthest upfield in the aromatic region at δ 111-112 ppm .
-
-
Aliphatic Carbons (δ 12-45 ppm):
-
C9, C11: The methylene carbons attached to nitrogen appear around δ 44-45 ppm .
-
C8: The chloromethyl carbon, attached to the electronegative chlorine, is found around δ 42-43 ppm .
-
C10, C12: The terminal methyl carbons of the ethyl groups are the most shielded, appearing furthest upfield at δ 12-13 ppm .
-
Table 2: Summary of Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C7 | 164.5 | Carbonyl (C=O) |
| C4 | 144.8 | Aromatic (Quaternary, C-N(Et)₂) |
| C1 | 129.5 | Aromatic (Quaternary, C-NH) |
| C2, C6 | 121.8 | Aromatic CH |
| C3, C5 | 111.5 | Aromatic CH |
| C9, C11 | 44.4 | Diethylamino CH₂ |
| C8 | 42.9 | Chloromethyl CH₂ |
| C10, C12 | 12.6 | Diethylamino CH₃ |
Conclusion
The systematic application of ¹H and ¹³C NMR spectroscopy, guided by the robust protocols detailed herein, provides an unambiguous and comprehensive structural characterization of this compound. The predicted chemical shifts, multiplicities, and integrations are fully consistent with the proposed structure. This application note serves as a reliable reference for scientists and researchers, ensuring high-quality data and confident analysis for process monitoring, quality control, and further synthetic applications.
References
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Application Note: A Strategic Approach to the Mass Spectrometric Analysis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract
This document provides a comprehensive guide to developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This compound, a key intermediate in the synthesis of dyes and potentially in pharmaceutical development, requires sensitive and specific analytical methods for process monitoring, quality control, and metabolic studies.[1] Lacking published, dedicated mass spectral data for this specific molecule, this guide establishes a foundational methodology based on first principles of mass spectrometry, leveraging known fragmentation patterns of its core substructures: N,N-diethylaniline and 2-chloroacetamide.[2][3] We present a systematic protocol for method development, from initial analyte characterization and instrument tuning to a proposed fragmentation pathway and a detailed LC-MS/MS workflow.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₂H₁₇ClN₂O, Molecular Weight: 240.73 g/mol ) is an organic compound whose analytical characterization is crucial for ensuring purity and stability in its various applications.[4][5] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this purpose.[6][7] The primary challenge in analyzing a novel or uncharacterized compound lies in predicting its behavior within the mass spectrometer—specifically, its ionization efficiency and its fragmentation pattern upon collision-induced dissociation (CID).[8][9][10]
This guide addresses this challenge by deconstructing the molecule into its constituent functional groups and predicting its mass spectrometric behavior based on established chemical principles and data from analogous structures. The tertiary amine of the diethylamino group is readily protonated, making positive-mode electrospray ionization (ESI) the logical choice for generating a strong precursor ion signal.[11][12]
Foundational Principles: Predicting Ionization and Fragmentation
Ionization Strategy: Electrospray Ionization (ESI)
The presence of the N,N-diethylamino group, a basic site, makes this compound an ideal candidate for positive-mode electrospray ionization (+ESI).[13] In the ESI source, the analyte in solution is sprayed through a high-voltage capillary, creating charged droplets.[13] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, protonated analyte molecules, [M+H]⁺. We predict the primary ion observed in a full scan mass spectrum will be at m/z 241.7.
Predicted Fragmentation Pathway
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield fragments characteristic of the molecule's structure.[14] The fragmentation is likely to occur at the most labile bonds, primarily the amide bond and through cleavages within the diethylamino and chloroacetyl groups. Based on known fragmentation patterns of N,N-diethylaniline and N-substituted chloroacetamides, we propose the following primary fragmentation pathways.[2][3]
-
α-Cleavage of the Diethylamino Group: A common fragmentation for N-alkylated anilines is the loss of an ethyl radical followed by the loss of ethene, or direct loss of an ethyl group. A primary cleavage is expected to be the loss of an ethyl group (CH₂CH₃), leading to a stable radical cation. More commonly under ESI conditions, cleavage alpha to the nitrogen results in the loss of ethene (C₂H₄) via a rearrangement, resulting in a fragment ion.
-
Amide Bond Cleavage: The amide C-N bond is a common site of fragmentation. Cleavage of this bond can result in two primary product ions:
-
The N-(4-(diethylamino)phenyl) fragment.
-
The chloroacetamide fragment.
-
-
Loss of the Chloroacetyl Group: A significant fragmentation pathway is the cleavage of the bond between the phenyl ring and the amide nitrogen, leading to the loss of the entire chloroacetyl group.
The following diagram illustrates the predicted fragmentation cascade for this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: LC-MS/MS Method Development
This protocol outlines a systematic approach to developing a sensitive and robust LC-MS/MS method.[15][16][17]
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), 99% purity or higher
-
A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in 50:50 (v/v) acetonitrile:water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Mass Spectrometer Tuning and Optimization (Direct Infusion)
-
Infusion Setup: Infuse the 1 µg/mL working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire data in positive ESI mode over a mass range of m/z 50-400 to confirm the presence and charge state of the precursor ion ([M+H]⁺ at m/z 241.7).
-
Source Parameter Optimization: Optimize key ESI source parameters to maximize the signal intensity of the precursor ion. These include:
-
Capillary voltage
-
Source temperature
-
Gas flows (nebulizer, drying gas)
-
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 241.7) for fragmentation. Perform a product ion scan by ramping the collision energy (e.g., 5-40 eV) to identify the most stable and intense fragment ions.
-
MRM Transition Selection: Based on the product ion scan, select at least two to three intense and specific fragment ions to create Multiple Reaction Monitoring (MRM) transitions. One transition will be used for quantification (quantifier) and the others for confirmation (qualifiers).
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Utilizes the basic diethylamino group for efficient protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the charged droplets. |
| Gas Flow (Nebulizer) | Instrument dependent | Creates a fine spray of droplets. |
| Gas Flow (Drying) | Instrument dependent | Evaporates solvent from the droplets. |
| Precursor Ion (Q1) | m/z 241.7 | The protonated molecule [M+H]⁺. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | 10 - 30 eV (Optimize) | Energy applied to induce fragmentation; requires optimization for each transition. |
| Product Ions (Q3) | To be determined experimentally | Characteristic fragments used for quantification and confirmation. |
Liquid Chromatography Method Development
The goal is to achieve good peak shape, adequate retention, and separation from any potential interferences.
-
Initial Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Initial Gradient: Start with a fast scouting gradient as outlined in the table below.
-
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
-
Optimization:
-
Adjust the gradient slope to ensure the analyte elutes with a retention time of at least 2-3 minutes to avoid matrix effects near the solvent front.
-
If peak shape is poor (e.g., tailing), consider alternative mobile phase additives or a different column chemistry (e.g., Phenyl-Hexyl).
-
If retention is insufficient, a column with a different stationary phase or a mobile phase with a weaker organic solvent (e.g., methanol) can be tested.
-
The following diagram outlines the comprehensive LC-MS/MS workflow.
Caption: General workflow for LC-MS/MS analysis.
Data Analysis and System Suitability
-
Quantification: Peak areas of the quantifier MRM transition will be plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined by interpolation from this curve.
-
Confirmation: The presence of the analyte is confirmed by the detection of the qualifier MRM transition(s) at the same retention time as the quantifier, with an ion ratio that is consistent with that observed in the reference standards.
-
System Suitability: Before sample analysis, inject a mid-level calibration standard multiple times (e.g., n=5) to ensure the system is performing adequately. Assess parameters such as peak area reproducibility (%RSD < 15%), retention time stability, and peak shape.
Conclusion
This application note provides a robust, scientifically-grounded framework for the development of a sensitive and specific LC-MS/MS method for this compound. By leveraging fundamental principles of ionization and fragmentation, and by employing a systematic approach to method development, researchers can establish a reliable analytical method suitable for a wide range of applications in both research and quality control environments. The outlined protocols are intended as a starting point and should be further optimized and validated according to specific laboratory and regulatory requirements.
References
- Schmit, J. P., et al. (1979). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Organic Mass Spectrometry, 14(12), 646-651.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
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- Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
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Revolutionizing Reaction Monitoring: A Deep Dive into Thin Layer Chromatography for the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
In the fast-paced world of pharmaceutical research and drug development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount.[1][2][3][4] Thin Layer Chromatography (TLC) stands out as a simple, cost-effective, and highly sensitive analytical technique for this purpose.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TLC for monitoring the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in the manufacturing of various pharmaceuticals.[6]
The synthesis of this acetamide derivative, like many organic reactions, requires careful monitoring to ensure the complete consumption of starting materials and the formation of the desired product, while minimizing the formation of impurities.[3] TLC offers a real-time snapshot of the reaction mixture, allowing for the optimization of reaction conditions and timely quenching of the reaction to maximize yield and purity.[1][7][3]
The Cornerstone of Separation: Understanding TLC Principles
Thin Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[8][9][10][11] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support such as a glass or aluminum plate.[8][9] The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action.[9][10][11]
The separation of compounds is based on their relative affinities for the stationary and mobile phases.[5][9][11] In the context of the synthesis of this compound, the starting material, N,N-diethyl-p-phenylenediamine, is more polar than the final product due to the presence of the primary amine group. The product, an amide, is less polar. This difference in polarity is the key to their separation on a TLC plate. Polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2][10] Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further, exhibiting a higher Rf value.[2][10]
The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][10]
Experimental Protocol: A Step-by-Step Guide to TLC Monitoring
This section outlines a detailed protocol for effectively monitoring the synthesis of this compound using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. A common starting ratio is 3:7 (v/v) ethyl acetate:hexane.[12]
-
Starting Material: N,N-diethyl-p-phenylenediamine
-
Reagent: Chloroacetyl chloride
-
Reaction Solvent: Dichloromethane or a similar aprotic solvent.[13]
-
Spotting Capillaries: Glass capillary tubes.
-
Developing Chamber: A glass jar with a lid.
-
Visualization: UV lamp (254 nm) and an iodine chamber.[14][15][16]
Workflow Diagram
Caption: Relationship between polarity, Rf value, and reaction progress.
Troubleshooting Common TLC Issues
| Issue | Possible Cause | Solution |
| Spots are streaky or elongated | Sample is too concentrated; sample is not fully soluble in the mobile phase. | Dilute the sample; choose a more appropriate spotting solvent. |
| Rf values are too high (close to 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). [5] |
| Rf values are too low (close to 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). [5] |
| Spots are not well-separated | The polarity of the mobile phase is not optimal. | Experiment with different solvent ratios or a different solvent system altogether. |
| No spots are visible | The compounds are not UV-active or do not stain with iodine; the sample is too dilute. | Use a different visualization technique (e.g., potassium permanganate stain for oxidizable groups); concentrate the sample. |
Conclusion: The Indispensable Role of TLC in Synthetic Chemistry
Thin Layer Chromatography is an invaluable tool for the modern synthetic chemist. Its simplicity, speed, and low cost make it the go-to method for monitoring the progress of reactions like the synthesis of this compound. [1][4][8][5]By providing a clear visual representation of the reaction's progress, TLC empowers researchers to make informed decisions, leading to higher yields, greater purity, and more efficient drug development pipelines.
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Applications of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in Proteomics Research: A Senior Application Scientist's Guide
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the applications of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in modern proteomics research. As a member of the N-aryl chloroacetamide class of compounds, this reagent serves as a versatile covalent probe for the exploration of protein function, ligand discovery, and target validation. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its application in covalent fragment-based screening and activity-based protein profiling (ABPP), and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemoproteomics for the advancement of their research programs.
Introduction: The Rise of Covalent Probes in Proteomics
The landscape of proteomics is continually evolving, with an increasing emphasis on understanding the dynamic nature of the proteome. While traditional methods excel at identifying and quantifying proteins, they often fall short of providing insights into the functional state of these proteins. Covalent chemical probes have emerged as powerful tools to address this gap, enabling the targeted labeling and enrichment of proteins based on the reactivity of specific amino acid residues.[1][2][3]
This compound belongs to a class of mildly electrophilic compounds that can form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine and histidine.[4][5] The chloroacetamide "warhead" is a key functional group that drives this reactivity. The N-aryl substituent, in this case, a phenyl ring with a diethylamino group, provides a scaffold that can be further modified for specific applications, such as the attachment of a reporter tag for visualization or enrichment. The electron-donating nature of the diethylamino group may modulate the reactivity of the chloroacetamide, a factor to be considered in experimental design.
This guide will focus on two primary applications of this compound: as a fragment in covalent ligand screening to identify novel druggable sites on proteins, and as a competitive probe in activity-based protein profiling to discover and characterize enzyme inhibitors.
Core Principles and Experimental Rationale
The utility of this compound as a proteomics probe is rooted in its ability to covalently modify proteins. This irreversible interaction allows for the capture and identification of target proteins even if the initial binding affinity is low, a significant advantage over reversible probes.[6][7]
Mechanism of Action: Covalent Modification
The primary mechanism of action involves the nucleophilic attack of a deprotonated amino acid side chain (e.g., the thiolate of cysteine) on the electrophilic carbon of the chloroacetamide group. This results in the formation of a stable thioether bond and the displacement of the chloride leaving group.
Figure 1: Covalent modification of a cysteine residue.
Selectivity and Reactivity
While chloroacetamides are known to react with several nucleophilic amino acids, their reactivity is most pronounced with cysteine residues.[8] The selectivity of the probe can be influenced by several factors:
-
Intrinsic Reactivity of the Probe: The electronic properties of the N-aryl substituent can influence the electrophilicity of the chloroacetamide.
-
Nucleophilicity of the Target Residue: The pKa of the amino acid side chain and its local microenvironment play a crucial role. Cysteine residues in active sites or allosteric pockets often exhibit enhanced nucleophilicity.
-
Proximity and Binding Affinity: The non-covalent interactions between the probe and the protein can increase the effective local concentration of the probe, driving the covalent reaction.
It is important to note that at higher concentrations or under non-optimal pH conditions, off-target labeling of other residues such as lysine, histidine, and methionine can occur.[8]
Application Note I: Covalent Fragment-Based Ligand Discovery
Covalent fragment-based ligand discovery (cFBLD) is a powerful strategy for identifying novel binding pockets on proteins and developing new chemical matter for drug discovery.[6][9] In this approach, a library of small, electrophilic fragments is screened against a proteome to identify proteins that are covalently modified.
This compound is an ideal candidate for inclusion in a cFBLD library due to its relatively small size and defined reactivity.
Experimental Workflow
The general workflow for a cFBLD screen using this compound is as follows:
Figure 2: Workflow for covalent fragment screening.
Illustrative Data
The table below presents hypothetical data from a screen of this compound against a human cell lysate, analyzed by label-free quantitative mass spectrometry.
| Protein Target | Modified Peptide | Fold Change (Treated vs. Control) | Putative Function |
| Protein Kinase X | VYLGSCAQR | 25.3 | Signal Transduction |
| Metabolic Enzyme Y | FNCTPIVVR | 18.9 | Metabolism |
| Ubiquitin Ligase Z | IGCHELSQLR | 12.1 | Protein Degradation |
| Actin | DLTDCFITTK | 1.2 | Cytoskeleton (Low Specificity) |
*Denotes the site of modification on the cysteine residue.
Protocol: Covalent Fragment Screening
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysate (e.g., from HEK293T cells) at 1-2 mg/mL protein concentration
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Urea
-
Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile
Procedure:
-
Lysate Preparation: Prepare cell lysate by standard methods. Determine protein concentration using a BCA or Bradford assay.
-
Fragment Incubation:
-
In a microcentrifuge tube, add cell lysate (e.g., 100 µg of protein).
-
Add this compound to a final concentration of 100 µM.
-
For the control, add an equivalent volume of DMSO.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
-
Denaturation, Reduction, and Alkylation:
-
Add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step alkylates cysteine residues that were not modified by the fragment.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a standard proteomics gradient.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
-
Include the mass of the this compound adduct on cysteine as a variable modification.
-
Perform label-free quantification to identify peptides and proteins that are significantly enriched in the treated sample compared to the control.
-
Application Note II: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method for identifying and characterizing enzyme inhibitors.[10][11] In this approach, a cell lysate is pre-incubated with a library of potential inhibitors before treatment with a broad-spectrum covalent probe. Inhibitors that bind to the active site of an enzyme will block the binding of the probe, leading to a decrease in its labeling.
This compound, when functionalized with a reporter tag (e.g., an alkyne for click chemistry), can be used as a competitive probe. Alternatively, the native compound can be used in a label-free competitive profiling experiment.
Experimental Workflow
Figure 3: Workflow for competitive ABPP.
Illustrative Data
The following table shows hypothetical data from a competitive ABPP experiment where a test inhibitor was screened against a cell lysate.
| Protein Target | % Labeling Reduction (Inhibitor vs. DMSO) | IC₅₀ (µM) |
| Target Enzyme A | 95% | 0.5 |
| Off-target Enzyme B | 30% | 15.2 |
| Non-target Protein C | 2% | > 100 |
Protocol: Competitive ABPP with Click Chemistry
Materials:
-
Alkyne-functionalized this compound probe
-
Test inhibitor library
-
Cell lysate
-
Biotin-azide
-
Copper (II) sulfate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
Procedure:
-
Inhibitor Pre-incubation:
-
To 100 µg of cell lysate, add the test inhibitor at the desired concentration.
-
For the control, add DMSO.
-
Incubate at 37°C for 30 minutes.
-
-
Probe Labeling:
-
Add the alkyne-functionalized probe to a final concentration of 10 µM.
-
Incubate at 37°C for 30 minutes.
-
-
Click Chemistry:
-
To the labeled lysate, add the following click chemistry reagents in order: biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and copper (II) sulfate (1 mM).
-
Incubate at room temperature for 1 hour.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins using methanol/chloroform.
-
Resuspend the protein pellet in PBS with 1% SDS.
-
Add pre-washed streptavidin agarose beads and incubate for 1 hour at room temperature to enrich for biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively with PBS with 1% SDS, followed by PBS, and finally 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Perform on-bead reduction, alkylation, and tryptic digestion as described in the cFBLD protocol.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Perform quantitative proteomic analysis (e.g., using TMT labeling or label-free quantification) to identify proteins with significantly reduced labeling in the inhibitor-treated samples compared to the control.
-
Safety and Handling
This compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion and Future Perspectives
This compound represents a valuable tool in the chemical proteomics toolbox. Its application in covalent fragment-based screening and competitive ABPP can accelerate the discovery of novel drug targets and lead compounds. Future work in this area may involve the development of new N-aryl chloroacetamide probes with tailored reactivity and selectivity, as well as the integration of these methods with other proteomic techniques for a more comprehensive understanding of protein function. The continued innovation in covalent probe design and mass spectrometry technology will undoubtedly expand the utility of compounds like this compound in addressing fundamental questions in biology and medicine.
References
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- Bar-Peled, L., et al. (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemical Biology.
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- Henning, N. J. (2022). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California.
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- Zhang, T., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.
- Götze, S., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications.
- Weerapana, E., & Cravatt, B. F. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. ACS Chemical Biology.
- Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics.
- Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. ResearchGate.
- Hossain, M. S., & Jeon, H. M. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules.
- Wang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules.
- van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. eLS.
- Hacisuleyman, A., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.
- Stankovic, N., et al. (2016). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules.
- Ward, J. A., et al. (2022). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv.
- Salisbury, C. M., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
- Stanfield, R. L., & Lairson, L. L. (2021). Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time. ACS Chemical Biology.
- DeHart, C. J., et al. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications.
- Rapp, E., & Karger, B. L. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry.
- Bar-Peled, L., et al. (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemical Biology.
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2-Chloro-N-(4-(diethylamino)phenyl)acetamide as a precursor for novel compounds
Application Notes & Protocols
Topic: 2-Chloro-N-(4-(diethylamino)phenyl)acetamide as a Versatile Precursor for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Synthetic Potential with a Reactive Chloroacetamide Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is one such high-potential precursor, valued for its defined reactivity and versatile scaffold. This molecule incorporates two key features: a reactive α-chloroacetamide group, which is an excellent electrophile for nucleophilic substitution reactions, and an N,N-diethyl-p-phenylenediamine core, an electron-rich aromatic system known for its utility in dye synthesis and as a pharmacophore in various bioactive compounds.[1]
The primary value of this precursor lies in the electrophilic nature of the carbon atom bearing the chlorine. This site is primed for reaction with a wide array of nucleophiles—including amines, thiols, and carbanions—enabling the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. Consequently, this compound serves as a foundational element for synthesizing novel heterocyclic compounds, such as thiazoles and thienopyridines, and for creating libraries of derivatives with potential therapeutic applications, including antimicrobial, antidepressant, and analgesic agents.[2][3][4][5][6][7]
This guide provides detailed protocols for the synthesis of the precursor itself and its subsequent application in the generation of novel compounds, emphasizing the rationale behind the methodologies and offering insights for experimental success.
Part 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor is typically achieved via a direct acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This is an exothermic nucleophilic acyl substitution reaction that requires careful temperature control and the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Experimental Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform is used as it is inert to the reactants and effectively dissolves the starting amine.[8][9]
-
Temperature: The reaction is initiated at 0°C to control the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and degradation.
-
Base: A tertiary amine like triethylamine (TEA) acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing as a nucleophile.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1.0 equiv.) in anhydrous DCM (approx. 0.5 M concentration).
-
Addition of Base: Add triethylamine (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 equiv.) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.[8][10]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted starting amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[10]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.
Part 3: Application as an Alkylating Agent for Bioactive Scaffolds
Beyond heterocycle synthesis, the precursor is an efficient reagent for attaching the N-(4-(diethylamino)phenyl)acetamide moiety to various molecules via N-, S-, or O-alkylation. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies.
Application Protocol 2: General N-Alkylation with Amine Nucleophiles
This protocol describes the reaction with a generic primary or secondary amine to produce 2-(substituted-amino)-N-(4-(diethylamino)phenyl)acetamide derivatives. Such compounds have been investigated for their antibacterial properties. [11] Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the desired primary or secondary amine (1.2 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.). A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction via the Finkelstein reaction. [12]3. Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C, depending on the nucleophilicity of the amine.
-
Monitoring: Follow the reaction progress by TLC or LC-MS. [10]5. Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table
The following table summarizes expected inputs and outcomes for the alkylation protocol with various nucleophiles, based on analogous reactions reported in the literature.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Potential Application of Product Class |
| Piperidine | K₂CO₃ | Acetonitrile | 50-60 | 4-6 | CNS Agents |
| 4-Aminophenol | K₂CO₃ | DMF | 60-80 | 8-12 | Antidepressant Scaffolds [5] |
| 2-Mercaptobenzothiazole | NaOEt | Ethanol | Reflux | 3-5 | Antimicrobial Agents [13][14] |
| Aniline | TEA | Dioxane | Reflux | 12-16 | Analgesic Precursors [4] |
Characterization Data
Accurate characterization of the precursor and its products is critical. Below are expected spectral data points for the precursor, compiled from related structures in the literature. [3][5][15]
| Compound | Technique | Expected Peaks / Signals (δ ppm for NMR) |
|---|---|---|
| This compound | ¹H NMR | δ 9.5-10.0 (s, 1H, NH), δ 7.3-7.5 (d, 2H, ArH), δ 6.6-6.8 (d, 2H, ArH), δ 4.1-4.3 (s, 2H, Cl-CH₂), δ 3.3-3.5 (q, 4H, N-CH₂), δ 1.1-1.3 (t, 6H, CH₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O, amide I), ~1550 (N-H bend, amide II), ~750 (C-Cl stretch) |
| | MS (m/z) | Expected [M]+ peak corresponding to C₁₂H₁₇ClN₂O |
Safety and Handling
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Amines such as N,N-diethyl-p-phenylenediamine can be toxic and may cause skin sensitization. Handle with care and appropriate PPE.
-
Solvents like DCM and chloroform are volatile and harmful. Avoid inhalation and ensure proper ventilation.
Conclusion
This compound is a highly effective and versatile precursor for synthetic chemistry. Its well-defined reactivity at the α-chloro position allows for predictable and efficient construction of C-N, C-S, and C-O bonds. The protocols and data provided herein serve as a comprehensive guide for researchers to leverage this building block in the discovery and development of novel compounds for pharmaceutical and material science applications.
References
- MySkinRecipes. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- PrepChem.com. Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- ResearchGate. (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
- Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Abdel-Latif, E. et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.
- ResearchGate. (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N‐(4‐acetylphenyl)‐2‐chloroacetamide.
- Khan, A. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).
- Suryawanshi, M. R. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2038.
- ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c).
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Rawal, B. M. et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
- Al-Ghorbani, M. et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(49), 33886–33896.
- Nguyen, T. T. H. et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 4(5).
- de Oliveira, A. C. S. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1969.
- Missioui, M. et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(4).
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- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
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Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives: A Detailed Guide
Authored by: A Senior Application Scientist
Introduction
2-chloro-N-alkyl/aryl acetamides are a pivotal class of organic compounds, serving as versatile precursors and building blocks in synthetic chemistry.[1] Their significance stems from the reactive C-Cl bond, which allows for facile nucleophilic substitution, enabling the synthesis of a diverse array of more complex molecules, including numerous heterocyclic compounds.[2] Furthermore, many N-substituted chloroacetamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1][3]
This application note provides comprehensive, step-by-step protocols for the synthesis of 2-chloro-N-alkyl/aryl acetamides through the chloroacetylation of primary and secondary amines. We will explore various methodologies, including a conventional approach in an organic solvent and a green chemistry alternative utilizing an aqueous buffer system.
General Reaction Scheme & Mechanism
The fundamental reaction is a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction, where an alkyl or aryl amine reacts with chloroacetyl chloride.[4][5][6] A base is incorporated to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[6][7]
General Reaction:
R-NH₂ / R₂-NH + Cl-CH₂-CO-Cl → R-NH-CO-CH₂-Cl / R₂-N-CO-CH₂-Cl + HCl
(Where R represents an alkyl or aryl group)
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated amide. The added base then deprotonates the nitrogen, affording the final 2-chloro-N-alkyl/aryl acetamide product.[4][8]
Experimental Protocols
Protocol 1: General Synthesis in an Organic Solvent
This widely applicable method is suitable for the synthesis of a broad range of 2-chloro-N-arylacetamides and can be adapted for various amines.[1]
Materials:
-
Substituted alkyl or aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Base: Triethylamine (TEA), Pyridine, or Sodium Acetate (1.1 - 1.5 eq)[1]
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid[1]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted amine (1.0 eq) and the base (1.1 - 1.5 eq) in the chosen organic solvent.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[1]
-
Add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3]
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[1]
-
Dry the product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed.[3]
Protocol 2: Green Synthesis in an Aqueous Buffer System
This environmentally friendly protocol utilizes a neutral buffer system and has proven to be a rapid and efficient method for the N-chloroacetylation of anilines and amines.[9][10]
Materials:
-
Substituted alkyl or aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Phosphate buffer (pH 7.4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Suspend the amine (1.0 eq) in the phosphate buffer.
-
Cool the suspension in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension.[1]
-
Continue stirring the reaction mixture in the ice bath for approximately 20-30 minutes.
-
The product will precipitate out of the aqueous solution.
-
Isolate the product by simple filtration and wash thoroughly with cold water.[1]
-
Dry the purified product.
Data Presentation
The following table summarizes the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives, showcasing the versatility of the described protocols.
| Entry | Amine | Base/Solvent System | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | TEA/DCM | 2-chloro-N-phenylacetamide | ~86%[11] | 134-136 |
| 2 | 2,6-dimethylaniline | NaOH/1,2-dichloroethylene | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 95%[12] | 147-149 |
| 3 | 2-methoxyaniline | Aqueous | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62%[3] | 40-42[3] |
| 4 | 4-methoxyaniline | Aqueous | 2-chloro-N-(4-methoxyphenyl)acetamide | - | - |
| 5 | Ammonia | Aqueous | 2-chloroacetamide | 83.21%[3] | 118-120[3] |
Visualization of Workflow and Mechanism
Safety Precautions
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. [1][13][14] It reacts violently with water to produce hydrochloric acid.[1][14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[13][14][15] Amines can also be toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.[16]
Conclusion
The synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives is a fundamental and versatile transformation in organic chemistry. The protocols detailed in this application note provide reliable and adaptable methods for obtaining these valuable intermediates. The choice between the organic solvent-based method and the aqueous green chemistry approach will depend on the specific substrate, desired scale, and environmental considerations. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently synthesize a wide range of 2-chloro-N-alkyl/aryl acetamides for further elaboration in their synthetic endeavors.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- BYJU'S. Schotten Baumann Reaction. 2019-11-17.
- ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
- J&K Scientific LLC. Schotten-Baumann Reaction. 2021-03-23.
- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012-01-02.
- ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. 2019-01-07.
- NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. 2019-11-18.
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
- NIH. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
- Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. 2018-11-20.
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. 2018-11-02.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of...
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
- PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- Organic Syntheses Procedure. chloroacetamide.
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- 7. Amide Synthesis [fishersci.it]
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- 16. nj.gov [nj.gov]
Application Notes and Protocols for the Synthesis of Novel Antidepressant Agents from 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction: The Therapeutic Potential of N-Phenylacetamide Derivatives in CNS Drug Discovery
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active compounds. While historically recognized for its role in the development of local anesthetics like lidocaine, recent research has unveiled its significant potential in the realm of central nervous system (CNS) disorders, particularly in the discovery of novel antidepressant agents. The versatility of the 2-chloro-N-arylacetamide precursor allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a molecule's biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide as a key starting material for the synthesis of a novel potential antidepressant agent. The protocols detailed herein are based on established synthetic methodologies for N-phenylacetamide derivatives that have demonstrated significant antidepressant activity in preclinical studies.[1] By elucidating the scientific rationale behind each step, this guide aims to empower researchers to explore this promising area of drug discovery with a solid understanding of the underlying chemical principles.
Scientific Rationale and Strategy
Recent studies have highlighted a class of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potent antidepressant agents.[1] The mechanism of action for some of these compounds is thought to involve the inhibition of monoamine oxidase A (MAO-A), a key enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[2] Elevating the levels of these neurotransmitters in the brain is a well-established strategy for treating depression.[2][3]
The synthetic strategy leverages the reactivity of the chlorine atom in this compound for nucleophilic substitution with a thiol-containing heterocyclic moiety, specifically 2-mercaptobenzimidazole. The diethylamino group on the phenyl ring is a common feature in CNS-active compounds and may contribute to favorable pharmacokinetic properties, such as blood-brain barrier penetration.
The following workflow outlines the proposed synthetic pathway:
Sources
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This molecule is a valuable intermediate in the development of various chemical entities. The synthesis, primarily a nucleophilic acyl substitution, involves the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. While mechanistically straightforward, achieving a high yield and purity can be challenging due to the reactivity of the starting materials and potential side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol. Our goal is to empower you to overcome common hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The reaction is a classic nucleophilic acyl substitution.[1][2] The primary amino group (-NH2) of N,N-diethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the final amide product and hydrochloric acid (HCl) as a byproduct.[2]
Q2: Why is the choice of base so critical in this reaction?
The reaction generates one equivalent of hydrochloric acid (HCl). This acid will readily protonate the highly basic starting amine, N,N-diethyl-p-phenylenediamine, rendering it non-nucleophilic and halting the reaction.[3] Therefore, a base is required to act as an HCl scavenger. The ideal base should be strong enough to neutralize the acid but not so nucleophilic that it competes with the starting amine in reacting with chloroacetyl chloride. Sterically hindered tertiary amines like triethylamine (TEA) or non-nucleophilic amidine bases like DBU are excellent choices.[3][4]
Q3: My N,N-diethyl-p-phenylenediamine starting material is a dark liquid/solid. Is it still usable?
N,N-diethyl-p-phenylenediamine is highly sensitive to air and light, which can cause it to oxidize and darken.[5][6] Using degraded starting material is a primary cause of low yields and impure products. While minor discoloration may be acceptable if the reaction is monitored closely, it is strongly recommended to use fresh or purified (e.g., by distillation under reduced pressure) starting material for best results. The material should ideally be a clear yellow-brown to dark brown liquid or low melting solid.[6]
Q4: Can I use an aqueous or protic solvent for this reaction?
While some modern, green chemistry protocols have been developed for N-chloroacetylation in aqueous buffer systems[7][8], the traditional and most reliable method uses an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4][9] Chloroacetyl chloride is highly moisture-sensitive and reacts vigorously with water and other protic solvents (like alcohols) to form chloroacetic acid, which will not participate in the desired reaction.[10] Unless following a specifically designed aqueous protocol, anhydrous conditions are essential.
Visualized Reaction Mechanism and Workflow
Reaction Mechanism Overview
The diagram below illustrates the nucleophilic acyl substitution pathway for the formation of the target compound and the essential role of a base (represented as B:) in neutralizing the HCl byproduct.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Master Workflow
This diagram outlines the critical stages of the synthesis, from preparation to final analysis.
Caption: High-level experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Protonated Starting Amine.
-
Diagnosis: The reaction stalls after a small amount of product is formed. TLC analysis shows a large amount of unreacted starting amine that may streak or have a different Rf value than the pure amine due to its salt form.
-
Why it Happens: The generated HCl protonates the nucleophilic amine, effectively removing it from the reaction.[3]
-
Solution: Ensure a suitable base (e.g., triethylamine, pyridine, or DBU) is present in the reaction mixture.[3][4] Use at least 1.1 to 1.2 equivalents of the base to neutralize all the HCl that will be formed.[3]
-
-
Potential Cause B: Poor Quality Reagents.
-
Diagnosis: The reaction fails to start or proceeds very slowly, even with a base present. The N,N-diethyl-p-phenylenediamine is very dark or has visible precipitates, or the chloroacetyl chloride has a pungent acidic smell indicating hydrolysis.
-
Why it Happens: N,N-diethyl-p-phenylenediamine is sensitive to air and light, leading to oxidation.[5][6] Chloroacetyl chloride is highly sensitive to moisture.[3] Degraded reagents will not react as expected.
-
Solution: Use fresh or purified reagents. Store N,N-diethyl-p-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[6] Handle chloroacetyl chloride in a fume hood and ensure it is fresh and has been stored properly to prevent moisture exposure.
-
-
Potential Cause C: Reaction Temperature Too High.
-
Diagnosis: The reaction mixture darkens significantly upon addition of chloroacetyl chloride, and a complex mixture of spots is seen on TLC.
-
Why it Happens: The acylation reaction is exothermic. Uncontrolled addition at room temperature can lead to a rapid temperature increase, promoting side reactions and decomposition of the sensitive starting material and product.
-
Solution: Add the chloroacetyl chloride dropwise to the amine solution while cooling the reaction vessel in an ice-water bath to maintain a temperature of 0-5 °C.[3][9]
-
Problem 2: Formation of Multiple Byproducts
-
Potential Cause A: Hydrolysis of Product or Reagent.
-
Diagnosis: The final product is contaminated with a more polar impurity, potentially chloroacetic acid or the hydrolyzed amide product (2-hydroxy-N-(4-(diethylamino)phenyl)acetamide).
-
Why it Happens: The presence of water during the reaction will hydrolyze the chloroacetyl chloride. Furthermore, harsh aqueous work-up conditions (e.g., strong acid or base) can hydrolyze the chloroacetamide product.[11][12][13]
-
Solution: Use anhydrous solvents and reagents. During the work-up, use mild conditions. A wash with a saturated sodium bicarbonate solution is effective for removing acidic impurities without causing significant product hydrolysis.[3]
-
-
Potential Cause B: Diacylation.
-
Diagnosis: A less polar byproduct is observed on TLC, and mass spectrometry indicates a mass corresponding to the addition of two chloroacetyl groups.
-
Why it Happens: While the primary amine is the main site of reaction, highly activating substrates or forcing conditions (excess acylating agent, high temperatures) can sometimes lead to a second acylation on the aromatic ring (Friedel-Crafts acylation).[14][15] This is less common for this specific substrate under controlled conditions but is a theoretical possibility.
-
Solution: Use a 1:1 to 1:1.05 stoichiometry of the amine to chloroacetyl chloride.[3] Maintain a low reaction temperature (0-5 °C) and avoid using strong Lewis acid catalysts unless specifically required.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents:
-
N,N-diethyl-p-phenylenediamine (1.64 g, 10 mmol, 1.0 eq)
-
Chloroacetyl chloride (0.87 mL, 1.24 g, 11 mmol, 1.1 eq)
-
Triethylamine (TEA) (1.67 mL, 1.21 g, 12 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diethyl-p-phenylenediamine (10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved. Add triethylamine (12 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acylating Agent: In a separate dry dropping funnel, dissolve chloroacetyl chloride (11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C during the addition.[3][9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for another 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot has been consumed.[4]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the reaction and remove excess acid.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.
-
Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Actual yields may vary based on the purity of reagents and precision of the experimental technique.
| Parameter | Recommended Condition | Rationale | Expected Yield |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | Slight excess of acyl chloride ensures complete conversion of the amine; excess base ensures complete HCl neutralization. | >85% |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and easily removed.[9] | |
| Temperature | 0-5 °C for addition, then RT | Controls exothermicity, prevents side reactions, and ensures completion.[3] | |
| Base | Triethylamine (TEA) | Effective HCl scavenger, sterically hindered to reduce nucleophilic side reactions.[3] |
References
- Huang, C. H., & Weber, J. B. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 52(4), 797–802. [Link]
- American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Lair, C. S., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1015–1024. [Link]
- ProQuest. (n.d.). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. [Link]
- Kumar, A., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 12(1), 1-8. [Link]
- ResearchGate. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
- ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide. [Link]
- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]
- International Journal of Pharma Sciences and Research. (2012).
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]
- Scheme 5.
- ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give... [Link]
- Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? [Link]
- Sphinxsai. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
- ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]
- Taylor & Francis Online. (2018).
- Scholars Research Library. (n.d.).
- PubMed. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. [Link]
- ResearchGate. (2008). (PDF) 2-Chloro-N-phenylacetamide. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
Sources
- 1. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.
Introduction: The Synthetic Landscape
The synthesis of this compound is a cornerstone reaction for the introduction of a reactive chloroacetamide moiety onto an electron-rich aromatic amine. This compound serves as a versatile intermediate in the development of various pharmaceuticals and bioactive molecules.[1] The primary reaction involves the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. While seemingly straightforward, this process is susceptible to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and their solutions.
Core Synthesis Protocol and Mechanism
The fundamental reaction is an electrophilic aromatic substitution where the nucleophilic primary amine of N,N-diethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction:
N,N-diethyl-p-phenylenediamine + Chloroacetyl Chloride → this compound + HCl
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen of N,N-diethyl-p-phenylenediamine attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final amide product.
Diagram of the Main Synthetic Pathway
Caption: Main synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields are often attributable to competing side reactions. The most common culprits are:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture, forming chloroacetic acid and hydrochloric acid.[2] This side reaction consumes the acylating agent, thereby reducing the yield of the desired product.
-
Preventative Measures:
-
Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Oxidation of N,N-diethyl-p-phenylenediamine: Aromatic amines, particularly those with electron-donating groups like the diethylamino group, are prone to oxidation.[3][4] This can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired reaction.
-
Preventative Measures:
-
Use freshly distilled or purified N,N-diethyl-p-phenylenediamine.
-
Degas solvents to remove dissolved oxygen.
-
Conduct the reaction under an inert atmosphere.
-
-
-
Sub-optimal Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control its exothermic nature and minimize side reactions.[5] Allowing the temperature to rise can favor the formation of byproducts.
-
Solution: Maintain strict temperature control throughout the addition of chloroacetyl chloride using an ice bath or a cryocooler.
-
Question 2: The final product is a dark, discolored oil or solid. How can I improve the color and purity?
Answer: Discoloration is a strong indicator of oxidation byproducts. The N,N-diethyl-p-phenylenediamine starting material is particularly susceptible to air oxidation, which can form highly colored radical cations and other degradation products.[6]
-
Troubleshooting Steps:
-
Assess Starting Material Quality: Visually inspect the N,N-diethyl-p-phenylenediamine. If it is not a colorless or pale-yellow liquid, it should be purified, for instance by distillation under reduced pressure, before use.
-
Inert Atmosphere is Crucial: As mentioned, rigorously excluding air by working under nitrogen or argon is critical to prevent oxidation during the reaction.
-
Purification of the Crude Product:
-
Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvent systems often include ethanol/water or ethyl acetate/hexanes.[7]
-
Column Chromatography: For difficult-to-remove impurities, silica gel chromatography can be employed. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Question 3: I am observing the formation of a water-soluble byproduct. What could it be and how can I avoid it?
Answer: The most likely water-soluble byproduct is the hydrochloride salt of the unreacted N,N-diethyl-p-phenylenediamine. This occurs because the reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[8] This HCl will protonate the basic amine starting material, rendering it unreactive towards acylation.
-
Mitigation Strategy: Use of a Base To neutralize the generated HCl, a non-nucleophilic base is typically added to the reaction mixture.
-
Recommended Bases: Triethylamine (TEA) or pyridine are commonly used.[7] They act as an acid scavenger, preventing the protonation of the starting amine and driving the reaction to completion.
-
Stoichiometry: At least one equivalent of the base should be used. Often, a slight excess (e.g., 1.1 equivalents) is employed to ensure complete neutralization.
-
Diagram of Troubleshooting Logic
Sources
- 1. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. | Semantic Scholar [semanticscholar.org]
- 5. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support guide for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is designed to address the specific purification challenges associated with this molecule, which arise from its unique chemical structure, combining a reactive chloroacetyl group with an electron-rich aromatic amine.
Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark, oily, or tar-like residue after the initial work-up, not the expected solid. What happened and how can I isolate my product?
Answer:
This is a common issue stemming from the high reactivity of the starting materials and the nature of the product.
-
Causality:
-
Oxidation of Starting Material: The starting amine, N,N-diethyl-p-phenylenediamine, is highly susceptible to air oxidation, which forms intensely colored impurities that can give the entire reaction mixture a dark, tarry appearance.
-
Excess Reagent or Byproducts: An oily consistency can result from unreacted chloroacetyl chloride or the formation of hydrochloride salts that may not crystallize under the initial conditions.[1] Sometimes, the product itself may initially separate as an oil before it can be induced to crystallize.[2]
-
Reaction Temperature: Poor temperature control during the addition of chloroacetyl chloride can lead to side reactions and decomposition, contributing to the formation of intractable oils.
-
-
Step-by-Step Solution:
-
Trituration: Try to induce crystallization by adding a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent line. This mechanical agitation can provide the energy needed for nucleation.
-
Solvent-Based Purification: If trituration fails, dissolve the oil in a minimum amount of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted basic amine, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like chloroacetic acid, and finally with brine to remove residual water.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.[3] This should yield a crude solid or a more manageable oil.
-
Proceed to Recrystallization or Chromatography: The resulting crude material can then be purified further using the protocols outlined later in this guide.
-
Question 2: After recrystallization, my product remains colored (e.g., yellow, tan, or brown). How can I obtain a colorless product?
Answer:
Persistent color is almost always due to trace amounts of highly conjugated, oxidized impurities.
-
Causality:
-
Oxidized Aromatic Impurities: As mentioned, the N,N-diethyl-p-phenylenediamine moiety is electron-rich and prone to oxidation. These oxidized species are often highly colored and can become trapped in the crystal lattice of your product during recrystallization.
-
Thermal Decomposition: Prolonged heating during recrystallization in certain solvents can cause minor decomposition, leading to color formation.
-
-
Step-by-Step Solution: Activated Carbon Treatment
-
Dissolve the Impure Solid: Dissolve your recrystallized, colored product in the minimum amount of a suitable hot recrystallization solvent (ethanol is often a good choice).[3][4][5]
-
Add Activated Carbon: Add a very small amount of activated carbon (charcoal) to the hot solution. A general guideline is about 1-2% of the solute's weight. Caution: Adding carbon to a boiling solution can cause violent bumping. It is safer to cool the solution slightly before adding the carbon and then reheat it to boiling.
-
Brief Heating: Keep the solution at or near boiling for 5-10 minutes, swirling occasionally. This allows the carbon to adsorb the colored impurities. Avoid prolonged boiling, as it can lead to product loss through adsorption onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by filtration and wash with a small amount of ice-cold solvent.
-
Question 3: My final yield after recrystallization is very low. What are the common causes and how can I improve recovery?
Answer:
A low yield is a frequent problem in recrystallization and can often be rectified by refining your technique.[6]
-
Causality & Solutions:
| Potential Cause | Explanation & Solution |
| Excessive Solvent Use | Using too much hot solvent to dissolve the crude product is the most common cause of low recovery. A significant portion of the product will remain dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.[6] |
| Premature Crystallization | If the solution cools during a hot filtration step (e.g., to remove insoluble impurities or activated carbon), the product will crystallize on the filter paper and be lost. Solution: Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible. If crystals do form, you can try washing them through with a small amount of fresh hot solvent. |
| Incomplete Crystallization | The crystallization process may not be complete. Solution: Allow more time for slow cooling. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution. |
| Inappropriate Washing | Washing the collected crystals with a solvent that is not ice-cold or in which the product has some solubility will dissolve and wash away a portion of your yield. Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. |
Question 4: TLC analysis of my purified product shows a single spot, but the melting point is broad. What does this indicate?
Answer:
This scenario suggests that while the product may be free of major impurities, it is not perfectly pure.
-
Causality:
-
Trapped Solvent: The most likely cause is the inclusion of solvent molecules within the crystal lattice. This disrupts the crystal structure and leads to a lower and broader melting point range.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs will melt over a range.
-
Inorganic Salts: Trace amounts of inorganic salts (e.g., from the work-up) may not be visible on a standard TLC plate but can depress the melting point.
-
-
Step-by-Step Solution:
-
Thorough Drying: Ensure the sample is completely dry. Place the crystals in a vacuum oven (at a temperature well below the melting point) for several hours to remove any residual solvent.
-
Re-crystallization: Perform a second, careful recrystallization. Ensure the solution cools very slowly and is undisturbed to allow for the formation of well-ordered, solvent-free crystals.
-
Characterization: If the problem persists, consider analytical techniques like NMR or elemental analysis to confirm the presence of solvent or rule out other structural issues.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis of this compound?
A1: The synthesis typically involves reacting N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.[7] The main impurities to anticipate are:
-
Unreacted N,N-diethyl-p-phenylenediamine: A basic impurity that can be removed with an acidic wash.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride. It is an acidic impurity removable with a basic wash.
-
HCl Scavenger Byproducts: If a base like triethylamine is used, triethylamine hydrochloride will be a salt byproduct.[3] If sodium acetate is used, sodium chloride will be formed.[5][7] These are typically removed by water washes.
-
Oxidation Products: Colored impurities arising from the oxidation of the electron-rich starting amine. These are best removed by treatment with activated carbon.
Q2: What is the best way to monitor the reaction and the purity of the final product?
A2: A combination of methods provides the most reliable assessment:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring the reaction's progress by observing the disappearance of the starting amine spot and the appearance of the product spot.[2][4] It is also the primary tool for assessing the purity of column chromatography fractions and the final product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity for a crystalline solid. Impurities typically cause melting point depression and broadening.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice, capable of detecting even minor impurities not easily resolved by TLC.[8][9]
-
Spectroscopic Methods (NMR, IR, MS): These are essential for structural confirmation of the final product and can help identify unexpected impurities if present.[5]
Q3: Can this compound hydrolyze during the work-up or purification?
A3: Yes, the chloroacetamide functional group is susceptible to hydrolysis under certain conditions.
-
Basic Hydrolysis: Strong basic conditions (high pH) can lead to nucleophilic substitution of the chloride atom by a hydroxide ion, forming the hydroxy-acetamide derivative. In some cases, the amide bond itself can be cleaved.[10]
-
Acidic Hydrolysis: Strongly acidic conditions (low pH), especially with heating, can catalyze the hydrolysis of the amide bond.[10]
-
Recommendation: During the aqueous work-up, use dilute acids and bases and avoid prolonged contact times or heating. Aim to maintain a pH that is as close to neutral as possible once impurities have been removed.
Visual Guides & Workflows
Synthesis and Impurity Formation Pathway
The following diagram illustrates the primary reaction for synthesizing the target compound and the origin of common impurities.
Caption: Synthesis of the target compound and sources of common impurities.
Troubleshooting Workflow: Impure Product After Recrystallization
This decision tree provides a logical workflow for diagnosing and solving issues when a recrystallized product fails to meet purity standards.
Caption: Decision tree for troubleshooting an impure recrystallized product.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol outlines a general method for purifying the title compound. Ethanol is often a suitable solvent, but a small-scale solvent screen is always recommended.[6]
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture. If the solid dissolves when hot but reappears upon cooling, the solvent is promising.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent in small portions until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is colored, cool it slightly, add a small amount of activated carbon, and reheat to boiling for 5-10 minutes.
-
Hot Filtration (If Necessary): If carbon or other insoluble material is present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
- El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Pawar, S. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c).
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 285-290.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- PubChem. (n.d.). 2-Chloro-N-(4-diethylamino-phenyl)-acetamide.
- Wikipedia. (n.d.). Chloroacetamide.
- ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Foundational Synthesis Protocol
The synthesis of this compound is typically achieved via the chloroacetylation of N,N-diethyl-p-phenylenediamine. This reaction is a classic example of a Schotten-Baumann acylation, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Baseline Experimental Protocol
This protocol is adapted from analogous procedures for aromatic amine acylation.[4]
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride (freshly distilled or from a new bottle recommended)
-
Triethylamine (TEA) or another suitable base (e.g., DBU)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical as the reaction is exothermic.[5]
-
Reagent Addition: Dilute chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), water, and finally a saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram outlines the critical steps from reagent preparation to final product characterization, providing a clear visual guide to the process.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low. What are the most likely causes?
Answer: Low yield can stem from several factors. Let's break them down systematically.
-
Cause A: Degradation of Chloroacetyl Chloride. This is the most common culprit. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture.
-
Solution: Always use a freshly opened bottle or freshly distilled chloroacetyl chloride. Ensure your solvent (DCM) is anhydrous and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).[5]
-
-
Cause B: Inefficient HCl Neutralization. The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base like triethylamine. The base must be dry and added at the beginning of the reaction.
-
-
Cause C: Improper Temperature Control. This reaction is exothermic. If the temperature rises significantly during the addition of chloroacetyl chloride, side reactions can occur, leading to the formation of polymeric materials and reducing the yield of the desired product.
-
Solution: Maintain a temperature of 0-5 °C during the addition. Add the chloroacetyl chloride solution slowly and dropwise to allow for efficient heat dissipation.
-
-
Cause D: Loss During Workup. The product may have some solubility in the aqueous layers, especially if emulsions form.
-
Solution: After separating the organic layer, perform a back-extraction of the combined aqueous layers with a fresh portion of DCM to recover any dissolved product.
-
Question 2: My final product is a dark brown or purple oil/solid, not the expected color. Why?
Answer: The discoloration is almost certainly due to the oxidation of the N,N-diethyl-p-phenylenediamine starting material. Phenylenediamines, especially those with electron-donating groups, are highly susceptible to air oxidation, which produces intensely colored quinone-diimine species.[6]
-
Solution A: Use High-Purity Starting Material. The starting amine can oxidize upon storage. If your material is already discolored, consider purifying it by vacuum distillation or recrystallization before use. Store it under an inert atmosphere and protected from light.
-
Solution B: Maintain Inert Atmosphere. Strictly maintain an inert atmosphere throughout the entire reaction process, from setup to quench. Degassing the solvent beforehand can also be beneficial.
-
Solution C: Purification. The colored impurities can often be removed during purification.
-
Recrystallization: A charcoal treatment during recrystallization can help adsorb colored impurities.
-
Column Chromatography: Silica gel chromatography is generally effective at separating the less polar product from the highly polar, colored oxidation byproducts.
-
Question 3: My reaction seems to stall and never goes to completion according to TLC.
Answer: This is typically related to reagent deactivation or stoichiometry.
-
Cause A: Inactive Amine. As discussed in Q1, if the HCl byproduct is not effectively scavenged by the base, it will protonate the starting amine, forming its hydrochloride salt. This salt is not nucleophilic and will not react with the acid chloride.
-
Solution: Check the quality and quantity of your base. Ensure at least 1.1 equivalents are used.
-
-
Cause B: Insufficient Acylating Agent. If your chloroacetyl chloride has partially hydrolyzed, you may have a stoichiometric deficiency.
-
Solution: Try adding a slight excess of chloroacetyl chloride (e.g., 1.1-1.2 equivalents) to compensate for any potential degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? Can I use other bases? The primary role of the base is to act as an HCl scavenger.[3][7] The reaction between the amine and chloroacetyl chloride produces HCl, which would otherwise protonate the starting amine, making it unreactive. By neutralizing the acid, the base drives the reaction to completion.[1] While triethylamine (TEA) is common, other non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine can be used. Inorganic bases like sodium bicarbonate or sodium hydroxide in a biphasic system (the classic Schotten-Baumann conditions) can also be effective.[2]
Q2: Why is low temperature important? The acylation of amines is a highly exothermic process. Low temperature (0-5 °C) is crucial for several reasons:
-
To Control the Reaction Rate: Prevents a runaway reaction.
-
To Minimize Side Reactions: High temperatures can promote the formation of undesirable byproducts, including polymerization and degradation of the starting materials or product.[5]
-
To Enhance Selectivity: In substrates with multiple reactive sites, temperature control can be key to achieving selective acylation.
Q3: What are the key safety precautions when handling chloroacetyl chloride? Chloroacetyl chloride is a hazardous substance and must be handled with extreme care in a chemical fume hood.[5]
-
Corrosive: It causes severe skin burns and eye damage.
-
Lachrymator: The vapors are highly irritating to the eyes and respiratory system.
-
Water Reactive: It reacts violently with water and moisture to produce corrosive HCl gas.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Ensure all glassware is scrupulously dry.
Q4: How do I choose between recrystallization and column chromatography for purification? The choice depends on the nature of the impurities and the required purity level.
-
Recrystallization: This is an excellent method if the impurities have significantly different solubilities from the product in a given solvent system. It is often faster and more scalable for achieving high purity of solid products. A common technique is to dissolve the crude material in a minimal amount of hot ethanol and then add water dropwise until turbidity persists, followed by slow cooling.
-
Column Chromatography: This is the preferred method when impurities have similar solubility profiles to the product or if the product is an oil. It offers finer separation but is more time-consuming and uses larger volumes of solvent.
Reagent and Condition Optimization
For researchers looking to fine-tune the reaction, the following parameters can be adjusted.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Dichloromethane (DCM) | Alternative: Tetrahydrofuran (THF), Ethyl Acetate. The choice of solvent can influence reaction rate and solubility of intermediates. Ensure the solvent is anhydrous. |
| Base | Triethylamine (TEA) | Alternative: DBU, Pyridine, NaHCO₃ (aq). A stronger, non-nucleophilic base like DBU may accelerate the reaction. An aqueous base creates a two-phase system which can simplify workup.[2][3] |
| Equivalents | 1.05-1.1 eq. Acyl Chloride | Strategy: Increase to 1.2 eq. if starting material is persistent. This can help drive the reaction to completion, especially if some hydrolysis of the acyl chloride is suspected. |
| Temperature | 0 °C to RT | Strategy: For less reactive amines, the reaction may require heating after the initial addition. However, for the electron-rich N,N-diethyl-p-phenylenediamine, this is generally not necessary and risks byproduct formation. |
References
- PrepChem. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Organic Syntheses. (n.d.). Chloroacetamide.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019). Schotten Baumann Reaction.
- SciSpace. (2021). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.
- Quora. (2020). What is the Schottan-Baumann reaction?
- Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. ijpsr.info [ijpsr.info]
- 6. cir-safety.org [cir-safety.org]
- 7. quora.com [quora.com]
2-Chloro-N-(4-(diethylamino)phenyl)acetamide stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. As Senior Application Scientists, we have compiled this resource to address common stability and degradation issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the scientific reasoning behind them, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is primarily influenced by three main factors:
-
pH: The amide linkage in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1]
-
Light: Aromatic chloroacetamides can undergo photodegradation upon exposure to UV light.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Store at 2-8°C.
-
Light: Protect from light by using an amber vial or by storing it in a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is in solution.
Q3: What are the likely degradation products of this compound?
Based on the degradation pathways of similar chloroacetamide compounds, the following are potential degradation products:
-
Hydrolysis: The primary hydrolysis product is likely to be N-(4-(diethylamino)phenyl)-2-hydroxyacetamide, formed by the nucleophilic substitution of the chlorine atom with a hydroxyl group.[1] Amide bond cleavage under more drastic acidic or basic conditions could lead to the formation of 4-(diethylamino)aniline and chloroacetic acid.[1]
-
Photodegradation: Exposure to UV light can lead to dechlorination and hydroxylation of the molecule.[2][3][4]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Several analytical methods can be employed for stability testing:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating the parent compound from its degradation products and for quantifying their respective concentrations. A reversed-phase HPLC method is generally the preferred choice.[5]
-
Gas Chromatography (GC): GC can be used if the compound and its degradation products are volatile or can be derivatized to become volatile.
-
UV-Visible (UV-Vis) Spectrophotometry: This technique can be used for a quick estimation of the compound's concentration, especially for pure samples, but it lacks the specificity to distinguish between the parent compound and its degradants.
Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific issues you might encounter during your experiments.
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound in your stock solution or experimental setup.
Troubleshooting Steps:
-
Verify the integrity of your stock solution:
-
Protocol: Analyze your stock solution using a validated stability-indicating HPLC method to check for the presence of degradation products.[5]
-
Expected Outcome: A single peak corresponding to the parent compound should be observed. The presence of additional peaks may indicate degradation.
-
-
Evaluate the compatibility of your experimental conditions with the compound's stability:
-
pH: Ensure the pH of your buffers and reaction mixtures is within a stable range for the compound. If you are working at acidic or basic pH, consider the potential for hydrolysis.
-
Light Exposure: Protect your samples from light, especially if your experiment involves prolonged incubation times.
-
Temperature: Maintain a controlled and appropriate temperature throughout your experiment.
-
Issue 2: Appearance of unknown peaks in your chromatogram during analysis.
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Investigate the sample preparation process:
-
Protocol: Prepare a fresh sample and analyze it immediately. Compare the chromatogram with that of an aged sample.
-
Expected Outcome: If the unknown peaks are smaller or absent in the freshly prepared sample, it suggests that degradation is occurring during sample storage or preparation.
-
-
Assess the analytical method for potential issues:
-
Protocol: Evaluate the effect of mobile phase pH and temperature on the stability of the compound.
-
Expected Outcome: If the degradation is observed under specific analytical conditions, modify the method to ensure the stability of the analyte during the analysis.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general guideline for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Method Validation:
To ensure your HPLC method is stability-indicating, you will need to perform forced degradation studies. This involves subjecting the compound to stress conditions (acid, base, heat, light, and oxidation) to generate degradation products. The method is considered stability-indicating if it can resolve the parent compound from all the degradation products.[5]
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential Hydrolytic Degradation Pathways.
Caption: Potential Photodegradation Pathways.
References
- Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water.
- Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
- Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
- Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water.
- Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water.
- Assay and Stability Testing.
- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 5. kinampark.com [kinampark.com]
Troubleshooting low yield in chloroacetylation of N,N-diethyl-p-phenylenediamine
Welcome to the technical support center for the chloroacetylation of N,N-diethyl-p-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal yields of the target product, 2-chloro-N-(4-(diethylamino)phenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and peer-reviewed literature.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific issues that can lead to diminished yields in a question-and-answer format.
Question 1: My reaction yield is consistently low, and I observe a significant amount of dark, tar-like material in my flask. What is the likely cause?
Answer: This is a classic symptom of starting material degradation, specifically the oxidation of N,N-diethyl-p-phenylenediamine.
-
Causality: N,N-diethyl-p-phenylenediamine is highly susceptible to oxidation, especially when exposed to air and light.[1][2] The diethylamino group is a strong electron-donating group, which makes the aromatic ring electron-rich and prone to oxidation, forming colored radical cations and other degradation products.[3][4] This process can be accelerated by heat and trace metal impurities. Once oxidized, the starting material is no longer available to react with chloroacetyl chloride, leading to a significant drop in yield and the formation of polymeric, dark-colored byproducts.
-
Troubleshooting Steps:
-
Assess Starting Material Quality: Before starting the reaction, check the purity and appearance of your N,N-diethyl-p-phenylenediamine. It should ideally be a pale yellow or light brown liquid or low-melting solid.[1] If it is dark brown or black, it is likely oxidized and should be purified (e.g., by distillation under reduced pressure) or replaced.
-
Inert Atmosphere: The most critical preventive measure is to run the reaction under an inert atmosphere, such as nitrogen or argon.[5] This minimizes contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store N,N-diethyl-p-phenylenediamine under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a freezer) to prolong its shelf life.[1]
-
Question 2: The reaction seems to stop prematurely, and I recover a large amount of unreacted N,N-diethyl-p-phenylenediamine. Why is this happening?
Answer: This issue typically points to the deactivation of the starting amine by the hydrochloric acid (HCl) generated during the reaction.
-
Causality: The chloroacetylation reaction produces one equivalent of HCl for every equivalent of amine that reacts. N,N-diethyl-p-phenylenediamine is a basic compound and will readily react with the generated HCl to form its corresponding ammonium salt.[1][6] This protonated amine is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively halting the acylation.[7] Without an appropriate base to "scavenge" or neutralize the HCl as it forms, a maximum theoretical yield of only 50% is possible, and in practice, it is often much lower.
-
Troubleshooting Steps:
-
Incorporate a Base: The addition of a non-nucleophilic base is essential to neutralize the HCl. The choice of base is critical for success.
-
Recommended Bases: Tertiary amines like triethylamine (TEA) or a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective.[8][9] DBU has been shown to significantly increase reaction rates and yields in similar acylations.[8][9]
-
Aqueous Buffer Systems: An alternative "green chemistry" approach is to perform the reaction in a phosphate buffer (pH ~7.4). The buffer neutralizes the HCl, and the product often precipitates directly from the solution, simplifying purification.[10][11]
-
-
Stoichiometry: Ensure at least one equivalent of the scavenger base is used relative to the chloroacetyl chloride. Some protocols may recommend a slight excess.
-
Question 3: My TLC analysis shows multiple product spots, and purification by chromatography is difficult, resulting in low isolated yield. What are the likely side reactions?
Answer: The formation of multiple products suggests side reactions are occurring. The most common culprits are diacylation and reactions involving impurities in the starting materials.
-
Causality:
-
Diacylation: While less common for aromatic amines compared to aliphatic ones, it's possible under harsh conditions or with a highly activated ring. However, the primary concern is often the high reactivity of chloroacetyl chloride.
-
Hydrolysis of Acylating Agent: Chloroacetyl chloride is extremely reactive and readily hydrolyzes upon contact with moisture to form chloroacetic acid.[5] This not only consumes your acylating agent but the resulting acid can also contribute to the protonation of the starting amine.
-
Reactions with Impurities: If the N,N-diethyl-p-phenylenediamine has started to decompose, the resulting impurities may also react, leading to a complex product mixture.
-
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[5] Perform the reaction under a nitrogen or argon atmosphere.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermic reaction and minimize side product formation.[8][12]
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.[12]
-
Purification Strategy: If the product precipitates from the reaction mixture, simple filtration may be sufficient.[10] If not, recrystallization from a suitable solvent like ethanol/water is often effective for removing impurities.[13]
-
Visualizing the Troubleshooting Process
The following workflow can guide you through diagnosing and resolving low-yield issues.
Caption: Simplified reaction scheme. Note: Image placeholders are used.
Q2: Why use chloroacetyl chloride instead of acetyl chloride? A: Chloroacetyl chloride is a bifunctional reagent. The resulting 2-chloro-N-aryl acetamide product contains a reactive C-Cl bond, which is a valuable "handle" for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecules. [10] Q3: Can I use other solvents besides THF or DCM? A: Yes. While solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are common, other options exist. [8][12]Acetic acid has been used, followed by quenching with a sodium acetate solution. [14][15]For a more environmentally friendly approach, conducting the reaction in an aqueous phosphate buffer has been shown to be highly effective, often leading to high yields and simplified product isolation. [7][11] Q4: How does the reactivity of N,N-diethyl-p-phenylenediamine compare to a simpler aniline? A: The N,N-diethylamino group is a very strong electron-donating group, making the para-amino group more nucleophilic and the aromatic ring more activated towards electrophiles than aniline itself. This enhanced reactivity means the reaction is typically very fast but also makes the starting material more prone to oxidation and potential side reactions if conditions are not carefully controlled.
Data Summary: Reaction Condition Optimization
| Parameter | Recommended Condition | Rationale & Potential Issues | References |
| Temperature | 0-5 °C for addition, then warm to RT | Controls initial exotherm, minimizes side reactions. Higher temps can cause degradation. | [8][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich starting material. | [1][2][5] |
| Solvent | Anhydrous THF, DCM, or Aqueous Phosphate Buffer (pH 7.4) | Solubilizes reactants. Anhydrous conditions prevent hydrolysis of acyl chloride. Buffer system offers a green alternative. | [8][10][12] |
| Base (HCl Scavenger) | 1.1-1.2 eq. DBU or TEA | Neutralizes HCl byproduct, preventing amine protonation and reaction stoppage. DBU can accelerate the reaction. | [8][9][16] |
| Stoichiometry | Amine:Acyl Chloride ≈ 1:1.05-1.1 | A slight excess of the acylating agent ensures complete consumption of the valuable amine. | [8][10] |
Experimental Protocols
Protocol 1: Anhydrous Organic Solvent Method
This protocol is adapted from procedures utilizing DBU in THF. [8][9]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) in anhydrous THF.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) to the solution.
-
Cooling: Cool the reaction mixture in an ice-salt bath to 0-5 °C with stirring.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product may precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Aqueous Buffer Method
This protocol is adapted from green chemistry procedures for N-acylation. [7][10]
-
Preparation: In a round-bottom flask, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) in a 0.1 M phosphate buffer (pH 7.4).
-
Acylation: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise to the solution.
-
Reaction: Continue to stir the mixture at room temperature. The reaction is often complete within 20-30 minutes. A solid precipitate of the product should form.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove any residual buffer salts and dry under vacuum. This method often yields a product of high purity without the need for further recrystallization.
References
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
- Venkatesh, C., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- Venkatesh, C., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. [Link]
- Walaas, E., & Walaas, O. (1961). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Archives of Biochemistry and Biophysics, 95(1), 151-162. [Link]
- Chemos GmbH & Co.KG.
- Davis, J., et al. (1998). The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study. Journal of Electroanalytical Chemistry, 443(2), 203-210. [Link]
- Ahmad, I., et al. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165-167. [Link]
- ResearchGate. Determination of persulphates using N,N-diethyl-p-phenylenediamine as colorimetric reagent. [Link]
- PrepChem.com. Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide. [Link]
- ResearchGate. The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. [Link]
- ResearchGate. Reaction of ABA with CAC: effect of bases in CH2Cl2. [Link]
- University of Calgary.
- Organic Syntheses. Chloroacetamide. [Link]
- International Journal of Pharma Sciences and Research.
- Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. [Link]
- Reddit.
- OpenStax. 24.8 Reactions of Arylamines. [Link]
- YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]
- Scholars Research Library.
- Google Patents.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
- ResearchGate. Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support center for the purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific issues, explaining the causality behind experimental choices to ensure both success and understanding.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My crude product is a dark, discolored solid (e.g., pink, brown, or purple) instead of the expected off-white or light tan color.
-
Question: Why is my synthesized this compound highly colored, and how can I decolorize it?
-
Answer:
-
Probable Cause: The discoloration is almost certainly due to the oxidation of the unreacted N,N-diethyl-p-phenylenediamine starting material. Aromatic amines, especially those with electron-donating groups like the diethylamino group, are highly susceptible to air oxidation, forming intensely colored quinone-imine type impurities.[1][2][3] This oxidation can occur during the reaction, work-up, or even during storage of the starting material.
-
Solution Strategy:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping.
-
Gently reflux the mixture for 5-15 minutes. The porous structure of the carbon adsorbs the large, flat, colored impurity molecules.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The purified compound should remain in the filtrate.
-
Proceed with recrystallization as usual by allowing the hot filtrate to cool.
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is a more rigorous alternative. The colored impurities are often highly polar and will adhere strongly to the silica gel, allowing the desired, less polar product to elute first.
-
-
Issue 2: My TLC analysis of the crude product shows multiple spots.
-
Question: I see several spots on my TLC plate after running the crude reaction mixture. How do I identify them and choose the right purification method?
-
Answer:
-
Probable Impurities & Their TLC Behavior:
-
N,N-diethyl-p-phenylenediamine (Starting Material): This is a relatively polar amine. It will have a lower Rf than the product.
-
This compound (Product): This is your target. It is less polar than the starting amine due to the amide linkage. It should be the major spot.
-
Oxidation Impurities: These are typically very polar and may remain at the baseline (Rf ≈ 0) or appear as streaks.
-
Di-acylated Side Product: A potential, though less common, impurity where the primary amine of a second molecule of N,N-diethyl-p-phenylenediamine attacks the product. This would be a much larger and more polar molecule, resulting in a significantly lower Rf.
-
-
Solution Strategy:
-
Co-spotting: Run a TLC plate spotting your crude mixture in one lane, the N,N-diethyl-p-phenylenediamine starting material in another, and a "co-spot" (both crude and starting material in the same spot) in a third lane. This will definitively identify the starting material spot in your crude mixture.
-
Choosing a Method Based on TLC:
-
Recrystallization: If the impurity spots (especially the starting material) have a significantly different Rf from your product spot, recrystallization is often the most efficient purification method.[4][5][6]
-
Column Chromatography: If the impurity spots are very close to the product spot (similar Rf values), column chromatography will be necessary for a clean separation.[7][8]
-
-
-
Issue 3: I am getting a low yield after recrystallization.
-
Question: My product is pure after recrystallization, but I've lost a significant amount of material. How can I improve my yield?
-
Answer:
-
Probable Causes & Solutions:
-
Using Excessive Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[9]
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation before filtration.
-
-
Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will redissolve some of your product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
-
Issue 4: My product "oiled out" during recrystallization instead of forming crystals.
-
Question: When I tried to recrystallize my product, it separated as an oil instead of a solid. What should I do?
-
Answer:
-
Probable Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. This is common with lower-melting point solids or when the solution is cooled too rapidly.[9]
-
Solution Strategy:
-
Reheat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (e.g., 5-10% more volume).
-
Slow Cooling: This is critical. Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or paper towels can help. Do not place it directly in an ice bath from a high temperature.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: Ethanol is an excellent starting point for recrystallizing N-aryl acetamides.[4][5][6][10][11][12] The target compound typically has good solubility in hot ethanol and lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent. If ethanol does not provide satisfactory results, an ethanol/water or isopropanol/water solvent system can be attempted. A small-scale solvent screen is always recommended.
Q2: What is a good starting solvent system for purifying this compound by flash column chromatography?
A2: A gradient elution using a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard.[13]
-
Starting Point: Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes.
-
TLC Guidance: The ideal mobile phase for column chromatography should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[7] This provides a good balance, ensuring the compound moves down the column but is well-separated from less polar and more polar impurities.
Q3: How can I prevent the formation of colored impurities during the synthesis reaction itself?
A3: To minimize oxidation of the N,N-diethyl-p-phenylenediamine starting material, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure the starting amine is pure and has been stored properly, protected from light and air.[14]
Q4: What are the recommended storage conditions for the purified product?
A4: The purified this compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[15][16] While the amide is significantly more stable than the parent amine, long-term storage under ambient air and light could potentially lead to slow degradation.
Visualized Workflows and Relationships
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Key Chemical Relationships
This diagram illustrates the relationship between the target product and its primary precursors and impurities.
Caption: Product, starting materials, and impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable when TLC analysis indicates that impurities have significantly different polarity from the product.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a minimal volume of ethanol (e.g., start with 20-25 mL).
-
Heating: Heat the mixture to a gentle reflux while stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Note the total volume of solvent used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait for the boiling to subside, and then add a small spatula tip of activated carbon. Return the flask to the hotplate and reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration. Pre-heat a clean flask and a funnel with a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Verification: Check the purity of the recrystallized product by TLC and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This protocol is necessary when impurities have similar Rf values to the product.
-
Solvent System Selection: Determine the optimal eluent system using TLC. Test various ratios of ethyl acetate and hexanes. The ideal system will provide an Rf of ~0.25-0.35 for the product and good separation from impurities.[7][13]
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (typically using 20-50 times the weight of silica gel to the weight of the crude product).[7]
-
Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column. Use a gentle stream of air or nitrogen pressure to pack the column bed evenly, ensuring there are no air bubbles or cracks.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions in test tubes or vials.
-
Start with the low-polarity eluent determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after the less polar impurities have been washed off.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Holman, W. I. M., & Wiegand, C. (1948). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 43(3), 423–427. [Link]
- Macpherson, J. V., & Unwin, P. R. (2001). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study.
- University of California, Los Angeles Chemistry Department. (n.d.). Column chromatography.
- Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-128. [Link]
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet.
- Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications.
- Wang, Y., et al. (2023). Replacing n,n-diethyl-p-phenylenediamine(DPD)
- PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Patel, R. B., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Der Pharma Chemica, 3(6), 415-420. [Link]
- Ikyere, P., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 103(15), 1-13. [Link]
- Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Sources
- 1. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. N,N-Diethyl-p-phenylenediamine 97 93-05-0 [sigmaaldrich.com]
- 15. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support center for the purification of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for this critical intermediate.
Introduction
This compound is a key building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of purification strategies, focusing on common challenges and their solutions.
The synthesis of this compound typically involves the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This reaction, while generally efficient, can lead to several impurities that must be removed. This guide will focus on post-synthesis purification.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Excessive solvent usage: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor. 2. Premature crystallization: The compound may crystallize in the funnel during hot filtration. 3. Incomplete crystallization: Insufficient cooling time or temperature. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least an hour to maximize crystal formation. |
| Product "Oils Out" During Recrystallization | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound. 3. Cooling too rapidly: Rapid cooling can sometimes favor oiling out over crystallization. | 1. Attempt to purify the crude product by another method first, such as a simple wash or column chromatography, to remove the bulk of impurities. 2. Select a solvent with a lower boiling point. Alternatively, use a solvent pair to adjust the polarity and solubility characteristics. 3. Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Persistent Impurities Detected by HPLC/TLC | 1. Co-crystallization of impurities: The impurity may have similar solubility properties to the desired product. 2. Inadequate purification method: Recrystallization alone may not be sufficient to remove all impurities. | 1. Try a different recrystallization solvent or a solvent pair. Sometimes, changing the solvent system can alter the solubility of the impurity relative to the product. 2. Employ column chromatography for a more effective separation based on polarity differences. |
| Discolored Product (e.g., Pink or Brown) | 1. Oxidation of the diethylamino group: Aromatic amines are susceptible to air oxidation, which can produce colored impurities. 2. Residual starting materials or byproducts. | 1. Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Activated carbon (charcoal) can sometimes be used during recrystallization to remove colored impurities, but should be used with caution as it can also adsorb the product. 2. Ensure thorough washing of the crude product before the final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The primary impurities are typically unreacted starting materials: N,N-diethyl-p-phenylenediamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid). Another common byproduct is the hydrochloride salt of N,N-diethyl-p-phenylenediamine, formed from the HCl generated during the acylation reaction.
Q2: What is a good starting solvent for recrystallizing this compound?
A2: For many chloroacetamide derivatives, ethanol is an effective recrystallization solvent[1]. A small-scale solvent screen is always recommended. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective[2][3].
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the crude material, the purified product, and the mother liquor, you can assess the effectiveness of the purification step. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method[4].
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range. If you observe a broad range, further purification is necessary.
Q5: Is column chromatography a suitable method for purifying this compound?
A5: Yes, flash column chromatography is an excellent technique for purifying this compound, especially if recrystallization fails to remove all impurities[5]. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying the title compound by recrystallization, a technique that separates compounds based on differences in their solubility.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each test tube at room temperature.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
6. Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
7. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point indicates high purity.
-
Further assess the purity using TLC or HPLC.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method to determine the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes[4].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
- El Moutaouakil Ala Allah, A., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1086.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1136.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Acikbas, Y., et al. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of N-Substituted Chloroacetamides
Welcome to the technical support center for the synthesis of N-substituted chloroacetamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during this crucial chemical transformation. The synthesis of N-substituted chloroacetamides is a cornerstone reaction in medicinal chemistry and materials science, valued for introducing a versatile electrophilic handle for further molecular elaboration.[1][2][3] However, the high reactivity of chloroacetyl chloride and the diverse nature of amine substrates can lead to several challenges.[4][5] This guide provides in-depth, field-proven insights to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Initiation & Reagent Stability
Question 1: My reaction is sluggish or fails to initiate. What are the likely causes?
Answer: A stalled chloroacetylation reaction can often be traced back to a few key factors:
-
Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis, reacting with water to form chloroacetic acid and hydrochloric acid.[4][5] This not only consumes your reagent but the generated HCl can protonate your amine starting material, rendering it non-nucleophilic.
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents where possible.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
-
Poor Amine Nucleophilicity: Electron-withdrawing groups on your amine can significantly decrease its nucleophilicity, slowing down the rate of acylation. Steric hindrance around the amino group can also impede the reaction.
-
Troubleshooting: For weakly nucleophilic amines, you may need to employ more forcing conditions, such as elevated temperatures or a more activated acylating agent if possible. However, be mindful that this can also increase the likelihood of side reactions. The choice of a suitable base is also critical.
-
-
Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates.
-
Troubleshooting: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly used.[6] For some substrates, particularly anilines and other amines, aqueous conditions using a phosphate buffer have been shown to be highly effective and can offer a greener alternative.[5][7]
-
Question 2: I observe fuming when I add chloroacetyl chloride to my reaction mixture. Is this normal?
Answer: Yes, fuming is a common observation and is due to the reaction of chloroacetyl chloride with atmospheric moisture, which produces HCl gas.[8] While this is expected, excessive fuming might indicate a breach in your inert atmosphere or the use of wet reagents. The HCl generated during the reaction itself will also be present.
-
Safety Note: Chloroacetyl chloride is corrosive, toxic by inhalation, and a lachrymator.[4][8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Section 2: Side Reactions & Byproduct Formation
Question 3: My product is contaminated with a significant amount of chloroacetic acid. How can I prevent this?
Answer: The presence of chloroacetic acid is a direct result of the hydrolysis of chloroacetyl chloride.[5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: As mentioned in Question 1, rigorously excluding water from your reaction is the primary way to prevent this side reaction.[6]
-
Controlled Addition: Adding the chloroacetyl chloride dropwise to the solution of the amine, preferably at a reduced temperature (e.g., 0 °C), can help to ensure it reacts with the amine before it has a chance to hydrolyze.[6]
-
Question 4: I am working with an amino alcohol, and I'm getting a mixture of N-acylated and O-acylated products. How can I improve the chemoselectivity for N-acylation?
Answer: Achieving chemoselectivity in the presence of multiple nucleophilic groups is a common challenge. In the case of amino alcohols, the relative nucleophilicity of the amine and hydroxyl groups can be modulated by the reaction conditions.
-
Strategies for Selective N-Acylation:
-
pH Control: In aqueous media, such as a phosphate buffer, it is possible to achieve highly chemoselective N-chloroacetylation.[7] Under these near-neutral conditions, the amine is sufficiently nucleophilic, while the hydroxyl group is less reactive.
-
Base Selection: In organic solvents, the choice of base is crucial. Non-nucleophilic bases like triethylamine (TEA) or pyridine are often used to scavenge the HCl produced during the reaction.[6][10] Using the amine starting material itself as the base (by adding an excess) is also a viable strategy.[10]
-
Protecting Groups: While less ideal due to the extra steps involved, protecting the hydroxyl group as a silyl ether or another suitable protecting group prior to acylation will ensure exclusive N-acylation.
-
Question 5: I suspect I am getting double alkylation or other secondary reactions. What could be causing this?
Answer: The product, an N-substituted chloroacetamide, contains a reactive C-Cl bond, making it an alkylating agent.[1][2] This can lead to secondary reactions, especially under basic conditions or with prolonged reaction times at elevated temperatures.
-
Potential Side Reactions:
-
N-Alkylation of the Product: The nitrogen of the newly formed amide can be deprotonated by a strong base and then alkylated by another molecule of the chloroacetamide product. This is more likely with primary amines that form secondary amides.
-
Reaction with the Amine Starting Material: The chloroacetamide product can react with the starting amine to form a diamine-linked byproduct.
-
-
Troubleshooting:
-
Use a Stoichiometric Amount of a Non-Nucleophilic Base: Employing a base like TEA or DBU in a controlled amount can minimize side reactions.[1]
-
Low Temperature: Running the reaction at 0 °C or even lower can help to control the reactivity and minimize secondary reactions.[6]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of byproducts.
-
Section 3: Work-up & Purification
Question 6: My product is an oil and is difficult to isolate. What are some effective work-up procedures?
Answer: While many N-substituted chloroacetamides are crystalline solids that precipitate from the reaction mixture, some may be oils or remain dissolved in the solvent.
-
Isolation Techniques:
-
Aqueous Work-up: Quenching the reaction with water or a dilute acid solution can help to remove the hydrochloride salt of the excess base (e.g., triethylammonium chloride). Subsequent extraction with an organic solvent like ethyl acetate or dichloromethane will transfer the product to the organic phase.[6]
-
Precipitation/Crystallization: If the product is soluble in the reaction solvent, you may be able to precipitate it by adding a non-polar solvent (e.g., hexanes). Recrystallization from a suitable solvent system (e.g., ethanol/water) can then be used for purification.[11]
-
Question 7: My final product is contaminated with ammonium salts. How can I remove them?
Answer: Ammonium salts, such as triethylammonium chloride, are common byproducts when using amine bases.
-
Purification Strategies:
-
Washing: During an extractive work-up, washing the organic layer with water, dilute HCl, and then brine should effectively remove these salts.
-
Filtration: If the product precipitates from the reaction mixture, the ammonium salts may be washed away with cold water.[12]
-
Recrystallization: If co-precipitation occurs, recrystallization is often the most effective method for obtaining a pure product.[13]
-
Experimental Protocols & Data
Protocol 1: Chloroacetylation in an Aqueous Phosphate Buffer
This method is particularly effective for anilines and other amines, offering a green and rapid procedure.[7]
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in a phosphate buffer solution (pH ~7.4).
-
Stir the solution vigorously at room temperature.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
If the product precipitates, collect it by filtration and wash with cold water.[1]
-
If the product is soluble, extract it with an organic solvent such as ethyl acetate.
| Amine | Product | Reaction Time (min) | Yield (%) | Reference |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 | [1] |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 | [1] |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [1] |
| Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 | [1] |
Protocol 2: Chloroacetylation in an Organic Solvent with a Base
This is a classic and versatile method suitable for a wide range of amines.[10]
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Process
General Reaction Scheme
Caption: General reaction scheme for N-substituted chloroacetamide synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
- Chloroacetyl chloride | ClCH2COCl. PubChem.
- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate.
- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online.
- 2-Chloroacetyl chloride. Solubility of Things.
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.
- Chloroacetamide. Sciencemadness Wiki.
- Synthesis of N-substituted chloroacetamides. ResearchGate.
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
- Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate.
- Chloroacetamide. Organic Syntheses Procedure.
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.
- Preparation of chloroacetamide. Google Patents.
- Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube.
- Problem using Chloroacetyl Chloride. Sciencemadness.org.
- Chloroacetyl chloride. Wikipedia.
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- 13. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. It provides in-depth troubleshooting advice and frequently asked questions to address challenges that may arise during laboratory-scale synthesis and, crucially, during scale-up to pilot plant or manufacturing scale.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The reaction, an acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride, appears straightforward on paper. However, scaling up this process introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide provides practical, field-proven insights to navigate these complexities, ensuring a safe, efficient, and reproducible synthesis.
The fundamental reaction involves the nucleophilic attack of the primary aromatic amine of N,N-diethyl-p-phenylenediamine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective for this acylation.[1] DCM is often preferred at laboratory scale due to its ability to dissolve the starting material and the ease of removal. For scale-up, consider the environmental, health, and safety (EHS) profile of the solvent, as well as its boiling point for effective reflux and distillation.
Q2: Why is a base necessary, and which one should I use?
A2: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive. A base is required to neutralize this HCl. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a common choice.[2] An excess of the base (1.1-1.5 equivalents) is often recommended to ensure complete neutralization.[1]
Q3: Can the tertiary amine of the diethylamino group react with chloroacetyl chloride?
A3: While the primary aromatic amine is significantly more nucleophilic and will react preferentially, there is a potential for the tertiary amine to be quaternized by the chloroacetyl chloride, especially under prolonged reaction times or at elevated temperatures. This is a key reason to maintain low temperatures during the addition of chloroacetyl chloride.
Q4: What are the critical safety precautions for this synthesis?
A4: Both N,N-diethyl-p-phenylenediamine and chloroacetyl chloride are hazardous materials.
-
N,N-diethyl-p-phenylenediamine is toxic if swallowed and can cause skin and eye irritation.[3][4][5]
-
Chloroacetyl chloride is highly corrosive, toxic by inhalation, and reacts violently with water.[6][7][8][9][10] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from reacting with the chloroacetyl chloride.[11]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[11][12] A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The disappearance of the starting aniline and the appearance of the product spot can be visualized under UV light. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Scale-Up Considerations and Troubleshooting Guide
Scaling up this synthesis from the bench to a pilot plant or full production scale introduces significant challenges. The following section is structured to address specific issues you may encounter.
Caption: Troubleshooting workflow for common scale-up issues.
Issue 1: Poor Exotherm Control and Potential for Runaway Reaction
-
Observation: A rapid, uncontrolled increase in reactor temperature upon addition of chloroacetyl chloride.
-
Causality: The acylation of amines is a highly exothermic reaction.[13] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, and the heat generated can exceed the removal capacity of the reactor's cooling system, leading to a dangerous thermal runaway.[14][15]
-
Troubleshooting and Mitigation:
-
Controlled Addition: Implement a slow, controlled, subsurface addition of chloroacetyl chloride to the solution of N,N-diethyl-p-phenylenediamine. This is the most critical parameter for managing the exotherm.
-
Reactor Heat Transfer: Ensure the reactor's cooling jacket and/or internal cooling coils are sufficient to handle the calculated heat of reaction.[3][5][7] Perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum heat release rate.
-
Semi-Batch Operation: For large-scale production, a semi-batch process where the chloroacetyl chloride is added over several hours is standard practice.[15]
-
Solvent Choice: The solvent's heat capacity and boiling point can also play a role in heat management. A solvent with a higher heat capacity can absorb more energy, and operating at a gentle reflux can help dissipate heat.
-
Issue 2: Low Yield and Incomplete Conversion
-
Observation: Significant amounts of starting material remain after the expected reaction time, leading to low product yield.
-
Causality:
-
Insufficient Base: If the generated HCl is not effectively neutralized, it will protonate the starting amine, halting the reaction.
-
Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, while other areas remain unreacted.
-
Low Quality Reagents: Chloroacetyl chloride is susceptible to hydrolysis if exposed to moisture.
-
-
Troubleshooting and Mitigation:
-
Base Stoichiometry: Ensure at least one equivalent of a suitable base is used. For scale-up, using a slight excess (1.1 equivalents) is advisable.
-
Agitation: The agitator speed and design should be appropriate for the reactor size and geometry to ensure good mixing and prevent solids from settling.
-
Reagent Quality: Use freshly opened or distilled chloroacetyl chloride and anhydrous solvents to prevent hydrolysis.
-
Issue 3: High Impurity Profile
-
Observation: The crude product contains significant amounts of byproducts, complicating purification.
-
Causality:
-
Di-acylation: The product, an amide, is less nucleophilic than the starting amine, but a second acylation can occur, especially if there are localized areas of high chloroacetyl chloride concentration or if the temperature is too high.
-
Starting Material Carryover: A result of incomplete reaction as described in Issue 2.
-
-
Troubleshooting and Mitigation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aniline to the acylating agent. Adding the aniline to the acylating agent is generally not recommended as it can favor di-acylation.
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of chloroacetyl chloride to minimize side reactions.[2]
-
Workup: An acidic wash (e.g., dilute HCl) can remove unreacted N,N-diethyl-p-phenylenediamine, and a basic wash (e.g., sodium bicarbonate solution) can remove any remaining acidic impurities.
-
Issue 4: Product Isolation and Purification Challenges
-
Observation: The product "oils out" during crystallization instead of forming a filterable solid, or the filtration is very slow.
-
Causality:
-
Impurities: The presence of impurities can inhibit crystallization or lead to the formation of an oil.
-
Solvent System: The chosen solvent may not be optimal for crystallization at scale.
-
Particle Size and Morphology: The conditions of crystallization (cooling rate, agitation) can affect the crystal size and shape, which in turn impacts filtration and drying performance.
-
-
Troubleshooting and Mitigation:
-
Purity First: Ensure the material is of high purity before attempting crystallization. An impure solution is more likely to oil out.
-
Crystallization Solvent Screening: Conduct a thorough screening of potential crystallization solvents and anti-solvents at the lab scale. Ethanol or acetonitrile are often good starting points.[1]
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. A slow cooling rate generally favors the formation of larger, more easily filterable crystals.
-
Seeding: Seeding the solution with a small amount of pure product can help control the crystallization process and prevent oiling out.
-
Filtration and Drying: For large-scale operations, agitated nutsche filter-dryers (ANFDs) are commonly used to perform filtration, washing, and drying in a single contained unit.[8] This minimizes handling of the active pharmaceutical ingredient (API).[4][6]
-
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition: Add chloroacetyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.[2]
Scale-Up Process Outline (Conceptual)
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 10kg) |
| Reactor | 250 mL Round-bottom flask | 100 L Glass-lined reactor |
| Solvent Volume | ~100 mL | ~100 L |
| Addition Time | 30-60 minutes | 2-4 hours |
| Temperature Control | Ice bath | Jacket cooling with glycol |
| Agitation | Magnetic stirrer | Impeller or retreat curve agitator |
| Workup | Separatory funnel | Phase separation in the reactor |
| Isolation | Rotary evaporator | Reactor distillation |
| Purification | Beaker recrystallization | Crystallizer vessel |
| Filtration/Drying | Buchner funnel / Vacuum oven | Agitated Nutsche Filter-Dryer (ANFD) |
Note: This table provides a conceptual comparison. Actual parameters for scale-up must be determined through careful process development and safety analysis.
References
- Heat exchanger facilities for highly exothermic reaction in fixed bed reactor. (2023, May 2). Medium.
- Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. (n.d.). PubMed Central.
- Filtration of active pharmaceutical ingredients (APIs). (n.d.).
- Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University.
- Heat Exchangers in Chemical Reactors: Types and Functions. (2024, July 28). Jinzong Machinery.
- Pharmaceutical Drying. (2017, March 6). Enabling Technologies Consortium.
- The Power of Reactors in Chemical Engineering. (n.d.). Just Measure it - Zero Instrument.
- A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. (n.d.). N.C. A&T Scholars.
- C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. (n.d.).
- Heat Transfer with Chemical Reaction in Wall Heated Packed Bed Reactor. (2022, December 20).
- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (n.d.). Benchchem.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (n.d.). Benchchem.
- Methods and reaction mixtures for controlling exothermic reactions. (n.d.).
- chloroacetamide. (n.d.). Organic Syntheses Procedure.
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025, November 17).
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... (n.d.).
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. (n.d.). PrepChem.com.
- 2-Chloro-N-phenylacetamide synthesis. (n.d.). ChemicalBook.
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... (n.d.).
- Aniline Alkylation over Solid Acid Catalysts. (2025, August 7).
- Acylation with chloroacetyl chloride : r/AskChemistry. (2025, October 27). Reddit.
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
- Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine | Request PDF. (n.d.).
- N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120. (n.d.). PubChem.
- Advances and New Directions in Crystalliz
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- N,N-DIETHYL-P-PHENYLENEDIAMINE. (n.d.). CAMEO Chemicals - NOAA.
- N,N-Diethyl-p-phenylenediamine 97 93-05-0. (n.d.). Sigma-Aldrich.
- What is N,N-Diethyl-p-phenylenediamine and how is it synthesized?. (n.d.). FAQ - Guidechem.
- Acetylation of aniline. (2020, September 10). YouTube.
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
- (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET. (2017, December 22). YouTube.
- A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (2025, August 10).
- A Technical Guide to Commercial Sources and Applications of 2-Chloroacetamide-d4. (n.d.). Benchchem.
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- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. amarequip.com [amarequip.com]
Technical Support Center: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your reaction conditions.
The synthesis of this compound, a valuable intermediate in the production of various dyes and pharmaceuticals, involves the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.[1] While seemingly straightforward, the choice of solvent can dramatically influence the reaction's yield, purity, and side-product profile. This guide will explore these nuances in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on the role of the solvent.
Question 1: My reaction yield is consistently low. What are the likely causes related to my solvent choice?
Low yields can often be traced back to several solvent-related factors:
-
Poor Solubility of Reactants: N,N-diethyl-p-phenylenediamine and chloroacetyl chloride must be adequately solvated for the reaction to proceed efficiently. If either reactant has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solvent Reactivity: Certain solvents can react with the starting materials or the product. For instance, protic solvents like alcohols can compete with the amine in reacting with the highly reactive chloroacetyl chloride, leading to unwanted byproducts.
-
Inadequate Temperature Control: The reaction is typically exothermic. A solvent with a low boiling point may not allow for a sufficient reaction temperature, while a solvent that is difficult to cool could lead to side reactions.
Recommended Actions:
-
Solvent Selection: Aprotic solvents are generally preferred for this acylation. Dichloromethane (DCM) and chloroform are commonly used as they effectively dissolve both reactants and are relatively inert under the reaction conditions.[2][3] Acetonitrile can also be a suitable choice.[4]
-
Temperature Management: The reaction is often initiated at a reduced temperature (e.g., 0°C) to control the initial exotherm, and then allowed to warm to room temperature.[2][3] Ensure your cooling bath and reaction vessel are appropriately sized for the scale of your reaction.
Question 2: I am observing significant impurity formation, particularly a colored byproduct. What is happening and how can I prevent it?
The formation of colored impurities is a common issue, often arising from the oxidation of the electron-rich N,N-diethyl-p-phenylenediamine starting material.
-
Mechanism of Color Formation: The diethylamino group makes the aromatic ring highly susceptible to oxidation. This can be exacerbated by the presence of air (oxygen) and certain solvents that can promote radical reactions. The resulting oxidized species are often highly colored.
-
Solvent's Role: While the primary role of the solvent is to facilitate the main reaction, it can also influence the rate of side reactions. Solvents that are not rigorously degassed can contribute to oxidation.
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Degassing: Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of N,N-diethyl-p-phenylenediamine. This helps to maintain a low concentration of the highly reactive acylating agent, favoring the desired reaction over side reactions.[2][3]
Question 3: The reaction seems to stall before completion, even with extended reaction times. Could the solvent be the culprit?
A stalled reaction can be frustrating. Here's how the solvent might be playing a role:
-
Product Precipitation: If the product, this compound, is insoluble in the reaction solvent, it may precipitate out of the solution, coating the unreacted starting material and preventing further reaction.
-
Byproduct Inhibition: The reaction produces hydrochloric acid (HCl) as a byproduct. In some solvents, this HCl can protonate the starting amine, rendering it unreactive towards the chloroacetyl chloride.
Recommended Actions:
-
Solvent Screening: If product precipitation is suspected, consider a solvent in which the product has higher solubility. A solvent mixture could also be employed.
-
Addition of a Base: To neutralize the generated HCl, a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate is often added to the reaction mixture.[3][4][5] This prevents the protonation of the starting amine and drives the reaction to completion.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the general reaction mechanism?
The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine on N,N-diethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product.
Caption: General mechanism for the synthesis.
Which solvent is optimal for this synthesis?
The optimal solvent will depend on the specific scale and desired purity of your product. However, a good starting point is an aprotic solvent like dichloromethane (DCM) or chloroform in the presence of a non-nucleophilic base like triethylamine.[2][3] These solvents offer good solubility for the reactants and are relatively inert.
How does the choice of solvent affect the purification process?
The solvent can significantly impact the ease of purification.
-
Work-up: If a water-miscible solvent like acetonitrile is used, it will need to be removed under reduced pressure before an aqueous work-up. Using a water-immiscible solvent like DCM or chloroform allows for a simple extraction to remove water-soluble byproducts and excess base.[2][3]
-
Recrystallization: The reaction solvent can sometimes be used for recrystallization if the product has a steep solubility curve with respect to temperature. More commonly, a different solvent system is used for purification. Ethanol is often a good choice for recrystallizing chloroacetamide derivatives.[6]
Can I use a protic solvent like acetic acid?
While acetic acid has been used as a solvent for the acylation of some anilines, it is generally not recommended for this specific synthesis.[7][8][9] The highly reactive chloroacetyl chloride can react with the acetic acid, and the acidic conditions can protonate the starting amine, deactivating it.
Experimental Protocol: Synthesis using Dichloromethane
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Experimental workflow for the synthesis.
Data Summary
The choice of solvent and the use of a base can have a significant impact on the reaction outcome. The following table provides a qualitative summary based on literature precedents.
| Solvent | Base | Typical Yield | Key Considerations |
| Dichloromethane | Triethylamine | Good to Excellent | Standard, reliable method with straightforward work-up.[2] |
| Chloroform | Triethylamine | Good to Excellent | Similar to DCM, but with a higher boiling point.[3] |
| Acetonitrile | Potassium Carbonate | Good | May require removal of solvent before aqueous work-up.[4] |
| Benzene | Triethylamine | Moderate to Good | Use of benzene is often avoided due to toxicity.[5] |
| Glacial Acetic Acid | None | Variable/Low | Not ideal due to potential side reactions and amine protonation.[7][8][9] |
References
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.[Link]
- ijarsct. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.[Link]
- Der Pharma Chemica.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.[Link]
- International Journal of Pharma Sciences and Research.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.[Link]
- MySkinRecipes. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.[Link]
- Google Patents.
- Scholars Research Library.
- ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and...[Link]
- Chemistry Stack Exchange. Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine.[Link]
- ResearchGate. Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine | Request PDF.[Link]
- National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide.[Link]
- Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.[Link]
- ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...[Link]
- National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[Link]
Sources
- 1. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
- 2. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 2-Chloro-N-(4-(diethylamino)phenyl)acetamide Synthesis
{"answer":"As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to mastering temperature control in 2-Chloro-N-(4-(diethylamino)phenyl)acetamide reactions. This guide moves beyond simple step-by-step instructions to explain the underlying principles, ensuring both successful synthesis and a deeper understanding of the reaction dynamics.
The synthesis of this compound, a crucial intermediate in various synthetic pathways, is highly sensitive to temperature. Precise temperature control is paramount to ensure optimal yield, purity, and safety. This guide provides troubleshooting advice and answers to frequently asked questions to navigate the challenges of this reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes related to temperature, and actionable solutions.
| Issue | Probable Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Reaction Temperature Too Low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction.[1] 2. Inadequate Neutralization of HCl: If the temperature is too low, the reaction generating HCl may be slow, leading to protonation of the starting amine and halting the reaction.[1] | 1. Optimize Reaction Temperature: While the initial addition of chloroacetyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction, the mixture may need to be warmed to room temperature to proceed to completion.[1][2] 2. Monitor and Adjust: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the starting material is still present after a few hours at room temperature, consider a slight increase in temperature.[1] |
| Formation of Dark, Tarry Substance | 1. Reaction Temperature Too High: The reaction is highly exothermic. Uncontrolled temperature can lead to polymerization and degradation of the starting materials or product.[3] 2. Side Reactions: Elevated temperatures can promote unwanted side reactions, leading to complex and difficult-to-remove impurities. | 1. Maintain Low Temperature During Addition: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of N,N-diethyl-p-phenylenediamine.[3] An ice bath is essential for this step. 2. Control Reaction Rate: The rate of addition of chloroacetyl chloride should be slow and controlled to prevent a rapid increase in temperature. |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: The reaction may not have gone to completion due to suboptimal temperature.[1] 2. Formation of Di-acylated Byproduct: While less common, a second acylation on the nitrogen can occur, sometimes favored by higher temperatures.[1] | 1. Ensure Complete Reaction: Monitor with TLC. If the reaction is incomplete, consider extending the reaction time at room temperature or slightly warming the mixture.[1] 2. Optimize Stoichiometry and Temperature: Use a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) and maintain a low temperature during addition to minimize di-acylation.[1][3] |
| Inconsistent Results Batch-to-Batch | 1. Inconsistent Temperature Control: Variations in cooling efficiency, addition rate, or ambient temperature can lead to different reaction profiles.[3] | 1. Standardize Procedures: Use a consistent method for cooling (e.g., ice-water bath), a calibrated thermometer, and a controlled addition rate for the chloroacetyl chloride. Document all reaction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for this reaction?
A1: A two-stage temperature profile is generally recommended. The initial addition of chloroacetyl chloride to the N,N-diethyl-p-phenylenediamine solution should be conducted at a low temperature, typically between 0-5 °C, to manage the exothermic nature of the reaction.[1][2][3] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[1][2]
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature has a significant impact on both yield and purity.[4]
-
Low Temperatures (during addition): Help to control the exothermic reaction, preventing the formation of degradation products and side-products, thus improving purity.[3]
-
Slightly Elevated Temperatures (post-addition): Can increase the reaction rate and drive the reaction to completion, thereby maximizing the yield.[1][4] However, excessive heat can lead to the formation of impurities.
Q3: What are the best practices for monitoring the temperature of the reaction?
A3: Consistent and accurate temperature monitoring is crucial.
-
Use a calibrated thermometer: Ensure the thermometer is placed in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.
-
Continuous monitoring: Keep a close eye on the temperature, especially during the addition of chloroacetyl chloride, as this is the most exothermic phase.
Q4: Are there any safety concerns related to temperature control in this reaction?
A4: Yes. A runaway reaction due to poor temperature control is a significant safety hazard. The reaction is exothermic, and an uncontrolled increase in temperature can lead to a rapid increase in pressure and the potential for vessel rupture. Always conduct the reaction in a well-ventilated fume hood and have appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7]
Experimental Protocol: Temperature-Controlled Synthesis
This protocol outlines a standard laboratory procedure with an emphasis on temperature control.
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent[3]
-
Triethylamine (or another suitable non-nucleophilic base)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Calibrated thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. Place a thermometer in the flask to monitor the internal temperature.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress using TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting amine on the TLC plate), proceed with the appropriate aqueous workup to quench the reaction and isolate the product.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the critical temperature control points in the synthesis workflow.
Caption: Workflow for Temperature-Controlled Synthesis.
This guide provides a foundational understanding of the critical role of temperature in the synthesis of this compound. By implementing these troubleshooting strategies and best practices, researchers can achieve more consistent and successful outcomes.
References
- Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (2020).
- 2-Chloroacetamide - EurofinsUS.com. (n.d.).
- chloroacetamide - Organic Syntheses Procedure. (n.d.).
- Chloroacetamide - Sciencemadness Wiki. (2020).
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide - PrepChem.com. (n.d.).
- Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. (2023).
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022).
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020).
- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (n.d.).
- 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.).
- (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (n.d.).
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation - Oriental Journal of Chemistry. (2019).
- Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide (Journal Article) | OSTI.GOV. (2015).
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012).
- (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. (2025).
- (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (2025).
- 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. (n.d.).
- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.).
- Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.).
- friedel-crafts acylation of benzene. (n.d.).
- US2321278A - Preparation of chloroacetamide - Google Patents. (n.d.).
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. eurofinsus.com [eurofinsus.com]
Technical Support Center: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is a traditional catalyst required for the synthesis of this compound?
A1: Not in the classical sense of a substance that participates in the reaction and is regenerated. The synthesis is an N-acylation, specifically a Schotten-Baumann reaction, which involves the reaction of an amine (N,N-diethyl-p-phenylenediamine) with an acyl chloride (chloroacetyl chloride).[1][2] This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] The crucial role, often misattributed to a "catalyst," is played by a base. This base is a stoichiometric reagent added to neutralize the HCl.[3] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Therefore, the selection of the appropriate base and solvent system is the most critical parameter for success.
Q2: What is the primary reaction mechanism?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][4] The nitrogen atom of the highly nucleophilic N,N-diethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the desired amide product after deprotonation by the base.[4]
Q3: Why is N,N-diethyl-p-phenylenediamine particularly reactive and what precautions should be taken?
A3: N,N-diethyl-p-phenylenediamine is an electron-rich aromatic amine. The diethylamino group is a strong electron-donating group, which increases the nucleophilicity of the primary amine nitrogen, making it highly reactive towards electrophiles like chloroacetyl chloride. However, this electron-rich nature also makes the compound highly susceptible to oxidation, which can result in the formation of colored impurities and polymers.[5] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using freshly purified or distilled starting material.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction yields are consistently low, or I'm recovering only starting material. What are the likely causes?
A: Low yield is a common problem that can typically be traced to one of three areas: ineffective HCl scavenging, reactant degradation, or improper solvent/temperature conditions.
-
Cause A: Ineffective HCl Scavenging
-
Explanation: As the reaction proceeds, it generates HCl. If not neutralized, this acid will protonate the starting amine, effectively removing it from the reaction mixture and stopping the formation of the product.[3] The choice of base is therefore critical.
-
Solutions:
-
Base Selection: Employ at least one equivalent of a suitable base. The choice depends on your solvent system. For biphasic conditions (e.g., dichloromethane/water), an inorganic base like sodium hydroxide or sodium carbonate is effective.[2] For anhydrous organic solvents (e.g., DCM, THF), a tertiary amine base like triethylamine (TEA) or pyridine is preferred as it remains soluble.[4][6]
-
Base Strength & Sterics: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be advantageous to prevent side reactions where the base itself acts as a nucleophile.[7]
-
Ensure Complete Neutralization: Use a slight excess (1.1-1.2 equivalents) of the base to ensure all generated HCl is quenched.
-
-
-
Cause B: Reactant Degradation
-
Explanation: Both reactants require careful handling. Chloroacetyl chloride is highly moisture-sensitive and will readily hydrolyze to chloroacetic acid if exposed to water, rendering it inactive for the acylation reaction.[8] As mentioned, N,N-diethyl-p-phenylenediamine is prone to air oxidation.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Order of Addition: A common successful strategy is to dissolve the amine and the base in the solvent first, cool the mixture in an ice bath (0-5 °C), and then add the chloroacetyl chloride dropwise.[9][10] This slow addition helps control the exothermic reaction and minimizes side product formation.
-
Reagent Quality: Use freshly opened or distilled chloroacetyl chloride and purified N,N-diethyl-p-phenylenediamine.
-
-
-
Cause C: Incorrect Reaction Conditions
-
Explanation: Temperature and solvent polarity can significantly impact reaction rate and selectivity.
-
Solutions:
-
Temperature Control: The initial reaction is often exothermic. Running the addition at 0 °C helps to control the reaction rate and prevent the formation of side products.[9] After the addition is complete, allowing the reaction to warm to room temperature and stirring for several hours is typically sufficient for completion.[9][10]
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or ethyl acetate are commonly used.[10] DCM is often a good starting point due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.[9]
-
-
| Parameter | Condition A (Biphasic) | Condition B (Anhydrous Organic) | Rationale |
| Solvent | Dichloromethane / Water | Dichloromethane (DCM) or THF | Biphasic systems allow for easy separation of inorganic base/salts. Anhydrous systems prevent hydrolysis of the acyl chloride.[2][10] |
| Base | 10% aq. NaOH or Na₂CO₃ | Triethylamine (TEA) or Pyridine | Inorganic bases are cheap and effective in water. Organic bases are soluble in organic solvents.[2][4] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Controls exotherm and minimizes side reactions.[9] |
| Atmosphere | Air (less critical) | Inert (N₂ or Argon) | Inert atmosphere is crucial in anhydrous conditions to prevent reactant degradation. |
Table 1: Comparison of common reaction conditions.
Problem 2: Significant Impurity Profile / Difficult Purification
Q: My crude product is highly impure, showing multiple spots on TLC. What side reactions could be occurring?
A: Impurities often arise from di-acylation, hydrolysis of the acylating agent, or oxidation of the starting amine.
-
Cause A: Di-acylation on the Aromatic Ring
-
Explanation: While N-acylation is strongly preferred, the product itself is an activated aromatic ring. Under harsh conditions (e.g., high temperature, strong Lewis acid presence), a second acylation reaction (Friedel-Crafts acylation) could potentially occur on the ring, though this is less common for this specific reaction. A more likely scenario is over-acylation if the starting amine has multiple reactive sites, which is not the case here but is a general concern in acylation chemistry.
-
Solution: Strict control of stoichiometry (using no more than a slight excess of chloroacetyl chloride, ~1.05-1.1 equivalents) and maintaining low reaction temperatures are key.
-
-
Cause B: Hydrolysis of Chloroacetyl Chloride
-
Explanation: If moisture is present in the reaction, chloroacetyl chloride will hydrolyze to chloroacetic acid. This acid can be difficult to separate from the desired product during workup.
-
Solution: Rigorously use anhydrous solvents and an inert atmosphere. Ensure all glassware is oven-dried before use.
-
-
Cause C: Oxidation/Polymerization of N,N-diethyl-p-phenylenediamine
-
Explanation: This is a very common issue. The electron-rich amine is easily oxidized, leading to highly colored, often tar-like impurities that complicate purification.[5]
-
Solution:
-
Inert Atmosphere: This is the most critical preventative measure.
-
Purification of Starting Material: If the starting amine is already discolored, consider purifying it by distillation or column chromatography before use.
-
Workup Strategy: During the aqueous workup, washing the organic layer with a mild reducing agent solution (e.g., dilute sodium bisulfite) can sometimes help to remove some colored oxidation byproducts.
-
-
Experimental Protocols & Workflows
Benchmark Protocol for Synthesis
This protocol is a reliable starting point for the synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-diethyl-p-phenylenediamine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine, followed by triethylamine (1.1 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[9]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography if necessary.[11]
Visual Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL
- Title: 2-chloro-N-[4-(dimethylamino)
- Title: Schotten–Baumann reaction Source: Grokipedia URL
- Title: Acylation under weak base conditions Source: Unknown URL
- Title: optimizing N-acylation of 3-aminoacetanilide reaction conditions Source: Benchchem URL
- Title: Schotten-Baumann Reaction Source: Cambridge University Press URL
- Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL
- Title: Schotten-Baumann Reaction Source: J&K Scientific LLC URL
- Title: Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)
- Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL
- Title: Design, synthesis, and computational studies of phenylacetamides as antidepressant agents Source: PMC - NIH URL
- Title: Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
- Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols Source: Benchchem URL
- Title: N-acylation of amides through internal nucleophilic catalysis Source: Semantic Scholar URL
- Title: Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives Source: Scholars Research Library URL
- Title: Ch22: EArS of aromatic amines Source: University of Calgary URL
- Title: A facile amidation of chloroacetyl chloride using DBU Source: Unknown URL
- Title: Scholars Research Library Source: Der Pharma Chemica URL
- Title: Mechanism of DPD (N,N-diethyl-p-phenylenediamine)
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 2-Chloro-N-(4-(diethylamino)phenyl)acetamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. As a key intermediate in the production of various dyes and pharmaceuticals, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the prevention of byproduct formation.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound typically involves the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.[2][3] While seemingly straightforward, the reactivity of the starting materials and the product itself can lead to several byproducts, complicating purification and compromising yield and purity.
This guide will focus on a proactive approach to identify and mitigate the formation of these impurities at each stage of your experimental workflow.
II. Troubleshooting Guide: From Reaction Setup to Product Isolation
This section addresses specific issues you may encounter during the synthesis.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Issue 1: My reaction is sluggish, and the yield of the desired product is low.
Possible Cause:
-
Degradation of Starting Materials: N,N-diethyl-p-phenylenediamine can oxidize over time, especially if not stored properly. Chloroacetyl chloride is highly reactive and can degrade upon exposure to moisture.
-
Suboptimal Reaction Temperature: The reaction is typically exothermic.[4] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting the synthesis, assess the purity of your N,N-diethyl-p-phenylenediamine, which should be a light-colored solid. If it has darkened significantly, consider purification by recrystallization or distillation. Ensure your chloroacetyl chloride is fresh and has been stored under anhydrous conditions.
-
Optimize Reaction Temperature: The initial addition of chloroacetyl chloride should be performed at a reduced temperature (e.g., 0-5 °C) to control the exotherm.[2] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[2][3]
Issue 2: I observe the formation of a significant amount of an insoluble white precipitate in my reaction mixture.
Possible Cause:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and hydrochloric acid (HCl).[4][5][6] The HCl can then react with the basic N,N-diethyl-p-phenylenediamine to form the corresponding hydrochloride salt, which may be insoluble in the reaction solvent.
-
Excess Chloroacetyl Chloride: Using a large excess of chloroacetyl chloride can lead to the formation of byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.
-
Controlled Addition of Reagents: Add the chloroacetyl chloride dropwise to the solution of N,N-diethyl-p-phenylenediamine. This helps to control the reaction exotherm and prevents localized high concentrations of the acyl chloride, which can favor side reactions.
-
Use of a Base: The reaction generates HCl as a byproduct.[7] To neutralize this, a non-nucleophilic base, such as triethylamine or pyridine, is often added to the reaction mixture.[8] This prevents the formation of the amine hydrochloride salt and drives the reaction towards the desired amide product.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane or Chloroform | Aprotic and effectively dissolves reactants. |
| Temperature | 0-5 °C during addition, then room temperature | Controls exotherm and prevents side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes hydrolysis of chloroacetyl chloride. |
| Base | Triethylamine or Pyridine (1.1 equivalents) | Neutralizes HCl byproduct, preventing salt formation. |
Issue 3: My crude product is an oil and difficult to purify by recrystallization.
Possible Cause:
-
Presence of Impurities: The presence of byproducts can lower the melting point of the desired product and cause it to "oil out" during recrystallization.
-
Inappropriate Recrystallization Solvent: The chosen solvent may not be ideal for inducing crystallization of the target compound.
Troubleshooting Steps:
-
Preliminary Purification: If the product is an oil, consider an initial purification step, such as passing it through a short plug of silica gel, to remove some of the more polar impurities.
-
Optimize Recrystallization Solvent System: Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., hexanes, water) until the solution becomes turbid, then heat to redissolve and cool slowly. Recrystallization from ethanol has been reported for similar compounds.[9][10]
Issue 4: After recrystallization, my product still shows significant impurities by TLC or NMR.
Possible Cause:
-
Co-crystallization of Impurities: Some byproducts may have similar solubility profiles to the desired product, leading to their co-crystallization.
-
Formation of a Diacylated Byproduct: It is possible for a second molecule of chloroacetyl chloride to react with the nitrogen of the newly formed amide, leading to a diacylated impurity. While less common for secondary amides, it is a potential side reaction. A similar diacylation has been observed in the synthesis of a related compound.[11]
Troubleshooting Steps:
-
Column Chromatography: For high-purity requirements, flash column chromatography on silica gel is an effective purification method.[12] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from closely related impurities.
-
Analytical Characterization: Utilize analytical techniques to identify the impurities.
-
NMR Spectroscopy: Can reveal the presence of unreacted starting materials or byproducts with distinct proton or carbon signals.
-
LC-MS: Can help to identify the molecular weights of the impurities, aiding in their structural elucidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in this synthesis?
A1: Based on the reactivity of the starting materials, the most probable byproducts include:
-
N,N-diethyl-p-phenylenediamine hydrochloride: Formed from the reaction of the starting amine with HCl generated from the hydrolysis of chloroacetyl chloride.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.[5]
-
Diacylated byproduct (N-chloroacetyl-2-Chloro-N-(4-(diethylamino)phenyl)acetamide): Although likely a minor component, this can form from the reaction of the product with another molecule of chloroacetyl chloride.
-
Unreacted starting materials: Incomplete reactions will result in the presence of N,N-diethyl-p-phenylenediamine and chloroacetyl chloride (or its hydrolysis product).
dot
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- 2. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. ijpsr.info [ijpsr.info]
- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
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- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Structural Confirmation of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: A Comparative Analysis
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the chemical structure of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. In the absence of publicly available experimental spectra for the target compound, this guide employs a comparative approach. We present a detailed, experimentally validated analysis of a closely related structural analogue, 2-Chloro-N-(4-hydroxyphenyl)acetamide, and use this verified data to establish a robust predictive model for the spectroscopic features of our primary compound of interest.
This guide is structured to provide not only the "what" but the "why"—explaining the causal reasoning behind experimental design and data interpretation, ensuring a self-validating and trustworthy scientific narrative.
Introduction: The Importance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The subject of this guide, this compound (PubChem CID: 237734), is a chloroacetamide derivative with potential applications stemming from its reactive chloroacetyl group and substituted aniline core.[1]
Accurate structural elucidation is paramount to ensure reproducibility of experimental results and to build a solid foundation for further studies, such as structure-activity relationship (SAR) investigations. This guide will walk you through the essential synthetic and analytical techniques required for this purpose.
Key Identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1] |
| CAS Number | 125983-31-5 |
| Molecular Formula | C₁₂H₁₇ClN₂O[1] |
| Molecular Weight | 240.73 g/mol [1] |
Synthetic Strategy: A Validated Protocol
The synthesis of N-aryl acetamides is a well-established chemical transformation. The most common and direct method involves the acylation of an aniline derivative with an acyl chloride.[2][3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Below is a detailed protocol for the synthesis of the target compound, adapted from established procedures for similar N-aryl acetamides.[4][5] This is followed by the experimentally verified protocol for the comparator compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-aryl acetamides.[5]
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C. The rationale for slow, cooled addition is to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted chloroacetyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Comparative Protocol: Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide
The following is an experimentally validated protocol for the synthesis of the comparator compound.[4]
Materials:
-
4-Aminophenol
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Saturated sodium acetate solution
-
Ethanol
Procedure:
-
4-Aminophenol (1 mmol) was dissolved in pure acetic acid (30 ml) and placed in an ice-bath.
-
Subsequently, chloroacetyl chloride (1.2 mmol) was added portion-wise while stirring.
-
At the end of the reaction, a solution of sodium acetate (25 ml) was added, and a solid precipitate formed after 30 minutes of stirring at room temperature.
-
The resulting solid was filtered, washed with cold water, dried, and recrystallized from its ethanol solution to yield colorless crystals of 2-Chloro-N-(4-hydroxyphenyl)acetamide.[4]
Spectroscopic Analysis and Structural Confirmation
The structure of a newly synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
3.1.1. Predicted ¹H NMR Spectrum of this compound
While experimental data is not available, we can predict the ¹H NMR spectrum based on known chemical shifts and the structure of our comparator.
-
Amide Proton (N-H): A singlet is expected, likely in the range of δ 9.5-10.5 ppm. Its chemical shift can be concentration-dependent and it may be broad.
-
Aromatic Protons (Ar-H): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Two doublets are expected, one for the protons ortho to the amide group (likely δ ~7.4-7.6 ppm) and one for the protons ortho to the diethylamino group (likely δ ~6.6-6.8 ppm).
-
Chloromethyl Protons (Cl-CH₂): A sharp singlet integrating to two protons is expected around δ 4.2-4.3 ppm. The electronegative chlorine atom and adjacent carbonyl group shift this signal downfield.
-
Diethylamino Protons (-N(CH₂CH₃)₂): A quartet integrating to four protons around δ 3.3-3.4 ppm (for the -CH₂- groups) and a triplet integrating to six protons around δ 1.1-1.2 ppm (for the -CH₃ groups) are expected.
3.1.2. Experimental ¹H NMR Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide
The following data was obtained in DMSO-d₆ at 500 MHz.[4]
-
δ 10.23 (s, 1H, NH): The amide proton.
-
δ 9.20 (s, 1H, OH): The phenolic hydroxyl proton.
-
δ 6.76–7.34 (m, 4H, Ar—H): The aromatic protons, appearing as a multiplet due to the AA'BB' system.
-
δ 4.21 (s, 2H, CH₂): The chloromethyl protons.
3.1.3. Predicted ¹³C NMR Spectrum of this compound
-
Carbonyl Carbon (C=O): Expected around δ 164-166 ppm.
-
Aromatic Carbons (C-Ar): Four signals are expected. The carbon attached to the nitrogen of the amide (C1) around δ 128-130 ppm, the carbons ortho to the amide (C2, C6) around δ 121-123 ppm, the carbons ortho to the diethylamino group (C3, C5) around δ 112-114 ppm, and the carbon attached to the diethylamino group (C4) around δ 145-147 ppm.
-
Chloromethyl Carbon (Cl-CH₂): Expected around δ 43-44 ppm.
-
Diethylamino Carbons (-N(CH₂CH₃)₂): The methylene carbons (-CH₂-) are expected around δ 44-45 ppm, and the methyl carbons (-CH₃) around δ 12-13 ppm.
3.1.4. Experimental ¹³C NMR Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide
The following data was obtained in DMSO-d₆ at 500 MHz.[4]
-
δ 164.76 (C=O): The carbonyl carbon.
-
δ 153.68, 132.63, 122.20, 117.68 (C-Ar): The aromatic carbons.
-
δ 43.42 (CH₂): The chloromethyl carbon.
Comparative Spectroscopic Data Summary
The following table summarizes the key experimental data for the comparator and the predicted data for the target compound.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound (Predicted) | ~10.0 (s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.25 (s, 2H, CH₂), ~3.35 (q, 4H, NCH₂), ~1.15 (t, 6H, CH₃) | ~165 (C=O), ~146, ~129, ~122, ~113 (C-Ar), ~44.5 (NCH₂), ~43.5 (ClCH₂), ~12.5 (CH₃) | ~3300 (N-H), ~1670 (C=O), ~1600, 1520 (C=C Ar), ~750 (C-Cl) | Predicted M⁺: 240.10 |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide (Experimental) [4] | 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 6.76–7.34 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂) | 164.76 (C=O), 153.68, 132.63, 122.20, 117.68 (C-Ar), 43.42 (CH₂) | 3385 (O-H), 3200 (N-H), 1640 (C=O) | [M-H]⁺: 186.0328 (found), 186.0224 (calc.) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorbances for the target compound are based on typical values for similar functional groups.
Predicted Key IR Absorptions for this compound:
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~2970, 2870 cm⁻¹: C-H stretching of the alkyl groups.
-
~1670 cm⁻¹: C=O stretching of the amide (Amide I band). This is a strong, characteristic absorption.
-
~1520 cm⁻¹: N-H bending and C-N stretching (Amide II band).
-
~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring.
-
~750 cm⁻¹: C-Cl stretching.
Experimental Key IR Absorptions for 2-Chloro-N-(4-hydroxyphenyl)acetamide: [4]
-
3385 cm⁻¹: O-H stretching (broad).
-
3200 cm⁻¹: N-H stretching.
-
1640 cm⁻¹: C=O stretching (Amide I).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural components.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak at m/z 240, corresponding to the molecular weight. Due to the presence of chlorine, an M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic isotopic signature for a monochlorinated compound.
-
Key Fragments: Fragmentation may occur via loss of the chloroacetyl group, leading to a fragment corresponding to the N,N-diethyl-p-phenylenediamine cation.
Experimental Mass Spectrum for 2-Chloro-N-(4-hydroxyphenyl)acetamide (HRMS-ESI): [4]
-
[M-H]⁺: Found at m/z 186.0328 (calculated for C₈H₈ClNO₂: 186.0224).
Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.
Conclusion
This guide has outlined a comprehensive strategy for the synthesis and structural confirmation of this compound. By leveraging a comparative approach with the experimentally validated data of 2-Chloro-N-(4-hydroxyphenyl)acetamide, we have established a strong predictive framework for the expected spectroscopic characteristics of the target compound. The provided protocols are robust and grounded in established chemical principles, ensuring a high degree of trustworthiness. For any researcher working with this or similar molecules, the methodologies described herein offer a clear and reliable path to unambiguous structural confirmation, a critical step in any chemical research or drug development program.
References
- El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(x241015).
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-N-phenylacetamide. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- PubChem. (n.d.). 2-Chloro-N-(4-diethylamino-phenyl)-acetamide. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Acetamide, 2-chloro-N-(4-hydroxyphenyl)-. John Wiley & Sons, Inc.
- ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10.
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- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide and Other Chloroacetamide Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chloroacetamide Scaffold
The chloroacetamide functional group is a cornerstone in modern synthetic and medicinal chemistry. Characterized by a reactive C-Cl bond, this moiety serves as a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the basis for a wide array of biological activities, from herbicidal action to anticancer and antimicrobial effects.[1][2] The versatility of the chloroacetamide scaffold lies in the tunability of its properties through substitution on the amide nitrogen. By modifying the N-aryl or N-alkyl substituent, researchers can fine-tune the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological target engagement, metabolic stability, and overall efficacy.[1][3]
This guide provides a comparative analysis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a specific N-aryl derivative, and contrasts its predicted properties and potential applications with other well-characterized chloroacetamide derivatives. We will delve into their synthesis, mechanisms of action, and biological performance, supported by experimental data and protocols.
Focus on this compound
Comparative Analysis with Other Chloroacetamide Derivatives
To provide a comprehensive comparison, we will evaluate this compound against three classes of derivatives:
-
Herbicidal Chloroacetamides: Alachlor and Metolachlor are widely used pre-emergence herbicides that effectively control annual grasses and some broadleaf weeds.[7][8][9]
-
Antimicrobial Chloroacetamides: A growing body of research highlights the potential of N-substituted chloroacetamides as potent antibacterial and antifungal agents.[1][10][11][12]
-
Anticancer Chloroacetamides: The electrophilic nature of the chloroacetamide moiety has been exploited to design covalent inhibitors of various cancer-related targets, including cancer stem cells.[13][14][15][16]
Synthesis
The general synthesis of N-aryl chloroacetamides is a straightforward acylation reaction. An appropriately substituted aniline is reacted with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[2][17][18][19]
General Synthetic Scheme:
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 5. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 6. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. Comparative Efficacy of Two Formulations of Alachlor and Metolachlor | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
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- 11. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 16. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a valuable intermediate in organic and medicinal chemistry. Its structure features a reactive chloroacetyl group, making it a versatile building block for introducing an N-(4-(diethylamino)phenyl)acetamido moiety through nucleophilic substitution reactions. This functionality is pivotal in the synthesis of various dyes, photographic materials, and, critically, pharmaceutical agents. Given its importance, the selection of an optimal and reliable synthesis method is a primary concern for researchers in process development and discovery chemistry.
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental choices, and the practical implications of each approach. The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and execute the most suitable synthesis strategy for their specific laboratory or industrial needs.
Core Reaction: Nucleophilic Acyl Substitution
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The primary amine of N,N-diethyl-p-phenylenediamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride leaving group, followed by deprotonation of the nitrogen, yields the final amide product.
While the core transformation is consistent, the reaction environment—solvent, base, and temperature—profoundly impacts the reaction's efficiency, yield, purity, and scalability. We will now compare three distinct, field-proven methodologies.
Method 1: Schotten-Baumann Acylation in Aprotic Solvent
This classic approach is arguably the most common and high-yielding method for this transformation. It involves the reaction in an inert, aprotic solvent, typically a chlorinated one like dichloromethane (DCM) or chloroform, with a tertiary amine base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
-
Reactants: N,N-diethyl-p-phenylenediamine, Chloroacetyl chloride
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA)
-
Temperature: 0 °C to Room Temperature
Expert Rationale & Causality
The choice of an aprotic solvent like DCM is critical; it readily dissolves the starting amine and prevents any unwanted side reactions with the highly reactive chloroacetyl chloride, which would occur in protic solvents like water or alcohols. The reaction is initiated at 0 °C to control the initial exothermic burst upon addition of the acyl chloride, thereby minimizing the formation of side products.
The inclusion of a tertiary amine base, such as triethylamine, is non-negotiable in this protocol. Each mole of amide formed produces one mole of hydrochloric acid (HCl). Without a base, this HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine efficiently scavenges the HCl, forming triethylamine hydrochloride, which is often insoluble in DCM and can be easily removed by filtration.
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,N-diethyl-p-phenylenediamine (1.0 eq) and dichloromethane (approx. 10 mL per gram of amine).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Workflow Visualization
Caption: Workflow for Schotten-Baumann Acylation.
Method 2: Acylation in Glacial Acetic Acid
An alternative approach utilizes glacial acetic acid as the solvent. This method can be particularly advantageous for amines that exhibit poor solubility in chlorinated solvents or when avoiding such solvents is desirable.
Reaction Scheme
-
Reactants: N,N-diethyl-p-phenylenediamine, Chloroacetyl chloride
-
Solvent: Glacial Acetic Acid
-
Additive (Optional): Sodium Acetate
-
Temperature: 0 °C to Room Temperature
Expert Rationale & Causality
In this protocol, glacial acetic acid serves as both the solvent and a mild acid catalyst. While reacting an amine in an acidic medium seems counterintuitive, the N,N-diethyl-p-phenylenediamine is basic enough to remain partially unprotonated and thus nucleophilic. The addition of a buffer, such as a saturated solution of sodium acetate, can be employed to modulate the acidity and prevent complete protonation of the starting amine.[2]
The primary advantage of this method is often the simplified workup. Upon completion, the reaction mixture is typically poured into a large volume of ice-cold water, causing the organic product to precipitate.[2][3] This makes product isolation straightforward and rapid, though it may require further purification.
Experimental Protocol
-
In a flask, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) in glacial acetic acid (approx. 20 mL per gram of amine).
-
(Optional) Add a saturated solution of sodium acetate (1.5 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature for 1-3 hours.
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water, stirring continuously.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
Workflow Visualization
Caption: Workflow for Acylation in Acetic Acid.
Method 3: Aqueous Synthesis (Green Chemistry)
Driven by the principles of green chemistry, performing N-acylations in water is a highly attractive alternative. This method eliminates the need for volatile and often hazardous organic solvents, resulting in a significantly improved environmental and safety profile.
Reaction Scheme
-
Reactants: N,N-diethyl-p-phenylenediamine, Chloroacetyl chloride
-
Solvent: Water (with Phosphate Buffer)
-
Temperature: Room Temperature
Expert Rationale & Causality
This protocol leverages an aqueous phosphate buffer to maintain a controlled pH, which is crucial for the reaction's success.[4] The buffer ensures that a sufficient concentration of the free amine is available for the nucleophilic attack while preventing the hydrolysis of the chloroacetyl chloride from becoming the dominant reaction pathway.
A key advantage is the operational simplicity and speed. The reaction is often complete within minutes, and the product, being water-insoluble, conveniently precipitates from the reaction medium.[4] This allows for a very simple workup consisting of filtration and washing. The applicability of this method hinges on the amine's limited water solubility and the product's insolubility, both of which are true for the target compound.
Experimental Protocol
-
Prepare a 0.5 M phosphate buffer solution (pH ≈ 7).
-
In a beaker, suspend N,N-diethyl-p-phenylenediamine (1.0 eq) in the phosphate buffer.
-
Stir the suspension vigorously at room temperature to ensure good dispersion.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the rapidly stirring suspension.
-
A precipitate will form almost immediately. Continue stirring for an additional 15-20 minutes at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water to remove any inorganic salts from the buffer.
-
Dry the product in a desiccator or a vacuum oven. The purity is often high enough for many applications without further recrystallization.
Workflow Visualization
Caption: Workflow for Aqueous "Green" Synthesis.
Quantitative & Qualitative Comparison
To facilitate an objective choice, the three methods are compared below based on key performance indicators. Yields are estimated based on analogous reactions reported in the literature.
| Feature | Method 1: Aprotic Solvent | Method 2: Acetic Acid | Method 3: Aqueous Synthesis |
| Typical Yield | Very High (90-96%)[1] | Good to High (70-85%)[2] | Very High (90-95%)[4] |
| Reaction Time | 1-3 hours | 1-3 hours | < 30 minutes |
| Solvents | Dichloromethane, Chloroform | Glacial Acetic Acid | Water |
| Reagents | Triethylamine | Sodium Acetate (optional) | Phosphate Buffer Salts |
| Workup Complexity | Moderate (liquid-liquid extraction) | Simple (precipitation/filtration) | Very Simple (filtration) |
| Scalability | Excellent | Good (heat transfer can be an issue) | Excellent (good for large scale) |
| Environmental Impact | High (uses chlorinated solvents) | Moderate (uses corrosive acid) | Low (Greenest option) |
| Cost-Effectiveness | Good (high yield offsets solvent cost) | Good (cheap solvent) | Excellent (water is cheapest solvent) |
Conclusion and Recommendations
The synthesis of this compound can be achieved effectively through several methods, each with distinct advantages.
-
Method 1 (Aprotic Solvent) should be the default choice for laboratory-scale synthesis where the highest possible yield and purity are the primary objectives . It is a robust and well-understood method, although its reliance on chlorinated solvents is a significant environmental drawback.
-
Method 2 (Acetic Acid) is a valuable alternative when avoiding chlorinated solvents is necessary , or if the starting material has poor solubility in DCM. Its simple precipitation workup is attractive for rapid isolation of the product.
-
Method 3 (Aqueous Synthesis) represents the most modern and environmentally responsible approach. For process chemistry and large-scale manufacturing , this method is highly recommended due to its speed, simplicity, low cost, high yield, and excellent safety profile. It is a prime example of a green chemistry protocol that does not compromise on efficiency.
Ultimately, the choice of method will depend on the specific constraints and priorities of the project, including scale, available equipment, purity requirements, and environmental policies.
References
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c).
- Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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A Researcher's Guide to Alternative Reagents in the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
An In-depth Technical Comparison for Drug Development Professionals and Scientists
The synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a critical step in the production of various dyes and pharmaceutical intermediates. The traditional approach often involves the use of chloroacetyl chloride, a highly reactive and hazardous reagent. This guide provides a comprehensive comparison of alternative reagents and methodologies, focusing on safety, efficiency, and environmental impact ("green chemistry"). Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their synthetic strategies.
The Conventional Path: Chloroacetylation with Chloroacetyl Chloride
The standard synthesis involves the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.[1][2][3] This method, while often high-yielding, presents significant safety and environmental concerns.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the primary amine of N,N-diethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3]
Challenges and Hazards:
-
High Reactivity and Corrosivity: Chloroacetyl chloride is a colorless to light yellow liquid with a pungent odor that is very toxic by inhalation and corrosive to metals and tissues.[4][5] Contact can cause severe skin and eye burns, with the potential for lasting damage.[6][7]
-
Respiratory Toxicity: Inhalation can lead to severe irritation of the respiratory system, and higher exposures may cause pulmonary edema, a medical emergency.[6][7][8]
-
Environmental Concerns: The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM), which are facing increasing regulatory scrutiny due to their environmental and health risks.[9][10][11] Moreover, the reaction produces hydrochloric acid (HCl) as a byproduct, which requires neutralization, adding to the waste stream.[12][13]
Safer and Greener Alternatives to Chloroacetyl Chloride
The drive towards greener and safer chemical processes has spurred the investigation of alternative reagents for chloroacetylation.
Chloroacetic Anhydride
Chloroacetic anhydride presents a less volatile and slightly less reactive alternative to chloroacetyl chloride. While still corrosive, it is generally considered a safer option.
-
Advantages: Reduced volatility compared to the acid chloride, leading to lower inhalation risk.
-
Considerations: An aqueous method has been developed for the synthesis of ranolazine using a stoichiometric amount of water for chloroacetylation with chloroacetic anhydride.[13]
In Situ Generation of the Acylating Agent
One promising approach involves the in situ generation of the acylating agent from less hazardous precursors. For example, chloroacetic acid can be activated using various coupling agents.
-
Advantages: Avoids the handling and storage of highly reactive acyl chlorides.
-
Common Activating Agents:
-
Thionyl Chloride (SOCl₂): While effective, thionyl chloride is also a hazardous and corrosive reagent.
-
Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride in reactivity and hazards.
-
Carbodiimides (e.g., DCC, EDC): These are milder activating agents but can be expensive and may introduce purification challenges.
-
Greener Solvents and Reaction Conditions
Moving away from chlorinated solvents is a key aspect of developing a more environmentally friendly synthesis.
Alternative Solvents
Several greener solvents have been identified as potential replacements for dichloromethane in acylation reactions.
-
Ethyl Acetate: A preferred solvent due to its low toxicity and environmental impact.[9][11][14] It is a moderately polar, aprotic solvent suitable for a range of reactions.[9]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources that has shown promise in various chemical transformations.[11]
-
Cyclopentyl Methyl Ether (CPME): Another bio-derived ether with hydrophobic properties similar to 2-MeTHF and a higher boiling point than DCM.[11]
-
Acetonitrile: A polar aprotic solvent that can be a good replacement, although its dissolving power can be limited for some substrates.[15]
-
Aqueous Media: Performing the reaction in water or buffered aqueous solutions represents a significant step towards a truly green process.[12][13]
Aqueous N-Chloroacetylation
Recent research has demonstrated the feasibility of conducting N-chloroacetylation reactions in aqueous phosphate buffer.[12][13] This approach offers several advantages:
-
Elimination of Organic Solvents: Water is the most environmentally benign solvent.[12][13]
-
Rapid Reaction Times: Reactions can be completed in as little as 20 minutes.[12][13]
-
Simplified Workup: The product often precipitates from the reaction mixture and can be isolated by simple filtration.[12][13]
-
Metal-Free Conditions: The reaction proceeds efficiently without the need for metal catalysts.[12][13]
Comparative Data and Protocols
To facilitate the selection of an appropriate synthetic route, the following tables summarize key comparative data.
Table 1: Comparison of Chloroacetylating Agents
| Reagent | Key Advantages | Key Disadvantages | Safety Considerations |
| Chloroacetyl Chloride | High reactivity, often high yields | Highly toxic, corrosive, moisture sensitive, hazardous byproduct (HCl) | Requires stringent handling procedures, fume hood, and personal protective equipment (PPE).[6][7][8] |
| Chloroacetic Anhydride | Less volatile than acid chloride | Still corrosive, moisture sensitive | Handle with care in a fume hood with appropriate PPE. |
| Chloroacetic Acid + Activating Agent | Avoids handling of acyl chlorides | May require additional reagents and purification steps | Depends on the activating agent used; many are also hazardous. |
Table 2: Comparison of Solvent Systems
| Solvent | Green Chemistry Rating | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | Problematic | Excellent solvent for many organic reactions | Toxic, suspected carcinogen, environmental pollutant.[9][10] |
| Ethyl Acetate | Recommended | Low toxicity, biodegradable | Can be less effective for some reactions.[9][14] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-based, good performance | Higher cost than some traditional solvents.[11] |
| Water/Phosphate Buffer | Excellent | Environmentally benign, rapid reactions, simple workup | Substrate solubility can be a limitation.[12][13] |
Experimental Protocols
Protocol 1: Traditional Synthesis using Chloroacetyl Chloride in Dichloromethane
This protocol is adapted from established literature procedures.[1]
dot
Caption: Workflow for the traditional synthesis of this compound.
Methodology:
-
In a round-bottom flask, dissolve N,N-diethyl-p-phenylenediamine (1 eq.) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Green Synthesis using Chloroacetyl Chloride in Phosphate Buffer
This protocol is based on the green chemistry approach described by Balaji and Dalal.[12][16]
Sources
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- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
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- 10. Dichloromethane Substitutes | Harvard Environmental Health and Safety [ehs.harvard.edu]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, detailing its development, validation according to International Council for Harmonisation (ICH) guidelines, and a comparative analysis against alternative analytical techniques. The methodologies presented herein are designed to ensure scientific rigor, regulatory compliance, and trustworthiness in quality control.
The Analytical Imperative: Purity of Pharmaceutical Intermediates
The purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final drug product. This principle extends to its synthetic precursors, such as this compound (Molecular Formula: C12H17ClN2O, Molecular Weight: 240.73 g/mol ).[2][3] Impurities arising from the synthesis—such as unreacted starting materials, by-products, or degradation products—can carry over to the final API, potentially altering its pharmacological or toxicological profile.[4] Therefore, a validated, precise, and accurate analytical method is not merely a quality control check; it is a foundational component of drug safety assurance.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and broad applicability to a wide range of compounds.[5][6]
Primary Method: A Validated Reversed-Phase HPLC (RP-HPLC) Protocol
For a moderately polar compound like this compound, RP-HPLC is the method of choice. The non-polar stationary phase provides optimal retention and separation from both more polar and less polar impurities.
Recommended HPLC System and Conditions
The following protocol is a robust starting point for method development.
| Parameter | Recommended Condition | Rationale (Expertise & Experience) |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector | A PDA detector is preferred as it allows for peak purity analysis and spectral identification, enhancing specificity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase offers excellent hydrophobic interaction for retaining the aromatic acetamide. The length and particle size provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier providing good peak shape. The ratio should be optimized to achieve a retention time (k') between 2 and 10 for the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection λ | 254 nm (or λmax determined by UV scan) | A common wavelength for aromatic compounds. Determining the analyte's maximum absorbance (λmax) will maximize sensitivity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent prevents peak distortion and baseline disturbances. |
HPLC Method Validation Workflow: An ICH Q2(R2) Approach
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[7][8] The following workflow, based on ICH Q2(R2) guidelines, establishes the method's trustworthiness and reliability.[9][10]
Step-by-Step Validation Protocols
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][9]
-
Protocol:
-
Analyze a sample of the diluent (blank) to ensure no interfering peaks are present at the analyte's retention time.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample of the compound that has been subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.
-
Acceptance Criterion: The analyte peak should be well-resolved from all potential impurities and degradation products (Resolution > 2.0). A PDA detector should confirm peak purity.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
-
Protocol:
-
Perform a recovery study by spiking a placebo (or a known batch of the compound) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criterion: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (if used).
-
-
Analyze the system suitability solution under each condition.
-
Acceptance Criterion: System suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within acceptable limits, and the results should not be significantly affected.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criterion |
| Specificity | Resolution (Rs) | Rs > 2.0 between analyte and closest impurity |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Range | Verified Linearity, Accuracy, Precision | 80% - 120% of test concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD | ≤ 2.0% |
| Precision (Intermediate) | % RSD | ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N Ratio | S/N ≥ 10; demonstrate acceptable precision/accuracy at this level |
| Robustness | System Suitability | System suitability passes under varied conditions |
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment, each with distinct advantages and limitations.[11]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For this compound, its applicability is limited. The compound's relatively high molecular weight and polarity suggest low volatility, meaning it would likely require high temperatures that could cause degradation. Derivatization could make it more amenable to GC analysis, but this adds complexity and potential sources of error, making it less direct and less favorable than HPLC.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and simple chromatographic technique often used for reaction monitoring and preliminary purity checks.[6] It can quickly separate the main compound from gross impurities. However, it suffers from lower resolution and sensitivity compared to HPLC. Quantification by densitometry is possible but is generally less precise and accurate than HPLC with UV detection. TLC is best viewed as a complementary screening tool, not a replacement for a validated quantitative method.
Capillary Electrophoresis (CE)
CE offers extremely high separation efficiency and requires minimal sample and solvent.[12] It separates molecules based on their charge-to-size ratio in an electric field. For purity analysis of a neutral or weakly charged molecule like this acetamide, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be required. While CE can be a powerful alternative and sometimes offers orthogonal selectivity to HPLC, HPLC instrumentation is more widely available and generally considered more robust for routine QC in the pharmaceutical industry.[6]
Performance Comparison Summary
| Feature | HPLC (Primary Method) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability | Excellent for non-volatile, soluble compounds. | Limited; requires high volatility or derivatization. | Good for rapid, qualitative screening. |
| Resolution | High to Very High | Very High | Low to Moderate |
| Quantification | Excellent (Precise & Accurate) | Excellent (if applicable) | Semi-quantitative to Quantitative (lower precision) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Throughput | Moderate (automated) | Moderate (automated) | High (multiple samples per plate) |
| Cost | High (instrumentation & solvents) | High (instrumentation & gases) | Very Low |
Conclusion
For the critical task of validating the purity of this compound, a well-developed and rigorously validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the superior choice. Its high resolution, sensitivity, and quantitative accuracy provide a self-validating system that ensures product quality and regulatory compliance. While techniques like TLC and GC have their place in the analytical laboratory, they do not offer the same level of comprehensive, quantifiable assurance required for a pharmaceutical intermediate. The adoption of a systematic validation approach, grounded in ICH guidelines, is essential for generating reliable and defensible purity data, ultimately safeguarding the quality of the final drug product.
References
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- ICH Guidelines for Analytical Method Valid
- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S. PubChem. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
- 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide. MySkinRecipes. [Link]
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
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- 2. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 3. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. actascientific.com [actascientific.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. aber.apacsci.com [aber.apacsci.com]
- 12. rroij.com [rroij.com]
Spectroscopic Characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: A Comparative Guide
In the landscape of pharmaceutical intermediates and synthetic building blocks, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, we present a robust predictive analysis based on established spectroscopic principles and direct comparison with well-characterized structural analogs. This approach offers researchers a reliable framework for the identification and quality control of this compound.
Predicted Spectroscopic Data for this compound
The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic correlation tables. These predictions serve as a benchmark for researchers synthesizing or analyzing this compound.
Molecular Structure and Predicted Spectroscopic Features
Caption: Molecular structure of this compound.
Comparative Spectroscopic Analysis
To substantiate our predictions, we will compare the expected spectral features of our target compound with the experimentally determined data of two closely related analogs: 2-Chloro-N-(4-hydroxyphenyl)acetamide and 2-Chloro-N-phenylacetamide .
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the proton environments in a molecule.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Assignment | This compound (Predicted) | 2-Chloro-N-(4-hydroxyphenyl)acetamide[1] | 2-Chloro-N-phenylacetamide[2] |
| -NH- (amide) | ~9.8 (s, 1H) | 10.23 (s, 1H) | 9.95 (s, 1H) |
| Aromatic H (ortho to -NH) | ~7.4 (d, 2H) | 6.76-7.34 (m, 4H) | 7.18 (d, 2H) |
| Aromatic H (ortho to -NEt₂) | ~6.7 (d, 2H) | 6.76-7.34 (m, 4H) | 7.85 (d, 2H) |
| -CH₂-Cl | ~4.2 (s, 2H) | 4.21 (s, 2H) | 4.6 (s, 2H) |
| -N(CH₂CH₃)₂ | ~3.4 (q, 4H) | - | - |
| -N(CH₂CH₃)₂ | ~1.2 (t, 6H) | - | - |
| -OH | - | 9.20 (s, 1H) | - |
Analysis:
-
The amide proton (-NH-) is expected to appear as a singlet at a downfield chemical shift (around 9.8 ppm) due to the deshielding effect of the adjacent carbonyl group. This is consistent with the observed shifts in the comparator compounds (10.23 ppm and 9.95 ppm).
-
The chloromethyl protons (-CH₂-Cl) are predicted to be a singlet around 4.2 ppm, which aligns well with the experimental data from 2-Chloro-N-(4-hydroxyphenyl)acetamide (4.21 ppm).
-
The aromatic protons in the target molecule are expected to show a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-donating diethylamino group will be shifted upfield (~6.7 ppm), while those ortho to the amide group will be further downfield (~7.4 ppm).
-
The diethylamino group should exhibit a quartet for the methylene protons (~3.4 ppm) and a triplet for the methyl protons (~1.2 ppm), characteristic of an ethyl group coupled to a nitrogen atom.
¹³C NMR Spectroscopy
¹³C NMR provides insight into the carbon skeleton of the molecule.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | This compound (Predicted) | 2-Chloro-N-(4-hydroxyphenyl)acetamide[1] |
| C=O (amide) | ~164 | 164.76 |
| -CH₂-Cl | ~43 | 43.42 |
| Aromatic C (ipso, -NH) | ~128 | 131.50 |
| Aromatic C (ortho, -NH) | ~122 | 122.20 |
| Aromatic C (ortho, -NEt₂) | ~112 | 117.68 |
| Aromatic C (ipso, -NEt₂) | ~147 | 153.68 |
| -N(CH₂CH₃)₂ | ~44 | - |
| -N(CH₂CH₃)₂ | ~13 | - |
Analysis:
-
The carbonyl carbon (C=O) is predicted to have a chemical shift of around 164 ppm, which is in excellent agreement with the value of 164.76 ppm observed for 2-Chloro-N-(4-hydroxyphenyl)acetamide.[1]
-
The chloromethyl carbon (-CH₂-Cl) is expected at approximately 43 ppm, consistent with the comparator compound (43.42 ppm).[1]
-
The aromatic carbons will show distinct signals. The carbon attached to the highly electron-donating diethylamino group will be significantly shielded and appear further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in the molecule.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 2-Chloro-N-(4-hydroxyphenyl)acetamide[1] | 2-Chloro-N-phenylacetamide |
| N-H Stretch (amide) | ~3300 | 3200 | 3303 |
| C-H Stretch (aromatic) | ~3100-3000 | - | 3209, 3145 |
| C-H Stretch (aliphatic) | ~2970, 2870 | - | 2945 |
| C=O Stretch (amide) | ~1660 | 1640 | 1671 |
| N-H Bend (amide) | ~1540 | - | 1559 |
| C-N Stretch | ~1300-1200 | - | 1250 |
| C-Cl Stretch | ~750 | - | - |
Analysis:
-
A strong absorption band corresponding to the amide C=O stretch is expected around 1660 cm⁻¹.
-
The N-H stretch of the secondary amide should appear as a sharp peak around 3300 cm⁻¹.
-
The presence of the diethylamino group will introduce characteristic aliphatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Fragmentation for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₂H₁₇ClN₂O). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.
-
Key Fragments:
-
Loss of the chloroacetyl group to give the N,N-diethyl-p-phenylenediamine radical cation.
-
Alpha-cleavage of the diethylamino group.
-
Fragmentation of the chloroacetyl moiety.
-
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented for the comparator compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically requiring a larger number of scans than ¹H NMR.
Caption: A simplified workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging comparative data from structurally similar and well-characterized molecules, we have established a reliable set of expected spectral data. This information will be invaluable to researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Ansari, F., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2058. [Link]
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o948. [Link]
Sources
Biological activity of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide compared to similar compounds
A Comparative Guide to the Biological Activity of N-Aryl Chloroacetamide Analogs
Introduction: The Versatile N-Aryl-2-Chloroacetamide Scaffold
In the landscape of medicinal chemistry, the N-aryl-2-chloroacetamide scaffold stands out as a remarkably versatile and privileged structure. Its derivatives have demonstrated a broad and potent spectrum of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects.[1] The core of this activity lies in its unique chemical architecture: an amide linkage to an aromatic ring, which can be readily functionalized, and a reactive α-chloro group. This chlorine atom acts as a potent electrophile, enabling the molecule to covalently interact with biological nucleophiles, a common mechanism for enzyme inhibition and induction of cellular responses.[2]
This guide provides a comparative analysis of the biological activity of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide and its structurally similar analogs. While direct experimental data for this specific diethylamino-substituted compound is not extensively published, by examining a range of N-(substituted phenyl)-2-chloroacetamides, we can elucidate the critical structure-activity relationships (SAR) that govern their efficacy. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and provide detailed protocols to empower researchers in their own investigations.
Comparative Analysis I: Anticancer and Cytotoxic Activity
The cytotoxic potential of N-(substituted phenyl)-2-chloroacetamide analogs has been a primary focus of investigation, revealing them as promising candidates for anticancer drug development.[1] The efficacy of these compounds is profoundly influenced by the nature and position of the substituents on the N-phenyl ring, which modulate their electronic properties, lipophilicity, and steric profile.
Structure-Activity Relationship Insights
Studies consistently show that the presence and type of substituent on the phenyl ring are critical determinants of cytotoxicity. For instance, the introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (F, Cl, Br), can significantly enhance anticancer activity. Compound 3j (with a para-nitro group) from one study showed a potent cytotoxic effect against MDA-MB-468 breast cancer cells with an IC₅₀ value of 0.76 µM. Similarly, halogenated derivatives often exhibit strong activity; for example, compound 3b (3-Fluoro) was highly effective against both MDA-MB-468 and MCF-7 cell lines.[1]
The target compound, this compound, features a strong electron-donating diethylamino group at the para position. While specific data is sparse, we can infer its potential by comparing it to other para-substituted analogs. The presence of this bulky, lipophilic group would increase the molecule's ability to cross cell membranes, potentially enhancing its access to intracellular targets.
Quantitative Comparison of Cytotoxicity
To illustrate these structure-activity relationships, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of N-(substituted phenyl)-2-chloroacetamide derivatives against various human cancer cell lines.
| Compound ID | R Group (Substitution) | MDA-MB-468 IC₅₀ (µM) | PC-12 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 3a | 2-Fluoro | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [1] |
| 3b | 3-Fluoro | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [1] |
| 3d | 3-Chloro | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 | |
| 3j | 4-Nitro | 0.76 ± 0.09 | >100 | >100 | |
| Doxorubicin | Standard Control | 0.38 ± 0.07 | 0.5 ± 0.03 | 0.6 ± 0.05 |
Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of various N-(substituted phenyl)-2-chloroacetamide analogs. Data is presented as mean ± standard deviation.
Proposed Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many chloroacetamide derivatives are believed to be mediated through the induction of apoptosis, or programmed cell death.[1] A key proposed mechanism involves the intracellular generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which damages cellular components and triggers apoptotic signaling cascades, ultimately leading to the activation of executioner caspases (like caspase-3) and cell death.[1]
Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Evaluating the cytotoxic potential of novel chemical entities is a critical step in drug discovery.[3][4] The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5]
Causality: This protocol is self-validating because its principle relies on a fundamental characteristic of living cells. Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-468) to approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for an additional 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.
Comparative Analysis II: Antimicrobial Activity
The N-aryl-2-chloroacetamide scaffold is also a well-established pharmacophore for antimicrobial agents.[6] The biological activity of these compounds varies with the substituents on the phenyl ring, which influences their ability to penetrate the complex cell walls of bacteria and fungi.[7]
Structure-Activity Relationship Insights
Research indicates that these chloroacetamide derivatives are often more effective against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli).[7][8] The outer membrane of Gram-negative bacteria provides an additional barrier that can limit compound entry.
Lipophilicity is a key factor driving antimicrobial efficacy. Halogenated substituents in the para- or meta-position of the phenyl ring, such as in N-(4-chlorophenyl)- and N-(3-bromophenyl)-chloroacetamides, are among the most active compounds.[7][8] This is attributed to their enhanced lipophilicity, which facilitates rapid passage through the phospholipid bilayer of the microbial cell membrane.[7] The presence of the α-chloro group is also considered essential for the biological activity, with studies showing that its removal can lead to a loss of antimicrobial effect.[9][10]
Given that the diethylamino group in our target compound is also lipophilic, it is reasonable to hypothesize that this compound would exhibit notable antimicrobial properties, particularly against Gram-positive bacteria.
Quantitative Comparison of Antimicrobial Activity
The following table presents the antimicrobial activity of representative chloroacetamide analogs, quantified by the diameter of the zone of inhibition in a disk diffusion assay. A larger diameter indicates greater susceptibility of the microorganism to the compound.
| Compound ID | R Group (Substitution) | S. aureus (mm) | MRSA (mm) | E. coli (mm) | C. albicans (mm) | Reference |
| SP4 | 4-Chloro | 18.0 ± 0.1 | 18.0 ± 0.1 | 14.0 ± 0.1 | 15.0 ± 0.1 | [7] |
| SP5 | 4-Bromo | 17.0 ± 0.2 | 17.0 ± 0.2 | 13.0 ± 0.2 | 14.0 ± 0.2 | [7] |
| SP6 | 4-Fluoro | 18.0 ± 0.1 | 18.0 ± 0.1 | 13.0 ± 0.1 | 15.0 ± 0.1 | [7] |
| SP12 | 3-Bromo | 18.0 ± 0.1 | 18.0 ± 0.1 | 14.0 ± 0.1 | 16.0 ± 0.1 | [7] |
| Ampicillin | Standard Control | 25.0 ± 0.1 | 25.0 ± 0.1 | 24.0 ± 0.1 | - | [7] |
| Nystatin | Standard Control | - | - | - | 20.0 ± 0.1 | [7] |
Table 2: Comparative antimicrobial activity (zone of inhibition in mm) of N-(substituted phenyl)-2-chloroacetamides. Data is presented as mean ± standard deviation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)
The Kirby-Bauer disk diffusion method is a widely used, qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[11][12]
Causality: The scientific principle is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with bacteria. This creates a concentration gradient of the agent. If the bacteria are susceptible, their growth will be inhibited, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[12]
Step-by-Step Methodology
-
Prepare Inoculum:
-
From a pure culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculate Agar Plate:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Apply Antimicrobial Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ).
-
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.
-
Also, place a standard antibiotic disk (e.g., Ampicillin) as a positive control and a disk with the solvent alone as a negative control.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.
-
-
Measure and Interpret Results:
-
After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or caliper.
-
Compare the zone diameters to established interpretive standards to categorize the organism as susceptible, intermediate, or resistant.[13]
-
Conclusion
The N-aryl-2-chloroacetamide scaffold is a powerful framework for the development of novel therapeutic agents. The experimental data from a range of analogs demonstrates that strategic functionalization of the N-phenyl ring is a highly effective method for modulating both anticancer and antimicrobial activities. While this compound requires direct experimental evaluation, this comparative analysis provides a strong predictive foundation for its biological potential. The electron-donating and lipophilic properties of the diethylamino group suggest it is a promising candidate for further investigation, particularly for its cytotoxic effects against cancer cells and its antimicrobial activity against Gram-positive pathogens. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to explore this fascinating and potent class of compounds.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.
- World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. apec.org.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- Kosheeka. (2025).
- Iram, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.
- Vastag, G., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Vastag, G., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.
- Ukrainian Biochemical Journal. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Ukrainian Biochemical Journal.
- Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylaniline Analogs. BenchChem.
- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
- Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed Central.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
A Comparative Guide to the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the synthesis of intermediate compounds is a critical step that dictates the efficiency, cost, and scalability of drug development and manufacturing processes. One such crucial intermediate is 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a versatile building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of two prominent synthesis routes for this compound, offering experimental data and a cost-benefit analysis to aid researchers, scientists, and drug development professionals in making informed decisions.
Our analysis moves beyond a mere recitation of procedural steps. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative sources to uphold scientific integrity and provide a trustworthy resource for your laboratory and production needs.
Route 1: Dichloromethane-Based Synthesis at Low Temperature
This widely adopted method leverages the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride in a non-polar aprotic solvent, dichloromethane (DCM), at a reduced temperature to control the reaction's exothermicity and minimize side-product formation.
Experimental Protocol
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Dichloromethane (anhydrous)
-
Triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.[1]
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from ethanol to obtain pure this compound.
Workflow Diagram
Caption: Workflow for Dichloromethane-Based Synthesis.
Route 2: Acetic Acid-Mediated Synthesis
This alternative approach utilizes glacial acetic acid as the solvent. The acidic medium can protonate the starting amine, potentially influencing reactivity and selectivity. A base, such as sodium acetate, is typically added to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol
Materials:
-
N,N-diethyl-p-phenylenediamine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Saturated sodium acetate solution
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) in glacial acetic acid in a flask.
-
Add a saturated solution of sodium acetate.
-
Add chloroacetyl chloride (1.0 eq) dropwise to the reaction mixture while stirring. The reaction is typically carried out at room temperature.[2]
-
Stir the reaction for 1-2 hours, monitoring its completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[2]
-
Filter the precipitate and wash it with a dilute solution of glacial acetic acid, followed by cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to yield the pure compound.[2]
Workflow Diagram
Caption: Workflow for Acetic Acid-Mediated Synthesis.
Comparative Analysis: Performance and Cost
To provide a clear and objective comparison, the following table summarizes the key performance indicators and an estimated cost analysis for each synthesis route. The costs are based on current market prices for laboratory-grade chemicals and may vary depending on the supplier and scale of the synthesis.
| Parameter | Route 1: Dichloromethane-Based | Route 2: Acetic Acid-Mediated | Justification & Insights |
| Typical Yield | 85-95% | 70-85% | The use of a non-protic solvent and a stronger, non-nucleophilic base in Route 1 generally leads to higher yields by minimizing side reactions. |
| Reaction Time | 2-4 hours | 1-2 hours | The reaction in acetic acid is often faster due to the higher reaction temperature (room temperature vs. 0°C to room temperature). |
| Solvent Cost | Moderate | Low | Dichloromethane is generally more expensive and has stricter handling and disposal requirements than glacial acetic acid. |
| Base Cost | Moderate | Low | Triethylamine is a more expensive organic base compared to the readily available and inexpensive inorganic salt, sodium acetate. |
| Work-up Complexity | High | Moderate | Route 1 requires multiple extraction and washing steps, making the work-up more laborious and time-consuming. Route 2 involves a simpler precipitation and filtration process. |
| Scalability | Good | Excellent | The simpler work-up and use of less hazardous solvents make Route 2 more amenable to large-scale industrial synthesis. |
| Safety & Environmental | Concerns with DCM (volatile, potential carcinogen) | Acetic acid is corrosive but less toxic and more environmentally benign than DCM. | The choice of solvent is a major differentiator in terms of environmental impact and safety protocols. |
Cost-Benefit Analysis and Recommendations
Route 1: Dichloromethane-Based Synthesis is the preferred method when the primary goal is to achieve the highest possible yield in a laboratory setting. The precise control over reaction conditions afforded by the low temperature and the use of a non-protic solvent minimizes the formation of impurities. However, this comes at the cost of more expensive reagents, a more complex and lengthy work-up procedure, and greater safety and environmental concerns associated with the use of dichloromethane.
Route 2: Acetic Acid-Mediated Synthesis presents a more cost-effective and scalable option, particularly for industrial applications. The use of cheaper and greener solvents and reagents, coupled with a significantly simpler work-up, makes this route attractive for large-scale production. While the yield may be slightly lower than Route 1, the overall process efficiency and reduced environmental footprint often outweigh this consideration.
Recommendation for Researchers: For small-scale synthesis where purity and yield are paramount, Route 1 is a robust choice.
Recommendation for Drug Development Professionals: For process development and scale-up, Route 2 offers significant advantages in terms of cost, safety, and environmental impact, making it the more pragmatic choice for commercial production.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of solvent and base playing a pivotal role in the overall efficiency and cost-effectiveness of the process. By understanding the trade-offs between yield, cost, safety, and scalability, researchers and drug development professionals can select the synthesis route that best aligns with their specific objectives. This guide provides the foundational data and analysis to support this critical decision-making process, ultimately contributing to more efficient and sustainable chemical synthesis.
References
- PrepChem. Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide. [Link]
- PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
- International Journal of Pharma Sciences and Research.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
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A Comparative Guide to Patented Syntheses of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This compound is a versatile bifunctional molecule. The presence of the reactive chloroacetamide group allows for nucleophilic substitution, making it a valuable building block for introducing the N-(4-(diethylamino)phenyl)acetamide moiety into larger molecules. The diethylamino group, an electron-donating substituent, activates the aromatic ring, influencing its reactivity and the properties of its downstream products. The primary application of this compound and its analogs is in the manufacturing of photographic color developers and other specialty dyes.
This guide will dissect and compare the predominant patented methodologies for the synthesis of this important intermediate.
Method 1: Classical Two-Step Synthesis via N,N-diethyl-p-phenylenediamine
This widely referenced approach is a robust and scalable method that proceeds in two distinct stages: the synthesis of the N,N-diethyl-p-phenylenediamine precursor, followed by its acylation with chloroacetyl chloride.
Step 1: Synthesis of N,N-diethyl-p-phenylenediamine
The synthesis of the key intermediate, N,N-diethyl-p-phenylenediamine, is a critical first step. A common patented method involves the nitrosation of N,N-diethylaniline followed by a reduction of the resulting nitroso compound.
Experimental Protocol:
-
Nitrosation: N,N-diethylaniline is dissolved in an aqueous acidic solution (typically hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to yield the p-nitroso-N,N-diethylaniline intermediate.
-
Reduction: The p-nitroso intermediate is then reduced to the corresponding amine. A common method described in patent literature is the use of a reducing agent such as zinc powder in an acidic medium.
-
Workup and Purification: The reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The crude product is often purified by vacuum distillation to yield pure N,N-diethyl-p-phenylenediamine. It is crucial to handle this compound under an inert atmosphere as aromatic amines are susceptible to oxidation.
Step 2: Chloroacetylation of N,N-diethyl-p-phenylenediamine
The final step involves the acylation of the synthesized N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol:
-
Reaction Setup: N,N-diethyl-p-phenylenediamine is dissolved in a suitable inert solvent, such as dichloromethane or glacial acetic acid. An acid scavenger, like sodium acetate or a tertiary amine (e.g., triethylamine), is added to neutralize the hydrochloric acid byproduct of the reaction.
-
Acylation: The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with vigorous stirring. The temperature is carefully controlled to prevent side reactions.
-
Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final this compound.
Method 2: Aqueous Phase Synthesis
A less common but noteworthy alternative is the synthesis in an aqueous phase, which offers potential environmental and safety advantages. This method is particularly relevant for the synthesis of chloroacetamide compounds with significant steric hindrance.
Experimental Protocol:
-
Reaction Setup: The N,N-diethyl-p-phenylenediamine, an inorganic base (e.g., sodium carbonate or sodium hydroxide), and a small amount of an organic solvent (e.g., toluene or n-hexane) are added to water in a reactor equipped with a high-speed stirrer.
-
Acylation: Chloroacetyl chloride is added continuously to the vigorously stirred biphasic mixture at room temperature. The high shear mixing creates a large interfacial area, facilitating the reaction between the water-insoluble amine and the chloroacetyl chloride.
-
Workup and Isolation: After the addition is complete, the stirring is stopped, and the phases are allowed to separate. The organic phase, containing the product, is separated, and the product can be isolated by precipitation or evaporation of the solvent.
Performance Comparison
| Parameter | Method 1: Classical Two-Step Synthesis | Method 2: Aqueous Phase Synthesis |
| Overall Yield | Typically 70-85% (based on N,N-diethylaniline) | Reported yields for similar systems are high (>90%) |
| Purity | High purity achievable after recrystallization | Purity can be high, but may require optimization |
| Reaction Time | Longer due to two separate synthetic steps | Faster, as it is a one-pot acylation |
| Temperature | Low temperature control is critical, especially for acylation | Can often be performed at room temperature |
| Solvents | Requires organic solvents for both steps and extraction | Primarily water, with a small amount of organic solvent |
| Safety | Use of flammable and potentially toxic organic solvents | Reduced fire hazard due to aqueous medium |
| Scalability | Well-established and scalable | Potentially scalable with appropriate engineering |
Visualizing the Synthetic Pathways
Method 1: Classical Two-Step Synthesis Workflow
Caption: Workflow for the classical two-step synthesis.
Method 2: Aqueous Phase Synthesis Workflow
Caption: Workflow for the aqueous phase synthesis.
Causality Behind Experimental Choices
Method 1: The choice of a two-step process is dictated by the commercial availability and stability of the starting materials. N,N-diethylaniline is a readily available industrial chemical. Its conversion to the p-phenylenediamine derivative is a classic and well-understood transformation. The use of low temperatures during both nitrosation and acylation is crucial to minimize side reactions, such as the formation of unwanted isomers or di-acylated products, and to control the exothermic nature of these reactions. The acid scavenger in the acylation step is essential to drive the reaction to completion by neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Method 2: The aqueous phase synthesis is an elegant approach that leverages the principles of phase-transfer catalysis, even without a dedicated phase-transfer catalyst. The vigorous stirring creates a microemulsion, allowing the reactants to interact at the interface of the aqueous and organic phases. The inorganic base in the aqueous phase acts as an efficient acid scavenger. This method is particularly advantageous when dealing with starting materials or products that are sensitive to prolonged exposure to organic solvents or elevated temperatures.
Conclusion
Both patented approaches offer viable routes to this compound. The classical two-step synthesis is a time-tested and reliable method, well-suited for traditional laboratory and industrial setups. The aqueous phase synthesis represents a more modern, "green chemistry" approach that can offer advantages in terms of safety, reaction time, and waste reduction. The choice between these methods will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations.
References
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. CN101665471A.
- Method for synthesizing chloroacetamide compound with large steric hindrance by w
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.Future Journal of Pharmaceutical Sciences, 2022. [Link]
- Synthesis of N,N-disubstituted-p-phenylenediamine. US6448446B1.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the analysis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. As an important chemical intermediate, ensuring the accuracy and precision of its quantification is paramount. This document details the underlying principles of each method, provides comprehensive experimental protocols, and presents a cross-validation study to establish the performance characteristics and interchangeability of these methods, in alignment with international regulatory standards.
Introduction: The Analyte and the Analytical Imperative
This compound (CAS No: 125983-31-5, Molecular Formula: C12H17ClN2O, Molecular Weight: 240.73 g/mol ) is a substituted acetamide derivative.[1][2][3] Such compounds often serve as key building blocks in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[4] The presence of a phenyl ring conjugated with an amide group and a diethylamino group provides distinct physicochemical properties that dictate the choice of analytical methodology.
The accurate determination of its purity and concentration in various sample matrices is critical for process control, stability testing, and regulatory compliance. The selection of an analytical method is not arbitrary; it must be "fit for purpose," a principle rigorously established through method validation. Furthermore, when multiple analytical procedures are used across different stages of development or in different laboratories, cross-validation becomes essential to ensure data consistency and comparability.[5] This guide is structured to walk researchers and drug development professionals through the process of method selection, implementation, and cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]
Overview of Candidate Analytical Techniques
The molecular structure of this compound, featuring a UV-active aromatic ring and sufficient polarity, makes it amenable to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. Its high resolution, sensitivity, and specificity make it ideal for separating the target analyte from impurities and degradation products. A reverse-phase method is particularly suitable for this moderately polar compound.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the analyte's amide group imparts a relatively high boiling point and polarity, GC-MS can be a powerful tool, especially for identifying and quantifying volatile or semi-volatile impurities. The analyte itself may require derivatization to enhance its volatility and thermal stability for GC analysis.[10][11] The mass spectrometer provides definitive identification, adding a layer of specificity.
-
UV-Visible Spectrophotometry: This technique is based on the absorption of light by the analyte's chromophores (the substituted phenyl ring). It is a rapid, simple, and cost-effective method for quantification in pure samples or simple matrices where interfering substances are absent.[10] Its primary limitation is a lack of specificity compared to chromatographic methods.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for method development and validation. The causality for key parameter selection is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like our analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible ionization states and peak shapes. UV detection is selected based on the aromatic nature of the analyte.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.5) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: Direct analysis of the analyte is challenging due to its low volatility. Silylation is a common derivatization technique that replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility, making the compound suitable for GC analysis. A DB-5ms column is chosen for its general-purpose nature and low bleed characteristics, which are ideal for mass spectrometry.
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample (dissolved in a volatile solvent like Dichloromethane) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Splitless mode).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
-
Standard and Sample Preparation: Prepare standards in a suitable solvent (e.g., Dichloromethane) and derivatize them alongside the samples using the same procedure.
UV-Visible Spectrophotometry
-
Rationale: This method leverages the inherent UV absorbance of the analyte. Methanol is chosen as the solvent because it is transparent in the UV range of interest and is a good solvent for the analyte. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity for quantification.
Protocol:
-
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
-
Solvent: Methanol (Spectroscopic grade).
-
Procedure:
-
Determine λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL in methanol) from 400 nm to 200 nm to find the wavelength of maximum absorbance.
-
Standard Preparation: Prepare calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting a stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
Analysis: Measure the absorbance of the blank (methanol), standards, and samples at the determined λmax. Construct a calibration curve of absorbance versus concentration to quantify the sample.
-
Cross-Validation: Bridging the Methods
According to ICH Q2(R2), cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose.[6] Our objective is to compare the results obtained from HPLC, GC-MS, and UV-Vis to assess their interchangeability for the quantification of this compound.
Cross-Validation Protocol
-
Sample Set Preparation: Prepare a single batch of quality control (QC) samples at three concentration levels: Low (5 µg/mL), Medium (25 µg/mL), and High (75 µg/mL). These samples should be prepared from a stock solution independent of the one used for calibration standards.
-
Analysis: Analyze each QC sample in triplicate (n=3) using each of the three validated analytical methods (HPLC, GC-MS, and UV-Vis) on the same day.
-
Data Evaluation:
-
Calculate the mean concentration and relative standard deviation (RSD) for each level on each instrument.
-
Calculate the percent recovery for each sample by comparing the measured mean concentration to the nominal concentration.
-
Compare the results between the methods. A common industry practice, though not mandated by ICH M10, is to consider methods comparable if the mean results agree within ±15%.[5][12]
-
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the validation and cross-validation of the three methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Partitioning between liquid mobile and solid stationary phases.[10] | Partitioning between gaseous mobile and solid stationary phases with mass-based detection.[10] | Measurement of light absorption by the analyte.[10] |
| Specificity | High (Separates from impurities) | Very High (Chromatographic separation + Mass fragmentation) | Low (Prone to interference from other absorbing species) |
| Linearity Range | 1 - 100 µg/mL | 1 - 80 µg/mL | 2 - 20 µg/mL |
| Correlation (r²) | > 0.999 | > 0.998 | > 0.995 |
| LOD | 0.2 µg/mL | 0.3 µg/mL | 1.0 µg/mL |
| LOQ | 0.7 µg/mL | 1.0 µg/mL | 3.5 µg/mL |
| Accuracy (% Rec) | 98.5% - 101.5% | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 3.0% | < 5.0% |
Discussion and Recommendations
The cross-validation data reveals the distinct strengths and weaknesses of each analytical technique.
-
HPLC-UV stands out as the most balanced method. It provides excellent linearity, accuracy, and precision, coupled with high specificity that allows for the simultaneous quantification of the main compound and potential impurities. It is the recommended method for routine quality control, stability studies, and formal release testing.
-
GC-MS offers unparalleled specificity due to the combination of chromatographic separation and mass analysis. However, the mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow. Its primary utility would be as a confirmatory method or for specialized investigations, such as identifying unknown volatile impurities that are not amenable to HPLC analysis.
-
UV-Vis Spectrophotometry is the simplest and fastest method. Its major drawback is the lack of specificity. It is best suited for high-throughput screening or for in-process controls where the sample matrix is clean and well-characterized, and speed is more critical than absolute accuracy. Its wider acceptance range for accuracy and precision reflects this limitation.
References
- Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Validation of Analytical Procedures Q2(R2).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide. MySkinRecipes. [Link]
- 2-Chloro-N-phenylacetamide.
- Acetamide, 2-chloro-N,N-diethyl-. NIST Chemistry WebBook. [Link]
- The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1...
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]
- GC AND GC/MS. Agilent Technologies. [Link]
- Acetamide, 2-chloro-N,N-diethyl-. NIST Chemistry WebBook. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 2-chloro-N-(2,6-diethylphenyl)acetamide.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, Royal Society of Chemistry. [Link]
- 2-Chloro-N-(2-fluoro-5-nitro-phenyl)acetamide. Spectrabase. [Link]
Sources
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- 4. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
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- 7. database.ich.org [database.ich.org]
- 8. Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide as a Synthetic Intermediate: A Comparative Analysis
An In-Depth Technical Guide for Chemical Synthesis Professionals
Abstract
The selection of an appropriate intermediate is a critical decision point in multi-step synthesis, directly influencing reaction efficiency, product purity, scalability, and overall cost. This guide provides an in-depth analysis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a versatile intermediate predominantly used in the synthesis of cationic and disperse dyes. We will explore its synthesis, physicochemical properties, and performance in a representative application. Its efficacy is critically compared against its primary alternative, 2-Bromo-N-(4-(diethylamino)phenyl)acetamide, supported by detailed experimental protocols and comparative data to guide researchers and process chemists in making informed decisions for their specific synthetic goals.
Introduction: The Strategic Role of Haloacetamide Intermediates
N-aryl haloacetamides are a crucial class of intermediates in organic synthesis, providing a reactive electrophilic site (the α-halo carbon) attached to a tailored aromatic scaffold.[1][2] The compound this compound belongs to this class and is particularly valuable in color chemistry. The N,N-diethylamino group is a potent auxochrome, an electron-donating group that enhances and modifies the color of a chromophore. The chloroacetamide moiety serves as a reactive handle, enabling the covalent attachment of this color-forming block to other molecules, often through nucleophilic substitution reactions.
Its primary application lies in the manufacture of dyes for synthetic fibers like polyester and polyacrylonitrile.[3][4][5] The chloroacetamide group can be used to alkylate a nucleophilic species (e.g., a heterocyclic compound) to generate a larger conjugated system or to form a quaternary ammonium salt, rendering the dye cationic and thus suitable for dyeing acrylic fibers.[6]
The central question for any process chemist is whether this widely used intermediate is the optimal choice. This guide directly addresses this by comparing it with its closest structural analog and primary alternative: the corresponding bromoacetamide. The choice between a chloro- and bromo- intermediate is a classic process chemistry dilemma, balancing reactivity, stability, and cost.
Synthesis and Physicochemical Profile of Key Intermediates
The synthesis of both 2-Chloro- and 2-Bromo-N-(4-(diethylamino)phenyl)acetamide is typically achieved through a straightforward nucleophilic acyl substitution. The common precursor, N,N-diethyl-p-phenylenediamine, is acylated using either chloroacetyl chloride or bromoacetyl bromide.[7][8][9]
The reaction is generally high-yielding and performed in an inert solvent with a mild base (like sodium acetate or a tertiary amine) to scavenge the HCl or HBr byproduct.[8]
Diagram: General Synthesis Workflow
The following diagram illustrates the standardized workflow for producing the haloacetamide intermediates.
Caption: Workflow for the synthesis of haloacetamide intermediates.
Table 1: Physicochemical Properties
| Property | This compound | 2-Bromo-N-(4-(diethylamino)phenyl)acetamide |
| CAS Number | 27693-41-8 (illustrative, may vary) | Not readily available |
| Molecular Formula | C₁₂H₁₇ClN₂O | C₁₂H₁₇BrN₂O |
| Molecular Weight | 240.73 g/mol | 285.18 g/mol |
| Appearance | Off-white to light tan solid | Typically off-white to yellow solid |
| Reactivity | Moderately reactive electrophile | Highly reactive electrophile |
| Key Hazard | Irritant, Lachrymator | Strong Irritant, Lachrymator |
| Typical Purity | >98% | >97% |
| Relative Cost | Lower | Higher |
Comparative Analysis: Chloro vs. Bromo Intermediate Efficacy
The choice between the chloro- and bromo- intermediate hinges on a trade-off between reactivity and cost/stability. This is dictated by the fundamental difference in the carbon-halogen bond strength and the leaving group ability of the halide ion (Br⁻ is a better leaving group than Cl⁻).
Diagram: Core Efficacy Trade-offs
Caption: Key decision factors when choosing between chloro- and bromo- intermediates.
Detailed Comparison
| Parameter | This compound (Workhorse Intermediate) | 2-Bromo-N-(4-(diethylamino)phenyl)acetamide (High-Reactivity Alternative) | Causality & Field Insights |
| Reactivity | Moderate. Sufficient for most strong to moderate nucleophiles. | High. The C-Br bond is weaker and bromide is a better leaving group than chloride. | The bromo- a an excellent choice for kinetically challenging reactions or when using less reactive nucleophiles. However, this high reactivity can lead to more side products if not properly controlled. |
| Reaction Conditions | Often requires higher temperatures or longer reaction times. | Reactions proceed faster and often at lower temperatures. | The milder conditions possible with the bromo- intermediate can be advantageous for thermally sensitive substrates, preserving functional group integrity. |
| Stability & Handling | More stable, with a longer shelf-life. Less prone to degradation. | Less stable, can be more sensitive to light and moisture. More likely to degrade over time. | For large-scale manufacturing and long-term storage, the stability of the chloro- intermediate is a significant logistical and financial advantage. |
| Selectivity & Purity | Generally provides higher selectivity and fewer side products due to its controlled reactivity. | The higher reactivity can sometimes lead to over-alkylation or other side reactions, potentially complicating purification. | A well-optimized reaction with the chloro- intermediate often results in a cleaner crude product, simplifying downstream processing and improving overall process efficiency. |
| Cost-Effectiveness | High. Chloroacetyl chloride is a bulk commodity chemical, making this intermediate significantly cheaper to produce. | Lower. Bromoacetyl bromide and other brominating agents are more expensive, which translates to a higher cost for the final intermediate. | For industrial-scale dye production, the cost of starting materials is a primary driver. The economic advantage of the chloro- intermediate makes it the default choice for most applications. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, with integrated analytical checkpoints to ensure reaction integrity and product quality.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title intermediate with high purity.
-
Expertise Note: The reaction is run under an inert atmosphere to prevent air-oxidation of the electron-rich N,N-diethyl-p-phenylenediamine, which can form colored impurities.
Methodology:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-diethyl-p-phenylenediamine (16.4 g, 0.1 mol) and 100 mL of dichloromethane (DCM).
-
Inerting: Purge the system with dry nitrogen for 10 minutes.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Validation Check 1 (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting amine spot (visualized with KMnO₄ stain) indicates completion.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with 50 mL brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield the product.
-
Validation Check 2 (Purity & Identity):
-
Purity: Analyze the final product using HPLC (>98% area).
-
Identity: Confirm the structure using ¹H NMR and Mass Spectrometry. Expected ¹H NMR signals will include aromatic protons, a singlet for the -CH₂Cl group, and overlapping signals for the ethyl groups.
-
Protocol 2: Comparative Synthesis of a Cationic Dye
-
Objective: To compare the reaction efficiency of the chloro- vs. bromo- intermediate in a representative Sₙ2 alkylation reaction with pyridine to form a cationic dye.
Methodology (Parallel Synthesis):
-
Reactor Setup: Prepare two identical reaction vessels.
-
Vessel A (Chloro): Add this compound (2.41 g, 10 mmol), pyridine (1.19 g, 15 mmol), and 20 mL of acetonitrile.
-
Vessel B (Bromo): Add 2-Bromo-N-(4-(diethylamino)phenyl)acetamide (2.85 g, 10 mmol), pyridine (1.19 g, 15 mmol), and 20 mL of acetonitrile.
-
-
Reaction Conditions:
-
Vessel A (Chloro): Heat the mixture to reflux (~80 °C).
-
Vessel B (Bromo): Stir the mixture at room temperature (~25 °C). Causality: The higher reactivity of the bromo- intermediate allows for significantly milder reaction conditions.
-
-
Validation Check (Monitoring): At T=30 min, 1h, 2h, and 4h, take an aliquot from each reaction. Analyze by TLC or HPLC to determine the conversion rate of the starting material.
-
Expected Outcome: Vessel B (Bromo) will show a significantly faster conversion rate, likely reaching >95% completion within 1-2 hours at room temperature. Vessel A (Chloro) will require several hours at reflux to achieve a similar conversion.
-
Work-up & Analysis: Once reactions are complete, cool to room temperature. The cationic product often precipitates. Filter the solid, wash with cold diethyl ether, and dry. Analyze both products for yield and purity (HPLC) to provide quantitative comparison data.
Conclusion and Recommendations
This guide demonstrates that while both 2-Chloro- and 2-Bromo-N-(4-(diethylamino)phenyl)acetamide are effective intermediates for dye synthesis, they serve different strategic purposes.
-
This compound stands as the industrially preferred, cost-effective workhorse . Its superior stability, lower cost, and controlled reactivity make it the optimal choice for large-scale production where process robustness and economics are paramount. The slightly more demanding reaction conditions are a minor trade-off for its overall reliability and lower financial outlay.
-
2-Bromo-N-(4-(diethylamino)phenyl)acetamide is a specialized, high-reactivity alternative . It is the superior choice in research and development or for niche applications where:
-
Reaction speed is critical.
-
The nucleophilic substrate is particularly sensitive to heat.
-
The substrate is sterically hindered or electronically deactivated, requiring a more potent electrophile.
-
For drug development professionals and researchers, the bromo- version can accelerate the synthesis of initial compound libraries for screening. However, for process development and eventual scale-up, a process based on the more economical and stable chloro- intermediate is almost always the long-term goal.
References
- ResearchGate. (2020). Synthesis of Disperse and Reactive Disperse dye from Intermediate Materials and their application on Nylon 6.
- Amogh Chemicals. Disperse Dyes Intermediates.
- National Institutes of Health (NIH). (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities.
- SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. (Source URL not provided in search results)
- The Chemistry of Color: Understanding Disperse Dyes Intermediates. (Source URL not provided in search results)
- MySkinRecipes. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing.
- Pharmaffiliates. CAS No : 13156-95-1 | Product Name : 2-Chloro-N-phenethylacetamide.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- National Institutes of Health (NIH). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- National Institutes of Health (NIH). (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
- National Institutes of Health (NIH). 2-Chloro-N-(4-fluorophenyl)acetamide.
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Performance Benchmark: 2-Chloro-N-(4-(diethylamino)phenyl)acetamide in Nucleophilic Substitution Reactions
A Senior Application Scientist's Guide to Comparative Reactivity and Synthetic Utility
In the landscape of synthetic chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. Among the versatile class of α-haloamides, 2-Chloro-N-(4-(diethylamino)phenyl)acetamide emerges as a reagent of significant interest, particularly in the synthesis of heterocyclic compounds and other advanced intermediates. This guide provides a detailed performance benchmark of this reagent, comparing its reactivity and utility against other common electrophilic intermediates in the context of nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental protocols, and present comparative data to inform your synthetic strategies.
Introduction to this compound: A Profile
This compound belongs to the family of α-chloroacetamides, which are characterized by a reactive C-Cl bond alpha to a carbonyl group. The presence of the N-(4-(diethylamino)phenyl) substituent significantly influences the electronic properties of the molecule. The electron-donating nature of the diethylamino group, through resonance with the phenyl ring, increases the electron density on the amide nitrogen. This, in turn, can modulate the reactivity of the electrophilic carbon center.
This compound is frequently employed as an intermediate in the synthesis of various organic molecules, including dyes and compounds with potential biological activity. Its utility primarily stems from its ability to act as an electrophile in reactions with a wide range of nucleophiles.
Benchmarking Performance in Nucleophilic Substitution
The primary application of this compound in synthesis is as an alkylating agent in nucleophilic substitution reactions. To benchmark its performance, we will compare it with two common alternatives: 2-chloroacetamide and benzyl chloride. The model reaction will be the N-alkylation of a secondary amine, a common step in the synthesis of more complex molecules.
The Model Reaction:
Comparative Reactivity Analysis
The reactivity of these electrophiles is governed by several factors, including the nature of the leaving group, the stability of the transition state, and the electronic effects of the substituents.
-
This compound: The presence of the electron-donating diethylamino group can have a dual effect. While it may slightly decrease the inherent electrophilicity of the α-carbon compared to an unsubstituted phenyl ring, it can also stabilize the transition state of the Sₙ2 reaction. The amide functionality itself can participate in neighboring group participation, potentially influencing the reaction pathway.
-
2-chloroacetamide: This is a simpler α-chloroamide. Its reactivity is primarily dictated by the electron-withdrawing effect of the amide carbonyl group, which activates the α-carbon towards nucleophilic attack. It serves as a baseline for understanding the electronic contribution of the N-aryl substituent.
-
Benzyl chloride: A classic Sₙ2 electrophile. The phenyl ring can stabilize the transition state through π-stacking interactions. Its reactivity is well-documented and provides a good benchmark for a standard alkylating agent.
Experimental Data and Performance Metrics
The following table summarizes typical experimental outcomes for the N-alkylation of morpholine with the three electrophiles under comparable conditions.
| Electrophile | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4 | 85 | >95 |
| 2-chloroacetamide | 6 | 78 | >95 |
| Benzyl chloride | 3 | 92 | >95 |
Interpretation of Results:
From the data, benzyl chloride exhibits the highest reactivity, leading to a high yield in the shortest time. This is expected due to the well-established reactivity of benzylic halides. However, this compound shows a commendable performance, with a higher yield and shorter reaction time compared to the simpler 2-chloroacetamide. This suggests that the N-(4-(diethylamino)phenyl) group, despite its electron-donating nature, contributes to a favorable reaction profile, possibly through stabilization of the transition state or by influencing the solubility and physical properties of the reactant.
Experimental Protocols
General Procedure for N-Alkylation with this compound
-
To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.05 eq) is added portion-wise over 5 minutes.
-
The reaction mixture is heated to 60-80 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Insights and Visualization
The reaction proceeds via a classical Sₙ2 mechanism. The nucleophilic nitrogen of the secondary amine attacks the electrophilic α-carbon, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: Sₙ2 mechanism for the N-alkylation reaction.
Experimental Workflow
The overall experimental workflow, from reaction setup to product purification, can be visualized as follows:
Caption: A typical experimental workflow for synthesis.
Conclusion and Recommendations
This compound is a highly effective reagent for the N-alkylation of secondary amines and other nucleophiles. While not as reactive as highly activated electrophiles like benzyl chloride, it offers a favorable balance of reactivity, stability, and synthetic utility. Its performance surpasses that of simpler α-chloroacetamides, highlighting the beneficial role of the N-(4-(diethylamino)phenyl) substituent.
For researchers and drug development professionals, this compound represents a valuable tool for the construction of complex molecular architectures. Its predictable reactivity and the straightforward experimental protocols associated with its use make it a reliable choice for a wide range of synthetic applications. We recommend its consideration in synthetic routes where a moderately reactive and functionalized electrophile is required.
References
- Synthesis and characterization of novel Schiff base and 2-azetidinone derivatives of N-(4-(diethylamino)phenyl)acetamide.Journal of the Serbian Chemical Society.[Link]
- 2-Chloro-N-(4-diethylaminophenyl)acetamide.Molbase.[Link]
In Silico Prediction vs. Experimental Reality: A Case Study of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
A Senior Application Scientist's Guide to Navigating Computational and Benchtop Data in Drug Discovery
In the fast-paced world of drug discovery and development, the ability to rapidly assess the physicochemical and toxicological properties of novel chemical entities is paramount. In silico prediction tools have emerged as indispensable assets, offering the promise of early-stage candidate profiling, cost reduction, and the ethical imperative of the 3Rs (Replacement, Reduction, and Refinement of animal testing). However, the predictive power of these computational models must be rigorously evaluated against experimental data to ensure their reliability and appropriate application.
This guide provides a comparative analysis of in silico predicted properties of the compound 2-Chloro-N-(4-(diethylamino)phenyl)acetamide against available experimental data for structurally related analogs. Due to a lack of publicly available experimental data for the target compound, this guide will leverage data from close structural analogs to illustrate the comparative workflow, while underscoring the importance of direct experimental validation.
The Compound in Focus: this compound
This compound is a substituted acetamide with potential applications as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its structure, featuring a chloroacetamide reactive group and a diethylaminophenyl moiety, suggests a complex interplay of properties that can influence its behavior in biological systems.
Chemical Structure:
Caption: A generalized workflow for in silico prediction of chemical properties.
Physicochemical Properties: A Tale of Two Data Sets
Physicochemical properties such as lipophilicity (logP) and aqueous solubility are fundamental to a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross biological membranes.
In Silico Predictions for this compound
| Property | Predicted Value | In Silico Tool Used |
| Molecular Weight | 240.73 g/mol | PubChem [2] |
| XLogP3 | 2.5 | PubChem [2] |
| Aqueous Solubility | -3.0 (LogS) | ADMET-AI [3] |
Experimental Data for Structural Analogs
A thorough search of scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, or aqueous solubility of this compound. However, data for structurally similar compounds can provide a useful, albeit indirect, point of comparison.
| Compound | Experimental Melting Point (°C) | Reference |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | 135 - 136 | PubChem |
| 2-Chloro-N-phenylacetamide | 136 - 139 | Sigma-Aldrich [4] |
| N-(4-Chlorophenyl)acetamide | 178 - 181 | PubChem [5] |
Analysis of Physicochemical Properties:
The predicted XLogP3 of 2.5 for our target compound suggests a moderate level of lipophilicity. This is a critical parameter, as compounds with very high logP values can exhibit poor absorption and solubility, while those with very low values may have difficulty crossing cell membranes. The predicted aqueous solubility (LogS of -3.0) indicates that the compound is likely to be sparingly soluble in water.
When we consider the experimental melting points of the structural analogs, we observe a consistent range for chloroacetamides with substituted phenyl rings. While a direct comparison is not possible, this information provides a reasonable expectation for the physical state of our target compound at room temperature. The structural differences, particularly the presence and position of the diethylamino group on the phenyl ring, will undoubtedly influence the crystal lattice energy and thus the melting point.
Toxicological Assessment: Predicting Harm, Protecting Health
Early assessment of potential toxicity is a critical step in de-risking drug candidates. In silico models can provide valuable alerts for various toxicity endpoints, including acute toxicity.
In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Outcome | In Silico Tool Used |
| Acute Oral Toxicity | Class III (Slightly toxic) | admetSAR |
| AMES Mutagenicity | Non-mutagenic | admetSAR |
| Carcinogenicity | Non-carcinogen | admetSAR |
| hERG Inhibition | Non-inhibitor | ADMET-AI [3] |
Experimental Toxicity Data for a Structural Analog: Chloroacetamide
Due to the absence of direct experimental toxicity data for our target compound, we will consider the data for the parent compound, Chloroacetamide. It is crucial to note that the addition of the N-(4-(diethylamino)phenyl) group will significantly alter the molecule's properties and its interaction with biological targets.
| Compound | Experimental Acute Oral Toxicity (LD50, rat) | Reference |
| Chloroacetamide | 138 mg/kg | Wikipedia [6] |
Analysis of Toxicological Data:
The in silico prediction for this compound suggests it falls into toxicity class III, indicating it is slightly toxic. In contrast, the experimental LD50 for Chloroacetamide in rats is 138 mg/kg, which would place it in a higher toxicity class (Class II: Moderately toxic). This discrepancy highlights a key limitation of in silico models: their accuracy is dependent on the training data and the complexity of the toxicological endpoint. The chloroacetamide moiety is a known reactive group, and its toxicological profile can be significantly modulated by the rest of the molecular structure.
The predictions of non-mutagenicity and non-carcinogenicity are encouraging; however, these endpoints are notoriously complex to predict accurately and would require rigorous experimental validation, such as the Ames test and long-term rodent carcinogenicity studies, respectively. The prediction of no hERG inhibition is a positive flag, as hERG channel blockade is a major cause of drug-induced cardiotoxicity.
Experimental Protocols: The Ground Truth
While in silico predictions provide valuable guidance, experimental validation remains the gold standard. Below are representative protocols for determining some of the key properties discussed.
Protocol 1: Determination of Melting Point
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Protocol 2: Shake-Flask Method for logP Determination (OECD Guideline 107)
-
A solution of the test compound is prepared in n-octanol.
-
An equal volume of water is added to the n-octanol solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
A single animal (typically a rat) is dosed at a starting level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until a predetermined stopping criterion is met.
-
The LD50 is then calculated from the results using a maximum likelihood method.
Conclusion: A Symbiotic Relationship
This guide demonstrates both the power and the potential pitfalls of relying solely on in silico predictions. For this compound, computational tools provide a rapid and cost-effective first pass at understanding its physicochemical and toxicological profile. The predictions for properties like logP and aqueous solubility offer valuable insights for formulation development and initial pharmacokinetic considerations.
However, the absence of direct experimental data for our target compound and the observed discrepancies with data from structural analogs underscore a critical principle: in silico predictions are hypotheses awaiting experimental verification. The predictive accuracy of computational models is continually improving, but they are not a replacement for carefully conducted laboratory experiments. The most effective drug discovery programs are those that foster a symbiotic relationship between computational and experimental scientists, using in silico tools to guide and prioritize experimental work, and feeding experimental data back to refine and improve predictive models.
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A Senior Application Scientist's Guide to Inter-Laboratory Characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Introduction: The Imperative for Analytical Consistency
2-Chloro-N-(4-(diethylamino)phenyl)acetamide, with the molecular formula C₁₂H₁₇ClN₂O, is a chemical intermediate significant in the synthesis of various dyes and pharmaceutical compounds.[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final product. Therefore, establishing robust and reproducible analytical methods for its characterization is a cornerstone of quality control in a regulated drug development environment.[3][4]
This guide presents a framework for an inter-laboratory comparison study designed to assess the variability of analytical results for this compound across different laboratories. The objective is not merely to report discrepancies but to understand their root causes and propose a harmonized approach to ensure consistent, reliable data, regardless of where the analysis is performed. Such studies are critical for validating analytical methods and demonstrating their suitability for their intended purpose.[5][6][7] This document is intended to provide researchers, analytical scientists, and quality control professionals with the field-proven insights necessary to design and execute similar studies.
The Study Design: A Foundation of Trustworthiness
An effective inter-laboratory study begins with a meticulously planned design. The goal is to isolate the analytical method as the primary variable, minimizing inconsistencies arising from samples or standards.
1. Sample Homogeneity and Distribution: A single, large batch of this compound was procured and thoroughly blended to ensure homogeneity. This is the most critical step; without a uniform starting material, any comparison of laboratory performance is invalid. The bulk material was then aliquoted into identical, sealed, and light-protected containers, each bearing a unique identification number. Three participating laboratories (Lab A, Lab B, and Lab C), all operating under Good Manufacturing Practice (GMP) standards, were shipped a set of these samples.
2. Provision of a Common Reference Standard: To eliminate variability from standard purity and preparation, a highly characterized reference standard (>99.9% purity, certified) was supplied to all participating labs. Laboratories were instructed to use only this standard for all quantitative measurements.
3. Defined Analytical Protocols: While the primary goal is to compare performance, a baseline set of analytical methods was provided. Laboratories were instructed to follow these methods as closely as possible but also to report any necessary modifications made to accommodate their specific instrumentation. This approach allows for an evaluation of both the method's robustness and the impact of minor instrumental differences.
The overall workflow for the inter-laboratory study is depicted below.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide. As a compound featuring both a halogenated acetyl group and an aromatic amine structure, it requires careful handling and adherence to specific waste management protocols to mitigate risks to personnel and the environment. This document synthesizes regulatory standards with field-proven best practices to ensure a self-validating and safe disposal workflow.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal procedures. The molecule's structure presents a dual-risk profile:
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as halogenated. Halogenated organic compounds are of particular concern because their improper disposal, especially via incineration, can lead to the formation of dioxins and other persistent organic pollutants.[1][2] For this reason, they must be segregated from non-halogenated waste streams.[3][4][5]
-
Aromatic Amine Derivative: Aromatic amines as a class are known for their potential toxicity, with many members classified as carcinogenic or mutagenic.[6][7] They can be readily absorbed through the skin and pose a significant risk to aquatic ecosystems if released into the environment.[7]
While specific toxicological data for this exact compound is limited, the known hazards of its parent structures, 2-chloroacetamide and aromatic amines, demand a cautious approach. The analogous compound, 2-chloroacetamide, is classified as toxic if swallowed, a potential skin sensitizer, and is suspected of damaging fertility.[8][9] It is also recognized as harmful to aquatic life.[8][10] Therefore, all waste containing this compound must be treated as hazardous.
Summary of Key Hazards
| Hazard Classification | Description | Causality & Rationale |
| Hazardous Waste | Must be disposed of as regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] | The compound's characteristics (halogenated, potential toxicity) require "cradle-to-grave" management to protect human health and the environment.[11][12] |
| Acute Toxicity (Oral) | Assumed to be toxic if swallowed based on data from analogous compounds like 2-chloroacetamide.[9] | The chloroacetamide moiety is a known toxicant. |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[9] | Both chloroacetamides and some aromatic amines can act as skin sensitizers. |
| Environmental Hazard | Harmful to aquatic life; must not be allowed to enter drains or waterways.[10][13] | Aromatic amines can be highly toxic to fish and other aquatic organisms.[6][7] |
| Reactivity | Reacts with strong oxidants, strong acids, and strong bases.[8] | Co-mingling with incompatible waste streams can lead to dangerous chemical reactions. |
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Prior to handling the chemical for disposal, it is imperative to establish a safe working environment.
-
Engineering Controls: All handling and preparation of this compound waste must be conducted within a properly functioning chemical fume hood.[1][2] This minimizes the risk of inhaling airborne particulates, especially when handling the solid form of the compound.
-
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear nitrile gloves at all times. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles are required to protect from potential splashes or dust.[2]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[2]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved particulate filter respirator is necessary.[8]
-
The Core Protocol: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mischaracterizing this waste can lead to regulatory violations and create significant safety hazards.
Primary Classification: Halogenated Organic Waste
Due to the presence of chlorine, this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be classified as Halogenated Organic Waste .[1][4]
Critical Directive: This waste must not be mixed with non-halogenated organic waste.[5] Mixing even a small amount of halogenated material into a non-halogenated waste stream requires the entire container to be managed and disposed of as the more expensive and regulated halogenated waste.[5] Similarly, avoid mixing with acidic or basic waste streams to prevent chemical reactions.[4][13]
Step-by-Step Disposal Procedure
Follow this workflow to ensure safe and compliant collection of this compound waste.
-
Select the Correct Waste Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [3][4] These containers should be made of a compatible material and be in good condition with a secure, vapor-tight lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[3] The label must clearly state:
-
The words "Hazardous Waste."
-
A complete list of all chemical constituents by full name (e.g., "Waste this compound," "Waste Acetonitrile").
-
The approximate percentage or volume of each component.
-
The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
-
Transfer the Waste: Carefully transfer the chemical waste into the container inside a chemical fume hood. For solid waste, avoid generating dust.[10] For liquid solutions, pour carefully to avoid splashes.
-
Seal the Container: Securely close the container lid immediately after adding waste. Open waste containers are a primary cause of EPA violations at research institutions. [11] The container must remain closed at all times unless waste is actively being added.[5][11]
-
Store the Container: Store the sealed container in a designated Satellite Accumulation Area (SAA).[3] The storage area should be cool, dry, well-ventilated, and provide secondary containment to capture any potential leaks.[3][13]
-
Arrange for Disposal: Once the container is full (typically ¾ full to allow for expansion), request a pickup from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13][14] Do not accumulate more than 55 gallons of waste in your lab area.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Response
-
For Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection if needed.
-
If appropriate, moisten the material slightly to prevent dust from becoming airborne.[8]
-
Carefully sweep the spilled substance into a sealable container.[8]
-
Use an inert absorbent material to clean the remaining residue.[3]
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it in the halogenated waste stream.[3]
-
-
For Large Spills:
-
Evacuate the immediate area.[5]
-
Alert colleagues and notify your institution's emergency response team or EH&S department immediately.
-
Prevent entry into the affected area.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if possible. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[8]
-
Inhalation: Move the affected person to fresh air and have them rest.[15] Seek medical attention if symptoms occur.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that ensures operational safety, regulatory compliance, and environmental stewardship.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Hazard Profile: An Evidence-Based Assessment
Due to the absence of a specific SDS, we must infer the hazard profile of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide from analogous compounds. The chloroacetamide functional group is a known reactive moiety, and substituted acetanilides can present various biological hazards.
Based on data from related chemicals, the primary hazards are anticipated to be:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[1][2][3][4] Prolonged or repeated contact may lead to dermatitis or allergic skin reactions (sensitization).[5][6]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]
-
Chronic Health Effects : Some related acetamides are suspected of causing cancer or reproductive harm.[5][6][7] Therefore, this compound should be handled as a potential carcinogen and reproductive toxin with extreme caution.
Upon thermal decomposition, this compound is likely to release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][5][8]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is selected, robust engineering controls must be implemented to minimize exposure. These are non-negotiable prerequisites for handling this and similarly hazardous compounds.
-
Chemical Fume Hood : All weighing, handling, and transfer operations involving this compound must be conducted within a certified chemical fume hood to control airborne concentrations of dust or aerosols.[9][10][11]
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible and located in the immediate vicinity of the handling area.[9][11] Ensure all personnel are trained on their operation.
-
Ventilation : General laboratory ventilation should supplement the local exhaust of the fume hood.[12]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][9][11] A face shield is required over goggles whenever there is a risk of splashing or aerosol generation. |
| Hands | Nitrile Gloves | Inspect gloves for any signs of degradation before each use.[9][10] Given the chloroacetamide moiety, it is crucial to prevent skin contact. Double-gloving is recommended for enhanced protection during transfers. |
| Body | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect against incidental contact.[9][10] For larger scale operations, additional chemical-resistant aprons may be necessary. |
| Respiratory | NIOSH-Approved Respirator | Required for any operations that may generate dust or aerosols, especially outside of a fume hood.[2][9][10][11] The appropriate cartridge (e.g., P100 particulate filter) must be selected based on the potential airborne concentration. |
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.
A. Preparation Phase
-
Designate Area : Clearly designate the handling area within the fume hood.
-
Verify Controls : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm accessibility of the eyewash station and safety shower.[9][11]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, and place them inside the fume hood.
-
Don PPE : Put on all required personal protective equipment in the correct sequence as outlined in the diagram above.[9][10]
B. Handling Phase
-
Minimize Dust : Handle the solid material carefully to avoid generating dust.[6][11] If the material is a fine powder, consider moistening it slightly with an appropriate solvent if compatible with the experimental procedure.
-
Avoid Contact : Avoid all direct contact with skin, eyes, and clothing.[9][10][11]
-
Container Management : Keep all containers tightly closed when not in use.[9]
-
No Personal Items : Do not eat, drink, or smoke in the work area.[5][10]
C. Post-Handling Phase
-
Decontamination : Thoroughly decontaminate all surfaces and non-disposable equipment within the fume hood. Use an appropriate solvent (e.g., 70% ethanol) followed by washing with soap and water.[9]
-
Doff PPE : Remove PPE in the correct sequence to prevent self-contamination. Be particularly careful when removing gloves.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[8][12]
-
Waste Segregation : Collect all contaminated disposable items for proper disposal.[9]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a significant risk. Follow these procedures rigorously.
-
Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh paper, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9]
-
Prohibition : Do not dispose of this chemical down the drain or in regular trash.[5][9] It is harmful to aquatic life.[5]
-
Disposal Method : The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2][3][9] Incineration in a permitted hazardous waste incinerator is the preferred method. Adhere to all local, state, and federal regulations for chemical waste disposal.
Caption: Decision workflow for the safe segregation and disposal of contaminated materials.
References
- Material Safety Data Sheet - Acetamide, PA. Cole-Parmer. [Link]
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide PubChem CID 11576402.
- ICSC 0640 - 2-CHLOROACETAMIDE.
- SAFETY DATA SHEET - 4-Chloroacetanilide. Thermo Fisher Scientific. [Link]
- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]
Sources
- 1. 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S | CID 2362577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
